sodium;dihydrogen phosphate
Description
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Properties
IUPAC Name |
sodium;dihydrogen phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Na.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPJDKMHJJGVTQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(=O)(O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2NaO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.977 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"sodium dihydrogen phosphate synthesis and purification methods"
An In-depth Technical Guide to the Synthesis and Purification of Sodium Dihydrogen Phosphate (B84403)
Introduction
Sodium dihydrogen phosphate (NaH₂PO₄), also known as monosodium phosphate (MSP) or monobasic sodium phosphate, is an inorganic compound widely utilized across the pharmaceutical, food, and chemical industries.[1][2][3] It serves as a buffering agent, an acidity regulator, a sequestrant, and a precursor in the synthesis of other phosphate compounds.[2][3][4] In drug development and biological research, it is a critical component of phosphate buffer systems, which are essential for maintaining stable pH in various experimental and cell culture media.[5] This guide provides a comprehensive overview of the principal synthesis routes and purification methodologies for sodium dihydrogen phosphate, tailored for researchers and chemical development professionals.
Synthesis Methodologies
The production of sodium dihydrogen phosphate can be achieved through several chemical pathways, ranging from direct neutralization to more complex industrial processes involving mineral ores. The choice of method often depends on the desired purity, scale of production, and cost considerations.
Neutralization of Phosphoric Acid
The most common and straightforward method for synthesizing sodium dihydrogen phosphate is the partial neutralization of phosphoric acid with a sodium base.[3][4][6]
Chemical Principle: The reaction involves the titration of phosphoric acid (H₃PO₄) with a strong sodium base, such as sodium hydroxide (B78521) (NaOH), or a weak base like sodium carbonate (Na₂CO₃). The reaction is carefully controlled to a pH of approximately 4.2 - 4.6 to favor the formation of the dihydrogen phosphate anion (H₂PO₄⁻).[7][8]
-
With Sodium Hydroxide: H₃PO₄ + NaOH → NaH₂PO₄ + H₂O[9]
-
With Sodium Carbonate: 2H₃PO₄ + Na₂CO₃ → 2NaH₂PO₄ + H₂O + CO₂
Experimental Protocol (Laboratory Scale):
-
Preparation of Base Solution: Prepare a standardized solution of sodium hydroxide or sodium carbonate in deionized water.
-
Reaction: In a reaction vessel equipped with a stirrer and a pH meter, place a known quantity of phosphoric acid (e.g., 85 wt %).
-
Neutralization: Slowly add the sodium base solution to the phosphoric acid with continuous stirring. Monitor the pH of the mixture in real-time.
-
Endpoint Determination: Continue the addition of the base until the pH of the solution stabilizes within the target range of 4.0-4.5.[10][11]
-
Crystallization: Concentrate the resulting sodium dihydrogen phosphate solution by heating to induce crystallization. Alternatively, cool the solution slowly to form crystals. The dihydrate form (NaH₂PO₄·2H₂O) crystallizes from the aqueous solution.[6]
-
Isolation: Separate the crystals from the mother liquor by filtration or centrifugation.[1]
-
Drying: Dry the isolated crystals in an oven. The drying temperature determines the final form (anhydrous, monohydrate, or dihydrate).[1][8] Heating above 169°C can lead to the formation of disodium (B8443419) pyrophosphate.[3]
Diagram: General Synthesis and Purification Workflow
Caption: Workflow for the synthesis of NaH₂PO₄ via neutralization and subsequent purification.
Wet-Process Phosphoric Acid Method
This industrial method utilizes phosphate rock as the starting material.[1]
Chemical Principle: Phosphate rock is first treated with sulfuric acid to produce phosphoric acid (the "wet process"). This crude phosphoric acid is then neutralized with a sodium source, typically soda ash (sodium carbonate), to yield sodium dihydrogen phosphate.[1][9]
-
Ca₅(PO₄)₃F (Phosphate Rock) + 5H₂SO₄ → 3H₃PO₄ + 5CaSO₄↓ + HF
-
2H₃PO₄ + Na₂CO₃ → 2NaH₂PO₄ + H₂O + CO₂
Experimental Protocol (Industrial Overview):
-
Acidulation: Crushed phosphate rock is reacted with sulfuric acid in a series of reactors to produce phosphoric acid and insoluble gypsum (CaSO₄·2H₂O).[10]
-
Filtration: The gypsum is filtered off, leaving an impure phosphoric acid solution.[10]
-
Neutralization: The wet-process phosphoric acid is then reacted with soda ash.[1]
-
Purification: The resulting solution contains impurities derived from the phosphate rock. Purification often involves solvent extraction or precipitation steps to remove metallic and fluoride (B91410) ions.[12]
-
Isolation: The purified solution is subjected to crystallization, separation, and drying to obtain the final product.[1][9]
Diagram: Synthesis Pathways of Sodium Dihydrogen Phosphate
Caption: Overview of the primary chemical pathways for the synthesis of NaH₂PO₄.
Reaction of Sodium Chloride and Orthophosphoric Acid
A more recent approach involves the direct reaction of sodium chloride with orthophosphoric acid, avoiding the use of sodium hydroxide or carbonate.[13][14]
Chemical Principle: This process relies on driving the reaction forward by removing the hydrogen chloride (HCl) gas that is formed.[13][14]
-
NaCl + H₃PO₄ ⇌ NaH₂PO₄ + HCl(g)
Experimental Protocol (Parametric Study): This protocol is based on a detailed parametric study.[13]
-
Reactants: Combine fine powder sodium chloride (NaCl) and 85 wt % orthophosphoric acid (H₃PO₄) in a 1:1 molar ratio in a glass reactor equipped with stirring.[13]
-
Heating: Heat the mixture using an oil bath to a temperature between 80 and 130 °C.[13]
-
HCl Removal: Purge the reactor with an inert gas (e.g., air flow) to facilitate the evacuation of the generated HCl gas. The removal of HCl is crucial for achieving high conversion.[13][14]
-
Reaction Time: Continue the reaction for an extended period (e.g., up to 24 hours) to maximize conversion. A conversion rate of up to 91% has been reported.[13][14]
-
Product Isolation: After the reaction, the resulting mixture primarily contains NaH₂PO₄. It can be purified by cooling to induce crystallization.[13]
Other Synthesis Methods
-
Trisodium Phosphate Method: Trisodium phosphate (Na₃PO₄) is reacted with sulfuric acid. This method can yield a high-quality product but is often more expensive due to the cost of the raw materials.[1][9]
-
Na₃PO₄ + 2H₂SO₄ → NaH₂PO₄ + 2NaHSO₄
-
-
Ion Exchange Method: A solution of phosphoric acid is passed through a sodium-form cation exchange resin. The resin exchanges H⁺ ions from the acid with Na⁺ ions, producing a high-purity sodium dihydrogen phosphate solution. This method is noted for its high product purity but can be costly due to the need for resin regeneration.[1][9]
Purification Methods
The primary method for purifying solid sodium dihydrogen phosphate is recrystallization.[15] The goal is to dissolve the crude product in a suitable solvent at a high temperature and then allow it to crystallize upon cooling, leaving impurities behind in the solvent.
Experimental Protocol (Recrystallization):
-
Solvent Selection: Water is the solvent of choice for sodium dihydrogen phosphate due to its high solubility at elevated temperatures and lower solubility at room temperature.[3]
-
Dissolution: Dissolve the crude NaH₂PO₄ solid in a minimum amount of hot deionized water in a beaker with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Cover the beaker and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal yield. Pure crystals of NaH₂PO₄ will precipitate from the solution.
-
Crystal Collection: Collect the purified crystals by vacuum filtration, using a Buchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold deionized water to remove any residual mother liquor.
-
Drying: Dry the crystals to a constant weight. The drying conditions (temperature and vacuum) will determine the hydration state of the final product.[8]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the synthesis and properties of sodium dihydrogen phosphate.
Table 1: Synthesis Method Comparison
| Synthesis Method | Key Reactants | Reported Yield/Conversion | Advantages | Disadvantages |
| Neutralization | H₃PO₄, NaOH/Na₂CO₃ | High | Simple process, common reagents[2][4] | Requires careful pH control |
| Wet-Process | Phosphate Rock, H₂SO₄, Na₂CO₃ | N/A | Utilizes inexpensive raw materials[1][9] | Generates waste (gypsum), product requires extensive purification[1][12] |
| NaCl + H₃PO₄ | NaCl, H₃PO₄ | Up to 91% conversion[13][14] | Avoids use of NaOH/Na₂CO₃ | Requires high temperature and removal of HCl gas[13] |
| Ion Exchange | H₃PO₄, Na⁺-resin | High | High product purity, simple operation[1][9] | High cost, resin regeneration required[1][9] |
Table 2: Purity Specifications and Properties
| Parameter | Specification/Value | Method/Notes |
| Assay | ≥ 99.0% (anhydrous)[16] | Alkalimetric titration[16] |
| pH (50 g/L solution) | 4.1 - 4.5 (at 25 °C)[16] | Potentiometric (pH meter) |
| Molecular Weight | 119.98 g/mol (anhydrous)[3] | - |
| Solubility in Water | 850 g/L[16] | - |
| Loss on Drying | Anhydrous: ≤ 2%Monohydrate: ≤ 15%Dihydrate: ≤ 25% | Gravimetric analysis (heating at 60°C then 105°C)[8] |
| Fluoride | ≤ 10 mg/kg | Ion-selective electrode or other appropriate method[8] |
| Lead | ≤ 4 mg/kg | Atomic absorption spectroscopy[8] |
Purity Assessment Methods
Ensuring the purity of sodium dihydrogen phosphate is critical for its application in research and pharmaceutical formulations. Standard analytical techniques include:
-
Assay by Titration: The purity of NaH₂PO₄ can be determined by potentiometric titration. The sample is dissolved in water and titrated with a standardized solution of sodium hydroxide. The amount of titrant required to reach the equivalence points (inflection points around pH 4 and pH 8.8) is used to calculate the assay.[17]
-
pH Measurement: A simple quality control check involves dissolving a known concentration of the product in water (e.g., a 1% or 5% solution) and measuring the pH, which should fall within a specified range (typically 4.1-4.6).[8][16]
-
Loss on Drying (LOD): This test determines the amount of water (including water of hydration) and other volatile impurities by measuring the weight loss of a sample after drying under specified conditions.[8]
-
Tests for Impurities: Specific tests are conducted to quantify impurities such as heavy metals (e.g., lead, arsenic), fluoride, and chloride, often using techniques like atomic absorption spectroscopy (AAS) or ion chromatography (IC).[8][17]
References
- 1. Production and manufacturing method and process flow of sodium dihydrogen phosphate-Chemwin [en.888chem.com]
- 2. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]
- 3. Monosodium phosphate - Wikipedia [en.wikipedia.org]
- 4. epa.gov [epa.gov]
- 5. Mysteries of Sodium Dihydrogen Phosphate Buffer [whwanze.com]
- 6. Sodium Dihydrogen Phosphate Dihydrate: Applications in Nanocomposite Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 7. CN103787293A - Method for preparing sodium dihydrogen phosphate by utilizing phosphoric acid by wet process - Google Patents [patents.google.com]
- 8. fao.org [fao.org]
- 9. Preparation method of sodium dihydrogen phosphate [lygshuren.com]
- 10. newalliance.co.in [newalliance.co.in]
- 11. CN104843660A - Method for preparing sodium dihydrogen phosphate by using phosphoric acid by furnace process - Google Patents [patents.google.com]
- 12. The manufacture of monosodium phosphate from wet process acid by amine extraction [open.uct.ac.za]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. mt.com [mt.com]
- 16. Sodium dihydrogen phosphate monohydrate for analysis EMSURE ACS,Reag. Ph Eur 10049-21-5 [sigmaaldrich.com]
- 17. drugfuture.com [drugfuture.com]
An In-depth Technical Guide to the Physicochemical Properties of Anhydrous Sodium Dihydrogen Phosphate
For Researchers, Scientists, and Drug Development Professionals
Anhydrous sodium dihydrogen phosphate (B84403) (NaH₂PO₄), also known as monosodium phosphate (MSP), is an inorganic compound of significant interest across various scientific disciplines, including pharmaceutical sciences, food technology, and industrial chemistry. Its utility as a buffering agent, acidity regulator, and sequestrant stems from its distinct physicochemical properties. This technical guide provides a comprehensive overview of these properties, supported by experimental protocols and structured data for ease of reference.
Core Physicochemical Properties
Anhydrous sodium dihydrogen phosphate is a white, odorless, crystalline powder or granular solid.[1] It is known for its high solubility in water and acidic nature in aqueous solutions.
Table 1: Key Physicochemical Properties of Anhydrous Sodium Dihydrogen Phosphate
| Property | Value | References |
| Chemical Formula | NaH₂PO₄ | [2] |
| Molecular Weight | 119.98 g/mol | [2] |
| Appearance | White, odorless, crystalline powder or granules | [1][3] |
| Density | Approximately 2.04 - 2.36 g/cm³ | [1][3] |
| Melting Point | Decomposes above 200 °C | [3][4][5] |
| Solubility in Water | 85 g/100 mL at 25 °C | [6] |
| pH of Aqueous Solution | 4.0 - 4.5 (for a 1-5% solution at 25 °C) | [7] |
| Hygroscopicity | Slightly hygroscopic | [3] |
Solubility Profile
Anhydrous sodium dihydrogen phosphate is highly soluble in water.[1] However, it is practically insoluble in most organic solvents.
Table 2: Solubility of Anhydrous Sodium Dihydrogen Phosphate in Various Solvents
| Solvent | Solubility | References |
| Water | 85 g/100 mL at 25 °C | [6] |
| Ethanol | Insoluble | [8][9] |
| Methanol | Insoluble | [10] |
| Glycerol | Soluble | [11] |
| Ether | Insoluble | [8] |
| Chloroform | Insoluble | [8] |
Crystal Structure
Anhydrous sodium dihydrogen phosphate crystallizes in the monoclinic system with the space group P2₁/c.[12][13] The arrangement of the sodium cations and dihydrogen phosphate anions in the crystal lattice dictates its physical properties.
Table 3: Crystallographic Data for Anhydrous Sodium Dihydrogen Phosphate
| Parameter | Value | References |
| Crystal System | Monoclinic | [12][13] |
| Space Group | P2₁/c | [12][13] |
Thermal Decomposition
Upon heating, anhydrous sodium dihydrogen phosphate does not exhibit a sharp melting point but rather undergoes thermal decomposition. The decomposition process involves the loss of water through the condensation of dihydrogen phosphate anions to form pyrophosphate and subsequently metaphosphate.
The thermal decomposition proceeds as follows:
-
Formation of Disodium (B8443419) Dihydrogen Pyrophosphate: At temperatures ranging from 225-250 °C, two molecules of sodium dihydrogen phosphate condense to form disodium dihydrogen pyrophosphate (Na₂H₂P₂O₇) with the elimination of one molecule of water.[3][6]
2 NaH₂PO₄ → Na₂H₂P₂O₇ + H₂O
-
Formation of Sodium Metaphosphate: Upon further heating to 350-400 °C, the disodium dihydrogen pyrophosphate is converted to sodium metaphosphate (NaPO₃).[3][6]
Na₂H₂P₂O₇ → 2 NaPO₃ + H₂O
The final residue upon strong ignition is sodium metaphosphate.
Experimental Protocols
Determination of Melting Point (Decomposition Temperature)
The melting point, or more accurately, the decomposition temperature range of anhydrous sodium dihydrogen phosphate can be determined using the capillary method with a melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of the finely powdered anhydrous sodium dihydrogen phosphate is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, especially when approaching the expected decomposition temperature.
-
Observation: The temperature at which the substance begins to shrink, char, or evolve gas is recorded as the onset of decomposition. The temperature at which the substance has completely decomposed is also noted. For anhydrous sodium dihydrogen phosphate, this is typically observed as a gradual change rather than a sharp transition to a liquid state.
Determination of pH of an Aqueous Solution
The pH of an aqueous solution of anhydrous sodium dihydrogen phosphate is determined potentiometrically using a calibrated pH meter and a glass electrode, following a standardized procedure such as ASTM E70.
Methodology:
-
Solution Preparation: A solution of known concentration (e.g., 1% or 5% w/v) is prepared by dissolving a weighed amount of anhydrous sodium dihydrogen phosphate in deionized or distilled water.
-
pH Meter Calibration: The pH meter is calibrated using at least two standard buffer solutions that bracket the expected pH of the sample (e.g., pH 4.0 and pH 7.0).
-
Measurement: The calibrated electrode is rinsed with deionized water, gently blotted dry, and then immersed in the sample solution. The solution should be stirred gently to ensure homogeneity.
-
Reading: The pH reading is allowed to stabilize before being recorded. The temperature of the solution should also be measured and reported, as pH is temperature-dependent.
Determination of Water Solubility (Flask Method - adapted from OECD 105)
The flask method is suitable for substances with a solubility of 10⁻² g/L or higher and is appropriate for anhydrous sodium dihydrogen phosphate.
Methodology:
-
Equilibration: An excess amount of anhydrous sodium dihydrogen phosphate is added to a known volume of distilled water in a flask. The flask is then agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, the mixture is allowed to stand to let the undissolved solid settle. An aliquot of the supernatant is then carefully removed after centrifugation or filtration through a membrane filter that does not adsorb the substance.
-
Analysis: The concentration of sodium dihydrogen phosphate in the clear aqueous phase is determined by a suitable analytical method. For an inorganic salt like this, gravimetric analysis after evaporation of the solvent or ion chromatography can be used.
-
Calculation: The solubility is calculated and expressed as grams of solute per 100 mL of water.
Thermogravimetric Analysis (TGA)
TGA is used to study the thermal stability and decomposition of anhydrous sodium dihydrogen phosphate.
Typical Experimental Protocol:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of anhydrous sodium dihydrogen phosphate is placed in a tared TGA pan (e.g., alumina (B75360) or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.
-
Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the temperatures of decomposition events and the corresponding mass losses. The derivative of the TGA curve (DTG curve) can be used to pinpoint the temperatures of the maximum rates of decomposition.
Mandatory Visualizations
Caption: Logical relationship of key physicochemical properties.
Caption: Typical experimental workflow for TGA.
References
- 1. nanyangchemical.com [nanyangchemical.com]
- 2. fao.org [fao.org]
- 3. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 4. chem-lab.be [chem-lab.be]
- 5. Sodium dihydrogen phosphate anhydrous, Pharmpur®, BP, USP - Scharlab [scharlab.com]
- 6. Sodium Dihydrogen Phosphate Anhydrous vs Sodium Dihydrogen Phosphate [whwanze.com]
- 7. calpaclab.com [calpaclab.com]
- 8. chembk.com [chembk.com]
- 9. Sodium dihydrogen phosphate, 96% | Fisher Scientific [fishersci.ca]
- 10. Di Sodium Hydrogen Phosphate Anhydrous ACS, Molecular Weight: 141.96 g/mol, Affordable Price [annexechem.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Crystallographic and Physicochemical Comparison of Sodium Dihydrogen Phosphate Monohydrate and Dihydrate
An In-depth Technical Guide for Researchers and Drug Development Professionals
Sodium dihydrogen phosphate (B84403) (NaH₂PO₄), a versatile inorganic compound, is widely utilized in the pharmaceutical and biotechnology industries as a buffering agent, sequestrant, and a component in drug formulations.[1] Its existence in various hydrated forms, principally as the monohydrate (NaH₂PO₄·H₂O) and dihydrate (NaH₂PO₄·2H₂O), necessitates a thorough understanding of their distinct crystal structures and physicochemical properties. These differences can significantly impact formulation stability, manufacturing processes, and ultimately, the efficacy of the final drug product. This technical guide provides a detailed comparison of the crystal structures of sodium dihydrogen phosphate monohydrate and dihydrate, alongside a summary of their key physicochemical characteristics and the experimental protocols for their analysis.
Crystal Structure: A Tale of Two Hydrates
The seemingly minor difference in water content between the monohydrate and dihydrate forms of sodium dihydrogen phosphate leads to fundamentally different crystal lattices. The dihydrate crystallizes in the orthorhombic system, while the monohydrate adopts a monoclinic structure. This distinction in crystal packing and hydrogen bonding networks influences their physical properties.
Sodium Dihydrogen Phosphate Dihydrate (NaH₂PO₄·2H₂O)
The crystal structure of sodium dihydrogen phosphate dihydrate has been determined to be orthorhombic, belonging to the acentric space group P2₁2₁2₁.[2][3] The phosphate tetrahedra are interconnected by hydrogen bonds, creating a distorted diamond-like framework. This arrangement results in the formation of pseudo-hexagonal channels, the largest of which accommodates a chain of sodium octahedra.[2]
Sodium Dihydrogen Phosphate Monohydrate (NaH₂PO₄·H₂O)
In contrast, sodium dihydrogen phosphate monohydrate crystallizes in the monoclinic system with the space group P2₁/c.[4][5] The structure is characterized by layers connected by short hydrogen bonds.[4]
The detailed crystallographic data for both hydrates are summarized in the table below for direct comparison.
Comparative Data Presentation
To facilitate a clear understanding of the differences between these two hydrates, their key crystallographic and physicochemical properties are presented in the following tables.
Table 1: Crystallographic Data
| Parameter | Sodium Dihydrogen Phosphate Monohydrate | Sodium Dihydrogen Phosphate Dihydrate |
| Crystal System | Monoclinic[4][5] | Orthorhombic[2][3] |
| Space Group | P2₁/c[4][5] | P2₁2₁2₁[2][3] |
| Lattice Parameters | a = 6.808(2) Å, b = 13.491(3) Å, c = 7.331(2) Å, β = 92.88(3)°[5] | a = 7.275(9) Å, b = 11.384(6) Å, c = 6.606(4) Å[2] |
| Z (formula units/cell) | 8[5] | 4[2] |
Table 2: Physicochemical Properties
| Property | Sodium Dihydrogen Phosphate Monohydrate | Sodium Dihydrogen Phosphate Dihydrate |
| Appearance | White crystalline powder or colorless crystals. | White or almost white powder or colorless crystals.[1] |
| Solubility in Water | Highly soluble. | Highly soluble.[6] |
| Hygroscopicity | Slightly deliquescent.[1] | Dehydrates in dry air.[3] |
| Thermal Stability | Decomposes upon heating. | Loses water of crystallization upon heating.[6] |
| pH (1% solution) | 4.2 - 4.6[1] | Approximately 4.5.[6] |
Experimental Protocols
The determination of the crystal structures of sodium dihydrogen phosphate hydrates is primarily achieved through single-crystal X-ray diffraction. Below is a generalized methodology based on standard crystallographic practices.
Synthesis and Crystallization
Single crystals of sodium dihydrogen phosphate hydrates suitable for X-ray diffraction can be grown from aqueous solutions.
-
Sodium Dihydrogen Phosphate Dihydrate: Large single crystals can be obtained by the controlled evaporation of an aqueous solution at approximately 300 K.[3]
-
Sodium Dihydrogen Phosphate Monohydrate: Crystals can be prepared by slow evaporation of a saturated aqueous solution at room temperature.[7]
Single-Crystal X-ray Diffraction
A representative experimental workflow for the determination of the crystal structure is outlined below.
References
- 1. fao.org [fao.org]
- 2. Hydrogen bonding in the crystalline state. The crystal structure of NaH2PO4.2H2O by X-ray and neutron diffraction [inis.iaea.org]
- 3. Preparation and Structure of sodium dihydrogen phosphate dihydrate_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sodium Dihydrogen Phosphate Anhydrous vs Sodium Dihydrogen Phosphate [whwanze.com]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Dissociation Constant of Sodium Dihydrogen Phosphate in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the dissociation constant of sodium dihydrogen phosphate (B84403) (NaH₂PO₄) in an aqueous environment. It details the underlying chemical principles, presents relevant quantitative data, and outlines the experimental protocols for the determination of these constants.
Introduction: The Stepwise Dissociation of Phosphoric Acid
Sodium dihydrogen phosphate is a sodium salt of phosphoric acid (H₃PO₄).[1] In aqueous solution, the dissociation of this salt yields the sodium cation (Na⁺) and the dihydrogen phosphate anion (H₂PO₄⁻). The dihydrogen phosphate ion is the conjugate base of phosphoric acid and can act as a weak acid by donating a proton.
Phosphoric acid is a triprotic acid, meaning it donates three protons in a stepwise manner.[2][3] The dissociation constant of sodium dihydrogen phosphate is, therefore, the second dissociation constant (Kₐ₂) of phosphoric acid. Understanding all three dissociation steps is crucial for contextualizing the behavior of the dihydrogen phosphate ion.
The three dissociation equilibria are as follows:
-
First Dissociation: H₃PO₄ ⇌ H⁺ + H₂PO₄⁻[4]
-
Second Dissociation: H₂PO₄⁻ ⇌ H⁺ + HPO₄²⁻[4]
-
Third Dissociation: HPO₄²⁻ ⇌ H⁺ + PO₄³⁻[4]
Each step is characterized by a unique acid dissociation constant (Kₐ) and its corresponding pKₐ value (-logKₐ).[5] The pKₐ value indicates the pH at which the concentrations of the acid and its conjugate base are equal.[6]
Quantitative Data: Dissociation Constants of Phosphoric Acid
The dissociation constants for phosphoric acid are well-established and are crucial for preparing phosphate buffer systems, which are widely used in biological and pharmaceutical research due to their buffering capacity around physiological pH.[7] The accepted values at or near standard conditions (25 °C) are summarized below.
| Constant | Kₐ Value | pKₐ Value | Description |
| Kₐ₁ | 6.5 x 10⁻³ | 2.12 | First dissociation (H₃PO₄)[5] |
| Kₐ₂ | 6.2 x 10⁻⁸ | 7.21 | Second dissociation (H₂PO₄⁻) [5] |
| Kₐ₃ | 3.6 x 10⁻¹³ | 12.44 | Third dissociation (HPO₄²⁻)[5] |
Note: pKₐ values can be influenced by factors such as temperature and the ionic strength of the solution. The values presented are for ideal or dilute solutions.[5]
Experimental Protocols for pKₐ Determination
The dissociation constants of phosphoric acid are most commonly determined through potentiometric titration. This method involves monitoring the pH of the acid solution as a standardized base is incrementally added.
A known volume and concentration of phosphoric acid is titrated with a strong base, typically sodium hydroxide (B78521) (NaOH).[8] The pH of the solution is measured after each addition of titrant. A plot of pH versus the volume of NaOH added yields a titration curve with distinct equivalence points, which are points of inflection on the curve.
For a polyprotic acid like H₃PO₄, the titration curve will show multiple equivalence points. The pKₐ values can be determined from the midpoints of the buffer regions, which are the points halfway to the equivalence points. At these half-equivalence points, the concentrations of the acid and its conjugate base are equal, and thus, according to the Henderson-Hasselbalch equation (pH = pKₐ + log([A⁻]/[HA])), the pH is equal to the pKₐ.[9][10]
The following protocol outlines the steps for determining the pKₐ values of phosphoric acid.
Materials and Reagents:
-
pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)[11]
-
Magnetic stirrer and stir bar
-
Buret (50 mL)
-
Volumetric pipets
-
Beakers
-
Standardized ~0.1 M sodium hydroxide (NaOH) solution
-
~0.1 M phosphoric acid (H₃PO₄) solution
-
Deionized water
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions of pH 4, 7, and 10 to ensure accurate measurements.[11]
-
Sample Preparation: Accurately pipet a known volume (e.g., 20.00 mL) of the phosphoric acid solution into a beaker. Add a sufficient volume of deionized water to ensure the pH electrode is properly immersed.[8]
-
Titration Setup: Place the beaker on a magnetic stirrer and add a stir bar. Immerse the calibrated pH electrode in the solution, ensuring the bulb does not come into contact with the stir bar.[8]
-
Initial Measurement: Record the initial pH of the phosphoric acid solution before adding any titrant.
-
Titration: Begin adding the standardized NaOH solution from the buret in small, precise increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record both the total volume of NaOH added and the corresponding pH.[8]
-
Equivalence Point Regions: As the pH begins to change more rapidly, decrease the volume of the increments to obtain more data points around the equivalence points.[9]
-
Data Collection: Continue the titration until the pH has surpassed the second equivalence point (e.g., reaches a pH of around 11-12).[9] The third equivalence point is often difficult to detect accurately via this method due to the very high pKₐ value.
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the volume of NaOH required to reach the first and second equivalence points. These are the points of maximum slope on the curve and can be found using the first or second derivative of the titration curve.
-
The volume of NaOH at the half-equivalence points is half the volume required to reach the full equivalence points.
-
pKₐ₁ is the pH of the solution at the first half-equivalence point.
-
pKₐ₂ (the dissociation constant for dihydrogen phosphate) is the pH at the second half-equivalence point (the midpoint between the first and second equivalence points).[9][12]
-
Visualizations
The following diagram illustrates the sequential loss of protons from phosphoric acid in an aqueous solution.
References
- 1. Monosodium phosphate - Wikipedia [en.wikipedia.org]
- 2. Dissociation of `H_(3)PO_(4)` takes place in following steps [allen.in]
- 3. youtube.com [youtube.com]
- 4. brainly.com [brainly.com]
- 5. Phosphate Buffer Issues [chem.fsu.edu]
- 6. youtube.com [youtube.com]
- 7. nanyangchemical.com [nanyangchemical.com]
- 8. scribd.com [scribd.com]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. quora.com [quora.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. egyankosh.ac.in [egyankosh.ac.in]
An In-depth Technical Guide to the Thermodynamic Stability of Sodium Dihydrogen Phosphate Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the thermodynamic stability of sodium dihydrogen phosphate (B84403) (NaH₂PO₄) solutions, a critical aspect for its application in research, pharmaceuticals, and various industrial processes. Understanding the thermodynamic properties of these solutions is paramount for ensuring product efficacy, stability, and shelf-life.
Physicochemical Properties and Dissociation Equilibria
Sodium dihydrogen phosphate is an inorganic compound that exists in anhydrous and hydrated forms, most commonly as the monohydrate (NaH₂PO₄·H₂O) and dihydrate (NaH₂PO₄·2H₂O). It is highly soluble in water and forms a mildly acidic solution.[1] In aqueous solutions, it acts as a buffering agent, resisting changes in pH.[1]
The buffering capacity of sodium dihydrogen phosphate solutions is due to the equilibrium between the dihydrogen phosphate ion (H₂PO₄⁻) and the monohydrogen phosphate ion (HPO₄²⁻). Phosphoric acid is a triprotic acid with three dissociation constants (pKa values), which govern the pH of the solution.
The relevant equilibrium for a sodium dihydrogen phosphate buffer is the second dissociation of phosphoric acid:
H₂PO₄⁻ ⇌ HPO₄²⁻ + H⁺
The pKa for this equilibrium is crucial for determining the buffering range.
Table 1: Dissociation Constants (pKa) of Phosphoric Acid at 25°C
| Equilibrium | pKa Value |
| H₃PO₄ ⇌ H₂PO₄⁻ + H⁺ | 2.15[2] |
| H₂PO₄⁻ ⇌ HPO₄²⁻ + H⁺ | 7.20[2] |
| HPO₄²⁻ ⇌ PO₄³⁻ + H⁺ | 12.38[2] |
The primary buffering range for a sodium dihydrogen phosphate solution, when used in conjunction with its conjugate base (disodium hydrogen phosphate), is centered around the pKa₂ of 7.20. The pH of a sodium dihydrogen phosphate solution alone is typically in the range of 4.2 to 4.6 for a 1 in 100 solution.
Solubility of Sodium Dihydrogen Phosphate
The solubility of sodium dihydrogen phosphate in water is temperature-dependent, generally increasing with a rise in temperature.
Table 2: Solubility of Sodium Dihydrogen Phosphate in Water at Various Temperatures
| Temperature (°C) | Solubility ( g/100 g H₂O) |
| 0.1 | 57.85[3] |
| 18 | 84.5[3] |
| 20 | 85.19[3] |
| 50 | 158.6[3] |
| 99.1 | 246.5[3] |
Thermodynamic Data for Dissolution
The thermodynamic stability of a solution is governed by the changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) upon dissolution. The dissolution of sodium dihydrogen phosphate in water is an endothermic process, meaning it absorbs heat from the surroundings.
Table 3: Thermodynamic Parameters for the Dissolution of Sodium Dihydrogen Phosphate at 298.15 K (25 °C)
| Thermodynamic Parameter | Value | Units |
| Standard Enthalpy of Reaction (ΔrH°) | 0.4[4] | kJ/mol |
| Standard Gibbs Free Energy of Reaction (ΔrG°) | -6.1[4] | kJ/mol |
| Standard Entropy of Reaction (ΔrS°) | 21.9[4] | J/(mol·K) |
The negative Gibbs free energy of reaction indicates that the dissolution of sodium dihydrogen phosphate is a spontaneous process under standard conditions.
Experimental Protocols
Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the weak acid (dihydrogen phosphate) with a strong base and monitoring the pH change.
Materials:
-
Sodium dihydrogen phosphate
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
pH meter with a glass electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Distilled or deionized water
Procedure:
-
Prepare a solution of sodium dihydrogen phosphate of known concentration (e.g., 0.1 M).
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[5]
-
Place a known volume of the sodium dihydrogen phosphate solution into a beaker with a magnetic stir bar.
-
Immerse the pH electrode in the solution and begin stirring gently.
-
Record the initial pH of the solution.
-
Add small increments of the standardized NaOH solution from the burette.
-
Record the volume of NaOH added and the corresponding pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.
Determination of Enthalpy of Solution by Calorimetry
A coffee-cup calorimeter can be used to measure the heat change upon dissolution.
Materials:
-
Sodium dihydrogen phosphate
-
Distilled or deionized water
-
Coffee-cup calorimeter (two nested Styrofoam cups with a lid)
-
Thermometer or temperature probe with a precision of at least 0.1°C
-
Stirring rod
-
Balance
Procedure:
-
Assemble the coffee-cup calorimeter.
-
Measure a known volume of distilled water and pour it into the calorimeter.
-
Record the initial temperature of the water (T_initial) once it has stabilized.[6]
-
Accurately weigh a known mass of sodium dihydrogen phosphate.
-
Quickly add the salt to the water in the calorimeter, replace the lid, and begin stirring gently.
-
Monitor the temperature and record the minimum temperature reached (T_final) as the salt dissolves.[6]
-
Calculate the heat absorbed by the solution (q_solution) using the formula: q_solution = m_solution × c_solution × ΔT where:
-
m_solution is the total mass of the solution (mass of water + mass of salt)
-
c_solution is the specific heat capacity of the solution (assumed to be the same as water, 4.184 J/g°C)
-
ΔT = T_final - T_initial
-
-
The heat of reaction (q_reaction) is equal in magnitude but opposite in sign to the heat absorbed by the solution (q_reaction = -q_solution).
-
Calculate the molar enthalpy of solution (ΔH_sol) by dividing the heat of reaction by the number of moles of the salt dissolved.
Determination of Solubility by Isothermal Dissolution
This method involves creating a saturated solution at a constant temperature and then determining the concentration of the dissolved solid.
Materials:
-
Sodium dihydrogen phosphate
-
Distilled or deionized water
-
Constant temperature water bath or incubator
-
Stirring mechanism (e.g., magnetic stirrer or shaker)
-
Filtration apparatus (e.g., syringe filters)
-
Analytical method for concentration determination (e.g., gravimetric analysis, HPLC, or titration)
Procedure:
-
Add an excess amount of sodium dihydrogen phosphate to a known volume of water in a sealed container.
-
Place the container in a constant temperature bath and stir vigorously for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. It is often necessary to filter the sample.
-
Determine the concentration of the dissolved sodium dihydrogen phosphate in the sample using a suitable analytical method.
-
Repeat the procedure at different temperatures to construct a solubility curve.
Phase Diagram and Stability
The phase diagram for the sodium dihydrogen phosphate-water system illustrates the stable solid phases at different temperatures and concentrations. This is crucial for understanding the formation of hydrates and for controlling crystallization processes. The stable solid phases include ice, the dihydrate (NaH₂PO₄·2H₂O), the monohydrate (NaH₂PO₄·H₂O), and the anhydrous form (NaH₂PO₄).
Conclusion
The thermodynamic stability of sodium dihydrogen phosphate solutions is a multifaceted topic with significant implications for its practical applications. The key parameters of dissociation constants, solubility, and thermodynamic data of dissolution provide a quantitative basis for understanding and predicting the behavior of these solutions. The experimental protocols outlined in this guide offer a framework for the precise determination of these critical properties, enabling researchers and drug development professionals to ensure the stability and efficacy of their formulations.
References
The Unseen Architect: A Technical Guide to the Role of Sodium Dihydrogen Phosphate in Biological Systems
Abstract: Sodium dihydrogen phosphate (B84403) (NaH₂PO₄), an inorganic compound of fundamental importance, serves as a cornerstone in a multitude of biological processes. While often operating behind the scenes, its roles are critical, ranging from maintaining systemic pH homeostasis to forming the very backbone of genetic material. In the pharmaceutical sciences, it is an indispensable excipient, ensuring the stability and efficacy of therapeutic agents. This technical guide provides an in-depth exploration of the multifaceted functions of sodium dihydrogen phosphate within biological systems. It summarizes key quantitative data, details relevant experimental protocols, and visualizes complex pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction
Sodium dihydrogen phosphate (NaH₂PO₄), also known as monobasic sodium phosphate, is the monosodium salt of phosphoric acid. It is an inorganic compound that appears as a white, crystalline powder and is highly soluble in water.[1] Its chemical structure, containing a sodium cation (Na⁺) and a dihydrogen phosphate anion (H₂PO₄⁻), endows it with the ability to act as a weak acid in aqueous solutions.[2] This property is central to its most prominent biological function: acting as a component of the phosphate buffer system, which is crucial for maintaining pH in a narrow, physiologically compatible range.[1][2][3] Beyond buffering, the phosphate moiety is integral to the structure of nucleic acids, energy metabolism, and cellular signaling cascades, making NaH₂PO₄ a vital compound in biochemistry, molecular biology, and medicine.[4][5][6][7]
Core Biological Functions
The significance of sodium dihydrogen phosphate in biology is extensive, stemming from its direct participation in fundamental cellular and systemic processes.
pH Regulation and the Phosphate Buffer System
The phosphate buffer system is a critical buffer in intracellular fluids and, to a lesser extent, in blood plasma.[8][9] This system consists of two main components: dihydrogen phosphate (H₂PO₄⁻), which acts as a weak acid, and monohydrogen phosphate (HPO₄²⁻), which acts as its conjugate base.[8][10] Sodium dihydrogen phosphate serves as the primary source of the H₂PO₄⁻ ion.
The buffering mechanism resists changes in pH by neutralizing added acids and bases. When a strong base is introduced, the weak acid (H₂PO₄⁻) donates a proton to neutralize it, forming water and the weak base (HPO₄²⁻). Conversely, when a strong acid is added, the weak base (HPO₄²⁻) accepts a proton, forming the weak acid (H₂PO₄⁻).[8] This equilibrium is vital for maintaining the pH of human blood around 7.4.[8][11] The effectiveness of this buffer is due to its pKa of approximately 6.8 to 7.2, which is very close to physiological pH, allowing it to resist changes in both acidic and basic directions effectively.[3][9]
Structural Backbone of Nucleic Acids
Phosphate groups are fundamental to the structure of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA).[4][5] The backbone of these nucleic acids is composed of alternating sugar (deoxyribose in DNA, ribose in RNA) and phosphate groups.[5][12] The phosphate group links the 5' carbon of one sugar molecule to the 3' carbon of the next through a phosphodiester bond.[12][13][14] This repeating sugar-phosphate structure provides a stable, structural framework for the molecule.[4][5] The negative charge of the phosphate backbone is crucial for the stability of the DNA double helix and its interactions with proteins.[12]
Energy Metabolism and Cellular Signaling
Phosphorus is a central component of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.[6][7] The hydrolysis of the high-energy phosphoanhydride bonds in ATP releases energy that drives numerous metabolic processes.[6] While sodium dihydrogen phosphate itself is not ATP, it contributes to the inorganic phosphate (Pi) pool that is essential for the synthesis of ATP from adenosine diphosphate (B83284) (ADP) through oxidative phosphorylation.[7]
Furthermore, inorganic phosphate acts as a signaling molecule.[15][16] Changes in extracellular phosphate concentrations can trigger intracellular signaling cascades. For instance, elevated extracellular phosphate can activate pathways like the Raf/MEK/ERK and Akt pathways, which in turn modulate the expression of various genes.[15][16] Type III sodium-phosphate cotransporters on the cell membrane are believed to act as sensors for these changes in extracellular phosphate levels.[15][16]
Role in Drug Development and Formulation
In the pharmaceutical industry, sodium dihydrogen phosphate is a widely used excipient, valued for its buffering capacity and ability to maintain the stability of active pharmaceutical ingredients (APIs).[1][2][17]
Excipient and Buffering Agent
Many drug formulations, especially injectable and ophthalmic solutions, require a stable pH to ensure the drug's solubility, stability, and physiological compatibility.[2] Sodium dihydrogen phosphate, often in combination with its conjugate base disodium (B8443419) hydrogen phosphate, is used to create buffer solutions that maintain the pH within a narrow, optimal range.[2][18] This buffering action prevents the degradation of the API, thereby preserving the drug's potency and extending its shelf life.[1] It is also being studied for its ability to stabilize complex biologics like proteins and nucleic acids.[1]
Intravenous and Oral Formulations
Sodium dihydrogen phosphate is used as an electrolyte supplement in intravenous (IV) and oral rehydration solutions.[1][19] It serves as a source of both sodium and phosphate, which are essential for various physiological functions, including osmotic pressure control and bone deposition.[19] It is particularly indicated in cases of hypophosphatemia (low phosphate levels).[19][20]
Quantitative Data Summary
The following tables provide key quantitative data related to sodium dihydrogen phosphate and its role in biological systems.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Chemical Formula | NaH₂PO₄ | [2] |
| Molar Mass (Anhydrous) | 119.98 g/mol | [21] |
| Molar Mass (Dihydrate) | 156.01 g/mol | [1] |
| pKa₂ of Phosphoric Acid | ~6.8 - 7.2 | [3][6] |
| Appearance | White crystalline powder | [1][2] |
| Solubility | Highly soluble in water |[1] |
Table 2: Physiological Concentrations
| Parameter | Normal Range | Source |
|---|---|---|
| Serum Inorganic Phosphate (Adult) | 2.5 - 4.5 mg/dL (0.81 - 1.45 mmol/L) | [7][20] |
| Blood pH | 7.35 - 7.45 | [8] |
| HPO₄²⁻ to H₂PO₄⁻ Ratio at pH 7.4 | Approximately 4:1 |[15] |
Key Experimental Protocols
Protocol: Preparation of 0.1 M Sodium Phosphate Buffer (pH 7.4)
This protocol describes the preparation of a standard sodium phosphate buffer, commonly used in molecular biology and biochemistry labs.[11][21]
Materials:
-
Sodium dihydrogen phosphate (monobasic), anhydrous (NaH₂PO₄)
-
Disodium hydrogen phosphate (dibasic), anhydrous (Na₂HPO₄)
-
Distilled or deionized water
-
pH meter
-
Volumetric flasks and beakers
-
Magnetic stirrer and stir bar
Methodology:
-
Prepare Stock Solutions (0.1 M):
-
Solution A (0.1 M NaH₂PO₄): Dissolve 1.20 g of NaH₂PO₄ in distilled water and bring the final volume to 100 mL.
-
Solution B (0.1 M Na₂HPO₄): Dissolve 1.42 g of Na₂HPO₄ in distilled water and bring the final volume to 100 mL.
-
-
Mix Stock Solutions:
-
In a beaker, combine 19 mL of Solution A (NaH₂PO₄) with 81 mL of Solution B (Na₂HPO₄). This ratio is a starting point for achieving a pH of approximately 7.4.
-
-
pH Adjustment:
-
Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode into the solution.
-
While stirring, slowly add Solution A to decrease the pH or Solution B to increase the pH until the meter reads exactly 7.4.
-
-
Final Volume:
-
Transfer the solution to a 200 mL volumetric flask (or as desired) and add distilled water to reach the final volume.
-
-
Storage:
-
Store the buffer at 4°C. Note that phosphate buffers can precipitate in the presence of ethanol (B145695) and may inhibit some enzymatic reactions.[21]
-
Protocol: Determination of Inorganic Phosphate in Biological Samples (Colorimetric Molybdate (B1676688) Method)
This protocol outlines a common method for quantifying inorganic phosphate in samples like serum, based on the reaction with ammonium (B1175870) molybdate.[22][23][24]
Principle: Ammonium molybdate reacts with inorganic orthophosphate in an acidic medium to form an antimony-phospho-molybdate complex. This complex is then reduced by ascorbic acid to form a stable, intensely blue-colored complex. The absorbance of this blue color is directly proportional to the phosphate concentration.[24]
Methodology:
-
Reagent Preparation:
-
Prepare an acidic molybdate solution containing ammonium molybdate and antimony potassium tartrate in sulfuric acid.
-
Prepare an ascorbic acid reducing solution.
-
Prepare a series of phosphate standard solutions of known concentrations.
-
-
Sample Preparation:
-
Centrifuge biological samples (e.g., serum) to remove any particulates. If necessary, perform protein precipitation with trichloroacetic acid.
-
-
Reaction:
-
Pipette aliquots of the standards, samples, and a blank (water) into separate test tubes.
-
Add the acidic molybdate reagent to each tube and mix.
-
Add the ascorbic acid solution to each tube and mix thoroughly.
-
-
Incubation:
-
Allow the color to develop for a specified time (e.g., 10-30 minutes) at a controlled temperature.
-
-
Measurement:
-
Measure the absorbance of each solution using a spectrophotometer at a wavelength of approximately 880 nm.
-
-
Quantification:
-
Subtract the absorbance of the blank from all readings.
-
Plot a standard curve of absorbance versus the concentration of the phosphate standards.
-
Determine the phosphate concentration in the samples by interpolating their absorbance values on the standard curve.
-
Conclusion
Sodium dihydrogen phosphate is a molecule of profound biological importance. Its role as the primary weak acid in the phosphate buffer system is fundamental to pH homeostasis in nearly all living organisms. It provides the structural integrity of DNA and RNA and participates centrally in energy transfer and cellular signaling. Its utility extends into applied sciences, where it is a crucial component in pharmaceutical formulations, ensuring the stability and delivery of therapeutic agents. A thorough understanding of its properties and functions, supported by robust experimental methods, is essential for continued advancements in biochemical research, drug development, and molecular biology. Future research will likely continue to explore its potential in advanced applications such as targeted drug delivery systems and the stabilization of next-generation biologics.[1]
References
- 1. annexechem.com [annexechem.com]
- 2. nanyangchemical.com [nanyangchemical.com]
- 3. Mysteries of Sodium Dihydrogen Phosphate Buffer [whwanze.com]
- 4. quora.com [quora.com]
- 5. Phosphate Backbone [genome.gov]
- 6. Phosphate - Wikipedia [en.wikipedia.org]
- 7. Physiology, Phosphate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of Disodium Phosphate? [synapse.patsnap.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. tutorchase.com [tutorchase.com]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. Phosphate Group | Definition, Formula & Structure - Lesson | Study.com [study.com]
- 15. Phosphate as a Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phosphate as a Signaling Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. annexechem.com [annexechem.com]
- 19. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 20. The pharmacokinetics of sodium dihydrogen phosphate_Chemicalbook [chemicalbook.com]
- 21. Sodium Phosphate Buffer [novoprolabs.com]
- 22. Phosphorus Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]
- 23. US4447544A - Method and reagent for determining inorganic phosphate in biological sample - Google Patents [patents.google.com]
- 24. epa.gov [epa.gov]
A Comprehensive Technical Guide to Sodium Dihydrogen Phosphate for Researchers and Drug Development Professionals
An in-depth exploration of the physicochemical properties, experimental applications, and biological significance of sodium dihydrogen phosphate (B84403), a critical excipient and research tool in the pharmaceutical sciences.
Core Physicochemical Properties
Sodium dihydrogen phosphate, also known as monosodium phosphate (MSP) or sodium phosphate monobasic, is an inorganic compound widely utilized in research and pharmaceutical development for its buffering capacity and as a source of phosphate. It exists in several forms, primarily anhydrous and hydrated (monohydrate and dihydrate). The key identifiers and molecular weights of these forms are summarized below.
| Form | Chemical Formula | CAS Number | Molecular Weight ( g/mol ) |
| Anhydrous | NaH₂PO₄ | 7558-80-7 | 119.98 |
| Monohydrate | NaH₂PO₄·H₂O | 10049-21-5 | 137.99 |
| Dihydrate | NaH₂PO₄·2H₂O | 13472-35-0 | 156.01 |
Phosphoric acid is a triprotic acid, meaning it has three ionizable protons, which gives it a wide buffering range. The pKa values for phosphoric acid are critical for preparing buffer solutions at a desired pH.[1][2]
| Dissociation Step | Equilibrium | pKa |
| pKa1 | H₃PO₄ ⇌ H₂PO₄⁻ + H⁺ | 2.12 - 2.15 |
| pKa2 | H₂PO₄⁻ ⇌ HPO₄²⁻ + H⁺ | 7.20 - 7.21 |
| pKa3 | HPO₄²⁻ ⇌ PO₄³⁻ + H⁺ | 12.32 - 12.37 |
The most relevant buffering range for biological applications is centered around the second pKa (7.21), making phosphate buffers, which utilize the H₂PO₄⁻/HPO₄²⁻ conjugate acid-base pair, ideal for maintaining physiological pH.[3]
Applications in Pharmaceutical Formulations and Drug Development
Sodium dihydrogen phosphate is a cornerstone excipient in pharmaceutical formulations, primarily used as a buffering agent to maintain the pH of solutions, which is crucial for drug stability and solubility.[4] Its ability to maintain a stable pH is vital for various dosage forms.[5]
| Route of Administration | Typical Buffer Concentration Range | Key Considerations |
| Injectable | Up to 50 mM | Maintaining physiological pH (7.35-7.45) to minimize pain and irritation.[5] |
| Ophthalmic | 5 - 50 mM | Must be isotonic and maintain a pH of 7.0-7.4 for patient comfort.[5] |
| Oral & Topical | 10 - 100 mM | Concentration is primarily dictated by the stability and solubility requirements of the active pharmaceutical ingredient (API).[5] |
Beyond its role as a buffer, sodium dihydrogen phosphate is also used to stabilize active ingredients, ensuring their potency and effectiveness over the product's shelf life.[4] It can also be found in some drug formulations as a source of phosphate for electrolyte replenishment.
Experimental Protocols: Preparation of Phosphate Buffer Solutions
The preparation of phosphate buffer solutions is a fundamental procedure in many biological and chemical laboratories. The most common is Phosphate-Buffered Saline (PBS), which is isotonic to human physiological conditions.
Protocol for 1X Phosphate-Buffered Saline (PBS) pH 7.4
This protocol outlines the preparation of a 1-liter solution of 1X PBS.
Materials:
-
Sodium chloride (NaCl)
-
Potassium chloride (KCl)
-
Disodium hydrogen phosphate (Na₂HPO₄)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Distilled water
-
Hydrochloric acid (HCl) for pH adjustment
-
Autoclave for sterilization
Procedure:
-
Dissolve the following reagents in 800 mL of distilled water:
-
8 g of NaCl
-
0.2 g of KCl
-
1.44 g of Na₂HPO₄
-
0.24 g of KH₂PO₄
-
-
Adjust the pH of the solution to 7.4 using HCl.[6][7] It is important to do this before bringing the solution to its final volume.
-
Add distilled water to bring the final volume to 1 liter.
-
Sterilize the solution by autoclaving.[6]
Protocol for 0.1 M Sodium Phosphate Buffer (pH 7.4)
This protocol describes the preparation of a 0.1 M sodium phosphate buffer by mixing stock solutions of the acidic and basic components.
Materials:
-
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)
-
Disodium hydrogen phosphate heptahydrate (Na₂HPO₄·7H₂O)
-
Distilled water
-
HCl or NaOH for final pH adjustment
Procedure:
-
Prepare Stock Solutions:
-
0.2 M Sodium Dihydrogen Phosphate Monobasic Solution: Dissolve 27.6 g of NaH₂PO₄·H₂O in 1 liter of distilled water.
-
0.2 M Disodium Hydrogen Phosphate Dibasic Solution: Dissolve 53.6 g of Na₂HPO₄·7H₂O in 1 liter of distilled water.
-
-
Mix Stock Solutions: To prepare a 0.1 M phosphate buffer with a pH of 7.4, mix the following volumes of the stock solutions:
-
19 mL of 0.2 M Sodium Dihydrogen Phosphate Monobasic Solution
-
81 mL of 0.2 M Disodium Hydrogen Phosphate Dibasic Solution
-
-
Dilute and Adjust pH: Dilute the mixed solution with distilled water to a final volume of 200 mL. Check the pH and adjust to 7.4 with small additions of HCl or NaOH if necessary.[8]
Role in Cellular Signaling
Extracellular inorganic phosphate (Pi), the form present in phosphate buffers, is not merely an inert component of the cellular environment. It has been identified as a signaling molecule that can directly activate intracellular pathways, particularly in the context of bone metabolism and kidney function.[9] Elevated extracellular phosphate concentrations can trigger signal transduction cascades, even in the absence of traditional ligands.
The primary pathway activated by extracellular phosphate involves the Fibroblast Growth Factor Receptor (FGFR) , leading to the downstream activation of the Raf/MEK/ERK and PI3K/Akt pathways.[10][11] This signaling is initiated through the type III sodium-phosphate cotransporter, PiT-1.[11]
This signaling pathway has significant implications for researchers, as the choice of buffer can inadvertently influence experimental outcomes by activating these pathways. For instance, in studies involving cell proliferation, differentiation, or gene expression, the use of phosphate buffers should be carefully considered, and appropriate controls should be in place.
Conclusion
Sodium dihydrogen phosphate is an indispensable tool in the arsenal (B13267) of researchers and drug development professionals. Its well-defined physicochemical properties make it an excellent buffering agent for a wide range of applications. However, a thorough understanding of its biological activities, particularly its role in activating intracellular signaling pathways, is crucial for the accurate design and interpretation of experiments. This guide provides a foundational understanding of sodium dihydrogen phosphate, from its basic properties to its complex biological interactions, to aid scientists in its effective and informed use.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Phosphoric Acid [commonorganicchemistry.com]
- 3. Phosphate Buffer (pH 5.8 to 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]
- 6. usbio.net [usbio.net]
- 7. scribd.com [scribd.com]
- 8. welch-us.com [welch-us.com]
- 9. iajps.com [iajps.com]
- 10. researchgate.net [researchgate.net]
- 11. Both FGF23 and extracellular phosphate activate Raf/MEK/ERK pathway via FGF receptors in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of Sodium Dihydrogen Phosphate at Various Temperatures: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of sodium dihydrogen phosphate (B84403) (NaH₂PO₄) in water at different temperatures. This information is critical for a wide range of applications, from buffer preparation in biological research and pharmaceutical formulations to industrial processes. This guide presents quantitative solubility data, a detailed experimental protocol for its determination, and a visual representation of the experimental workflow.
Core Principles
Sodium dihydrogen phosphate, also known as monosodium phosphate, is an inorganic compound that exists in anhydrous (NaH₂PO₄), monohydrate (NaH₂PO₄·H₂O), and dihydrate (NaH₂PO₄·2H₂O) forms.[1][2][3] Its solubility in water is significantly dependent on temperature, generally increasing as the temperature rises.[1] The data presented in this guide pertains primarily to the anhydrous form unless otherwise specified. It is important to note that the specific hydrate (B1144303) form can influence solubility characteristics.
Quantitative Solubility Data
The following table summarizes the solubility of sodium dihydrogen phosphate in water at various temperatures, expressed in grams of solute per 100 grams or 100 milliliters of water.
| Temperature (°C) | Solubility ( g/100 g H₂O) | Solubility ( g/100 mL H₂O) | Notes |
| 0 | - | 59.90[2][4] | |
| 0.1 | 57.85[5] | - | |
| 18 | 84.5[5] | - | |
| 20 | 85.19[5] | - | Also reported as 850 g/L.[6] |
| 50 | 158.6[5] | - | |
| 60 | 179.3 | - | Anhydrous form. |
| 80 | 207.3 | - | Anhydrous form. |
| 99.1 | 246.5[5] | - | |
| 100 | 284.4 | - | Anhydrous form. Also reported as 234g, though units are less clear.[7][8] |
Experimental Protocol: Determination of Solubility by the Isothermal Gravimetric Method
The isothermal gravimetric method is a precise and widely used technique to determine the solubility of an inorganic salt like sodium dihydrogen phosphate in water at a specific temperature.[9][10][11] This method involves preparing a saturated solution at a constant temperature, separating a known mass of the solution, evaporating the solvent, and weighing the remaining solute.
Materials and Equipment:
-
Sodium dihydrogen phosphate (analytical grade)
-
Distilled or deionized water
-
Thermostatic water bath with temperature control (e.g., ±0.1°C)
-
Erlenmeyer flasks with stoppers
-
Magnetic stirrer and stir bars
-
Syringes with membrane filters (e.g., 0.45 µm pore size)
-
Pre-weighed weighing bottles or evaporating dishes
-
Analytical balance (±0.0001 g)
-
Drying oven
Procedure:
-
Temperature Control: Set the thermostatic water bath to the desired temperature and allow it to equilibrate.
-
Preparation of Saturated Solution:
-
Place a known volume of distilled water into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Gradually add an excess amount of sodium dihydrogen phosphate to the water while stirring continuously. An excess of solid should be visible at the bottom of the flask to ensure saturation.
-
Stopper the flask to prevent evaporation and place it in the thermostatic water bath.
-
Allow the solution to equilibrate for a sufficient period (typically several hours) with continuous stirring to ensure that equilibrium is reached.
-
-
Sample Withdrawal:
-
Once equilibrium is established, stop the stirring and allow the excess solid to settle.
-
Draw a known volume (e.g., 10 mL) of the clear supernatant liquid into a syringe fitted with a membrane filter. The filtration step is crucial to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Transfer the filtered saturated solution into a pre-weighed and dried weighing bottle.
-
Record the total mass of the weighing bottle and the saturated solution.
-
Place the weighing bottle in a drying oven set to a temperature that will evaporate the water without decomposing the salt (e.g., 105-110°C).
-
Dry the sample to a constant weight. This is achieved by periodically removing the weighing bottle from the oven, allowing it to cool in a desiccator, and weighing it until two consecutive weighings are within an acceptable tolerance (e.g., ±0.0002 g).
-
-
Calculation of Solubility:
-
Mass of the saturated solution: (Mass of weighing bottle + solution) - (Mass of empty weighing bottle)
-
Mass of the dissolved solute (NaH₂PO₄): (Mass of weighing bottle + dry solute) - (Mass of empty weighing bottle)
-
Mass of the solvent (water): (Mass of the saturated solution) - (Mass of the dissolved solute)
-
Solubility ( g/100 g H₂O): (Mass of the dissolved solute / Mass of the solvent) x 100
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the isothermal gravimetric method for determining the solubility of sodium dihydrogen phosphate.
Caption: Workflow for determining solubility via the isothermal gravimetric method.
Signaling Pathways and Logical Relationships
Sodium dihydrogen phosphate is a primary metabolite and a fundamental component of intracellular and extracellular fluids, where it plays a crucial role in pH buffering. It is not typically involved in specific signaling pathways as a primary messenger. Its importance in research and drug development lies in its function as a component of phosphate-buffered saline (PBS) and other buffer systems used to maintain physiological pH, which is essential for the stability and activity of proteins, enzymes, and cells in in vitro assays.
Conclusion
This technical guide provides essential data and methodologies for professionals working with sodium dihydrogen phosphate. The provided solubility data across a range of temperatures serves as a valuable reference for formulation and experimental design. The detailed experimental protocol for the isothermal gravimetric method offers a reliable approach for in-house determination of solubility, ensuring accuracy and reproducibility in research and development settings.
References
- 1. nanyangchemical.com [nanyangchemical.com]
- 2. Monosodium phosphate - Wikipedia [en.wikipedia.org]
- 3. fao.org [fao.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sodium Dihydrogen Phosphate Anhydrous vs Sodium Dihydrogen Phosphate [whwanze.com]
- 7. pharmajournal.net [pharmajournal.net]
- 8. echemi.com [echemi.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Gravimetric Analysis [wiredchemist.com]
A Technical Guide to the Hygroscopic Nature and Storage of Sodium Dihydrogen Phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the hygroscopic properties of sodium dihydrogen phosphate (B84403), a widely used excipient and active pharmaceutical ingredient (API). Understanding its interaction with atmospheric moisture is critical for ensuring the stability, quality, and efficacy of pharmaceutical formulations. This document outlines the hygroscopic characteristics of its various forms, provides detailed experimental protocols for moisture content analysis, and offers comprehensive recommendations for its storage and handling.
Understanding the Hygroscopic Nature of Sodium Dihydrogen Phosphate
Sodium dihydrogen phosphate (NaH₂PO₄), also known as monobasic sodium phosphate, is an inorganic compound that exists in several forms, primarily as anhydrous, monohydrate, and dihydrate salts. Its propensity to attract and retain water molecules from the surrounding environment—a property known as hygroscopicity—is a key consideration in its use in pharmaceuticals.
The level of hygroscopicity can significantly impact the physicochemical properties of the substance, including its chemical stability, crystal structure, powder flow, and compaction characteristics.[1][2] The European Pharmacopoeia describes sodium dihydrogen phosphate dihydrate as being "slightly hygroscopic."
Critical Relative Humidity (CRH)
Forms of Sodium Dihydrogen Phosphate
-
Anhydrous (NaH₂PO₄): Lacking water of crystallization, this form is the most susceptible to moisture uptake.
-
Monohydrate (NaH₂PO₄·H₂O): Contains one mole of water per mole of the salt.
-
Dihydrate (NaH₂PO₄·2H₂O): Contains two moles of water per mole of the salt and is generally the most stable hydrated form under typical ambient conditions.
Quantitative Data on Hygroscopicity
Precise quantitative data from dynamic vapor sorption (DVS) analysis, which generates moisture sorption isotherms, is the most effective way to characterize the hygroscopic nature of a substance. While a specific, complete moisture sorption isotherm for sodium dihydrogen phosphate was not identified in the literature reviewed, the European Pharmacopoeia provides a clear classification system for hygroscopicity based on the percentage of weight gain after 24 hours of exposure to 80% relative humidity at 25°C.
| Hygroscopicity Classification | Weight Gain (% w/w) | Relevance to Sodium Dihydrogen Phosphate Dihydrate |
| Slightly hygroscopic | ≥ 0.2% and < 2% | The European Pharmacopoeia classifies the dihydrate form in this category. |
| Hygroscopic | ≥ 2% and < 15% | |
| Very hygroscopic | ≥ 15% | |
| Deliquescent | Sufficient water is absorbed to form a liquid |
Table 1: Hygroscopicity Classification according to the European Pharmacopoeia.
| Compound | Critical Relative Humidity (CRH) at 30°C |
| Monoammonium Phosphate | 91.6% |
Table 2: Critical Relative Humidity of a Structurally Related Compound.[3]
Experimental Protocols
Protocol for Hygroscopicity Determination by Dynamic Vapor Sorption (DVS)
Dynamic Vapor Sorption is a gravimetric technique that measures the mass of a sample as it is exposed to a controlled, time-varying relative humidity at a constant temperature.
Objective: To determine the moisture sorption and desorption characteristics of a sodium dihydrogen phosphate sample and to generate a moisture sorption isotherm.
Apparatus: A Dynamic Vapor Sorption (DVS) analyzer with a microbalance.
Methodology:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the sodium dihydrogen phosphate sample into a clean, dry sample pan.
-
Drying/Equilibration: Place the sample in the DVS instrument. The sample is typically dried in the instrument by exposure to 0% relative humidity (RH) at 25°C until a stable weight is achieved. This establishes the dry mass of the sample.
-
Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample mass is allowed to equilibrate (i.e., until the rate of mass change is below a set threshold, for instance, 0.002% per minute).
-
Desorption Phase: After reaching the maximum RH, decrease the humidity in a similar stepwise manner back to 0% RH, again allowing for equilibration at each step.
-
Data Analysis: The change in mass at each RH step is recorded. The moisture content is calculated as the percentage increase in mass relative to the initial dry mass. The data is then plotted as moisture content (%) versus relative humidity (%) to generate the sorption and desorption isotherms.
Protocol for Moisture Content Determination by Loss on Drying (Gravimetric Method)
Loss on Drying (LOD) is a thermogravimetric method used to determine the amount of volatile matter, including water, in a sample.
Objective: To determine the moisture content of a sodium dihydrogen phosphate sample.
Apparatus: A calibrated analytical balance, a drying oven with controlled temperature, and a desiccator.
Methodology:
-
Sample Preparation: Accurately weigh a clean, empty weighing bottle that has been previously dried.
-
Initial Weighing: Transfer approximately 1-2 grams of the sodium dihydrogen phosphate sample into the weighing bottle and record the exact weight.
-
Drying: Place the weighing bottle with the sample in a drying oven set to a specified temperature (e.g., 105°C) for a defined period (e.g., 2-3 hours). The lid of the weighing bottle should be removed or placed ajar.
-
Cooling: After the specified time, carefully remove the weighing bottle from the oven and place it in a desiccator to cool to room temperature. This prevents the reabsorption of atmospheric moisture.
-
Final Weighing: Once cooled, re-weigh the weighing bottle with the dried sample.
-
Calculation: The percentage of moisture content is calculated using the following formula:
% Moisture Content = [(Initial Weight of Sample - Final Weight of Sample) / Initial Weight of Sample] x 100
Visualizations
References
Spectral Analysis of Sodium Dihydrogen Phosphate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the vibrational spectroscopic analysis of sodium dihydrogen phosphate (B84403) (NaH₂PO₄), a widely used excipient in the pharmaceutical industry. By leveraging Infrared (IR) and Raman spectroscopy, researchers can gain critical insights into the molecular structure, purity, and hydration state of this compound. This document outlines the fundamental principles, experimental protocols, and spectral interpretations pertinent to the analysis of sodium dihydrogen phosphate.
Introduction to Vibrational Spectroscopy of NaH₂PO₄
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful analytical tool for the characterization of pharmaceutical materials. These methods probe the vibrational modes of molecules, which are sensitive to chemical bonding, molecular structure, and intermolecular interactions. For sodium dihydrogen phosphate, the dihydrogen phosphate anion (H₂PO₄⁻) is the primary species of interest, exhibiting a unique spectral fingerprint that can be used for identification and quantitative analysis.
The crystal structure of sodium dihydrogen phosphate can exist in anhydrous, monohydrate (NaH₂PO₄·H₂O), and dihydrate (NaH₂PO₄·2H₂O) forms. Each of these states, along with the amorphous form, presents distinct spectral features, particularly in the regions associated with water vibrations and the phosphate group modes.
Theoretical Background: Vibrational Modes of the Dihydrogen Phosphate Ion
The dihydrogen phosphate ion (H₂PO₄⁻) belongs to the C₂ᵥ point group, which dictates its vibrational selection rules in IR and Raman spectroscopy. The primary vibrational modes can be categorized as follows:
-
P-O Stretching Vibrations: These include the symmetric and asymmetric stretching modes of the PO₂ and P(OH)₂ groups.
-
P-O-H Bending Vibrations: In-plane and out-of-plane bending of the P-O-H groups.
-
O-P-O Bending Vibrations: Bending modes of the phosphate tetrahedron.
-
O-H Vibrations: Stretching and bending modes of the hydroxyl groups and any associated water of hydration.
The presence of hydrogen bonding significantly influences the position and width of the O-H and P=O stretching bands.
Experimental Protocols
Infrared (IR) Spectroscopy: KBr Pellet Method
The Potassium Bromide (KBr) pellet method is a common technique for obtaining high-quality IR spectra of solid samples.[1]
Materials and Equipment:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with a pellet-forming die
-
Analytical balance
-
Spectroscopic grade Potassium Bromide (KBr), dried
-
Sodium dihydrogen phosphate sample, finely ground
Procedure:
-
Sample Preparation: Grind a small amount (1-2 mg) of the sodium dihydrogen phosphate sample to a fine powder using an agate mortar and pestle.
-
Mixing: Add approximately 200-250 mg of dry, spectroscopic grade KBr to the mortar.[2] The sample-to-KBr ratio should be in the range of 0.2% to 1%.[3]
-
Grinding: Thoroughly grind the sample and KBr together until a homogenous, fine powder is obtained. The particle size of the sample should ideally be less than the wavelength of the IR radiation to minimize scattering effects.[3]
-
Pellet Formation: Transfer the mixture to a pellet-forming die. Apply pressure using a hydraulic press (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[4]
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be collected and subtracted from the sample spectrum.
Raman Spectroscopy of Solid Samples
Raman spectroscopy is particularly advantageous for analyzing phosphate compounds due to the strong Raman scattering of the P-O bonds and its insensitivity to water, which allows for the analysis of hydrated samples with minimal interference.
Materials and Equipment:
-
Raman Spectrometer with laser excitation (e.g., 785 nm)
-
Microscope for sample visualization and laser focusing
-
Sample holder (e.g., microscope slide or sample cup)
-
Sodium dihydrogen phosphate sample
Procedure:
-
Sample Preparation: Place a small amount of the solid sodium dihydrogen phosphate sample onto a clean microscope slide or into a suitable sample holder. No extensive sample preparation is typically required.
-
Instrument Setup:
-
Place the sample on the microscope stage.
-
Bring the sample into focus using the microscope's objective lens.
-
Select the appropriate laser power and acquisition time. For phosphate samples, a 785 nm laser at 50 mW power with a 6-second acquisition time, averaged over 5 accumulations, can be a good starting point.[5]
-
-
Spectral Acquisition: Acquire the Raman spectrum of the sample. It is advisable to collect spectra from multiple spots on the sample to ensure homogeneity.
Spectral Data and Interpretation
The following tables summarize the characteristic vibrational frequencies and their assignments for sodium dihydrogen phosphate based on IR and Raman spectroscopy.
Table 1: Infrared (IR) Spectral Data for Sodium Dihydrogen Phosphate
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| ~3480 | O-H stretching of water of hydration |
| ~2920 | O-H stretching |
| ~2355 | P-OH stretching |
| ~1641 | H-O-H bending of water of hydration |
| ~1240 | δ(POH) in-plane bending |
| ~1160 | νₐₛ(PO₂) asymmetric stretching |
| ~1090 | νₛ(PO₂) symmetric stretching |
| 950-960 | ν(P-(OH)₂) stretching |
| ~885 | γ(POH) out-of-plane bending |
| ~548 | δ(OPO) bending |
Note: Peak positions can vary slightly depending on the hydration state and crystal form of the sample.[6]
Table 2: Raman Spectral Data for Sodium Dihydrogen Phosphate
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| ~3442 | O-H stretching of water of hydration |
| ~2870 | P-OH stretching |
| ~1630 | H-O-H bending of water of hydration |
| ~1377 | δ(POH) in-plane bending |
| ~1089 | νₛ(PO₂) symmetric stretching |
| ~920 | ν(P-(OH)₂) stretching |
| ~885 | γ(POH) out-of-plane bending |
| ~548 | δ(OPO) bending |
Note: Raman peak positions can also be influenced by the sample's physical state and hydration level.[7]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectral analysis of sodium dihydrogen phosphate.
Caption: Workflow for the spectral analysis of sodium dihydrogen phosphate.
Logical Relationships in Spectral Interpretation
The interpretation of the IR and Raman spectra of sodium dihydrogen phosphate involves correlating the observed spectral features with the known vibrational modes of the dihydrogen phosphate ion and water molecules. The following diagram illustrates the logical relationships in this process.
Caption: Logical flow for the interpretation of vibrational spectra.
Conclusion
Infrared and Raman spectroscopy are indispensable techniques for the comprehensive characterization of sodium dihydrogen phosphate in research and pharmaceutical development. This guide provides the foundational knowledge and practical protocols for conducting and interpreting these spectral analyses. By carefully following the outlined procedures and utilizing the provided spectral data, scientists can effectively assess the quality, purity, and structural integrity of sodium dihydrogen phosphate, ensuring its suitability for its intended applications.
References
- 1. How Do You Prepare Samples For Ftir Analysis? A Step-By-Step Guide To Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 2. scienceijsar.com [scienceijsar.com]
- 3. eng.uc.edu [eng.uc.edu]
- 4. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]
- 5. Determining phosphate concentration with Raman spectroscopy | Metrohm [metrohm.com]
- 6. researchgate.net [researchgate.net]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
Methodological & Application
Application Notes and Protocols: Preparation of 0.1 M Sodium Dihydrogen Phosphate Buffer
Introduction
Sodium phosphate (B84403) buffer is a widely utilized buffer system in biological and chemical research, including drug development, due to its buffering capacity near physiological pH. The buffer system consists of a mixture of dihydrogen phosphate (H₂PO₄⁻) as the weak acid and its conjugate base, monohydrogen phosphate (HPO₄²⁻). The equilibrium between these two species is responsible for resisting changes in pH. The pKa for this equilibrium (pKa₂) is approximately 7.2, making it an effective buffer in the pH range of 6.2 to 8.2. These application notes provide detailed protocols for the preparation of a 0.1 M sodium phosphate buffer for use by researchers, scientists, and drug development professionals.
Quantitative Data for Buffer Preparation
Successful buffer preparation requires precise measurements of the chemical components. The tables below summarize the necessary quantitative data for the different forms of sodium phosphate salts.
Table 1: Molecular Weights of Sodium Phosphate Salts
| Chemical Name | Form | Formula | Molecular Weight ( g/mol ) |
| Sodium Dihydrogen Phosphate | Anhydrous | NaH₂PO₄ | 119.98 |
| (Monobasic) | Monohydrate | NaH₂PO₄·H₂O | 137.99 |
| Disodium (B8443419) Hydrogen Phosphate | Anhydrous | Na₂HPO₄ | 141.96[1][2][3][4] |
| (Dibasic) | Dihydrate | Na₂HPO₄·2H₂O | 177.99[1][5][6][7] |
| Heptahydrate | Na₂HPO₄·7H₂O | 268.07[1][8][9][10] | |
| Dodecahydrate | Na₂HPO₄·12H₂O | 358.14[11][12] |
Table 2: Mass Required to Prepare 1 Liter of 0.1 M Stock Solutions
| Stock Solution (0.1 M) | Chemical Form | Mass Required (g/L) |
| Sodium Dihydrogen Phosphate (Acidic) | Anhydrous | 12.00 |
| Monohydrate | 13.80 | |
| Disodium Hydrogen Phosphate (Basic) | Anhydrous | 14.20 |
| Dihydrate | 17.80 | |
| Heptahydrate | 26.81 | |
| Dodecahydrate | 35.81 |
Experimental Protocols
Two primary methods are presented for the preparation of a 0.1 M sodium phosphate buffer. The first involves creating a stock solution of the acidic component and adjusting the pH with a base. The second method involves mixing stock solutions of the acidic and basic components to achieve the desired pH.
-
Sodium dihydrogen phosphate (monobasic), anhydrous or monohydrate
-
Disodium hydrogen phosphate (dibasic), any hydrated form or anhydrous
-
Sodium Hydroxide (NaOH)
-
Deionized (DI) or distilled (dH₂O) water
-
Analytical balance
-
Beakers and graduated cylinders
-
1 L volumetric flask
-
Magnetic stirrer and stir bar
-
Calibrated pH meter with electrode
-
Glass storage bottle
This method is straightforward and ideal when the exact final volume is not critical or when preparing a buffer of a specific pH without premade stock solutions.
Step 1: Prepare 0.1 M Sodium Dihydrogen Phosphate Solution
-
Select a form of sodium dihydrogen phosphate (e.g., monohydrate).
-
Based on Table 2, weigh out the required mass to make 1 L of 0.1 M solution (e.g., 13.80 g of NaH₂PO₄·H₂O).
-
Add the powder to a beaker containing approximately 800 mL of DI water.
-
Place the beaker on a magnetic stirrer and add a stir bar. Stir until the powder is completely dissolved.
Step 2: Adjust the pH
-
While continuing to stir, immerse the calibrated pH electrode into the solution.
-
Slowly add a 1 M NaOH solution dropwise to raise the pH. Monitor the pH meter closely.
-
Continue adding NaOH until the desired pH (e.g., 7.4) is reached.
-
Note: Be cautious, as the pH can change rapidly near the pKa. Add the base very slowly as you approach the target pH.
-
-
Once the target pH is stable, transfer the solution to a 1 L volumetric flask.
-
Rinse the beaker with a small amount of DI water and add the rinsewater to the volumetric flask.
-
Add DI water to the flask until the volume reaches the 1 L mark.
-
Cap the flask and invert it several times to ensure the solution is thoroughly mixed.
-
Verify the final pH with the pH meter. Store the buffer in a labeled glass bottle at 4°C.
This method is highly reproducible and is preferred for applications requiring high precision. It involves preparing separate stock solutions of the acidic and basic components and mixing them in defined ratios.[13][14]
Step 1: Prepare 0.1 M Stock Solutions
-
Acidic Stock (0.1 M NaH₂PO₄): Weigh 13.80 g of NaH₂PO₄·H₂O, dissolve in ~800 mL of DI water, transfer to a 1 L volumetric flask, and bring the final volume to 1 L. Mix well.
-
Basic Stock (0.1 M Na₂HPO₄): Weigh 26.81 g of Na₂HPO₄·7H₂O, dissolve in ~800 mL of DI water, transfer to a 1 L volumetric flask, and bring the final volume to 1 L. Mix well.
Step 2: Mix Stocks to Achieve Desired pH
-
To prepare 100 mL of 0.1 M sodium phosphate buffer, combine the volumes of the acidic and basic stock solutions as indicated in Table 3.
-
For example, to create 100 mL of a pH 7.4 buffer, mix 19 mL of the 0.1 M NaH₂PO₄ solution with 81 mL of the 0.1 M Na₂HPO₄ solution.[15]
-
After mixing, always verify the pH using a calibrated pH meter. If minor adjustments are needed, use small amounts of the acidic or basic stock solutions.
Table 3: Volumetric Mixing Ratios for 100 mL of 0.1 M Sodium Phosphate Buffer
| Desired pH | Volume of 0.1 M NaH₂PO₄ (mL) | Volume of 0.1 M Na₂HPO₄ (mL) |
| 6.2 | 87.7 | 12.3 |
| 6.4 | 78.0 | 22.0 |
| 6.6 | 68.5 | 31.5 |
| 6.8 | 51.0 | 49.0 |
| 7.0 | 39.0 | 61.0 |
| 7.2 | 28.0 | 72.0 |
| 7.4 | 19.0 | 81.0 |
| 7.6 | 13.0 | 87.0 |
| 7.8 | 8.5 | 91.5 |
| 8.0 | 5.3 | 94.7 |
| Note: These ratios are approximate. Final pH should always be confirmed with a calibrated pH meter. |
Workflow Visualization
The following diagram illustrates the general workflow for preparing a sodium phosphate buffer using the pH adjustment method.
References
- 1. Disodium phosphate - Wikipedia [en.wikipedia.org]
- 2. gjphosphate.com [gjphosphate.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 磷酸氢二钠 - 磷酸钠 二元, 磷酸二钠 [sigmaaldrich.com]
- 5. Disodium Hydrogen Phosphate (dihydrate) - Cas No. 10028-24-7, Pure White Solid, Soluble In Water, Molecular Weight 177.99 G/mol, 5-year Shelf Life at Best Price in Vadodara | Annexe Chem Pvt. Ltd. [tradeindia.com]
- 6. Sodium Phosphate, Dibasic, Dihydrate | H5Na2O6P | CID 6451167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Disodium hydrogen phosphate dihydrate - Safety Data Sheet [chemicalbook.com]
- 8. DISODIUM HYDROGEN PHOSPHATE HEPTAHYDRATE - Ataman Kimya [atamanchemicals.com]
- 9. 七水合磷酸氢二钠 - 磷酸钠 二元 七水合物, 磷酸氢二钠 [sigmaaldrich.com]
- 10. di-Sodium hydrogen phosphate heptahydrate CAS 7782-85-6 | 106574 [merckmillipore.com]
- 11. CAS 10028 24 7 Disodium Hydrogen Phosphate Price | Forward Science [chemfw.com]
- 12. Phosphoric acid, disodium salt, dodecahydrate | H25Na2O16P | CID 61456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. studylib.net [studylib.net]
- 14. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 15. welch-us.com [welch-us.com]
Application Notes and Protocols: Sodium Dihydrogen Phosphate as a pH Buffer in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium dihydrogen phosphate (B84403) (NaH₂PO₄), often in combination with its conjugate base, disodium (B8443419) hydrogen phosphate (Na₂HPO₄), is a cornerstone of biochemical research, particularly in the realm of enzyme kinetics. This phosphate buffer system is widely employed in enzyme assays to maintain a stable pH, a critical parameter for ensuring optimal enzyme activity and stability. Its prevalence is due to its high buffering capacity in the physiological pH range, ease of preparation, and general compatibility with many biological systems.
These application notes provide a comprehensive guide to the use of sodium dihydrogen phosphate buffers in enzyme assays. We will delve into the practical aspects of buffer preparation, present detailed protocols for various enzyme assays, and discuss the advantages and limitations of this buffer system.
Key Advantages of Sodium Phosphate Buffers
-
Physiological Relevance: The phosphate buffer system is a primary buffer in biological systems, making it a suitable choice for in vitro assays that aim to mimic physiological conditions.
-
High Buffering Capacity: It exhibits strong buffering capacity in the pH range of 6.2 to 8.2, which encompasses the optimal pH for a vast number of enzymes.
-
Temperature Stability: The pH of phosphate buffers shows minimal fluctuation with changes in temperature, which is advantageous for enzyme assays conducted at various temperatures.[1]
-
Water Solubility and Cost-Effectiveness: Sodium phosphate salts are highly soluble in water and are relatively inexpensive, making them a practical choice for routine laboratory use.
Limitations and Considerations
-
Enzyme Inhibition: Phosphate ions can act as inhibitors for certain classes of enzymes, most notably kinases, by competing with phosphate groups on substrates or allosterically modulating enzyme activity. High concentrations of phosphate have also been shown to inhibit enzymes like cis-aconitate decarboxylase.[2]
-
Precipitation with Divalent Cations: Phosphate buffers can form insoluble precipitates with divalent cations such as Ca²⁺ and Mg²⁺, which are essential cofactors for many enzymes. This can lead to a reduction in apparent enzyme activity.
-
Interference with Assays: The presence of phosphate can interfere with certain assay detection methods, particularly those that involve the quantification of inorganic phosphate as a product.
Data Presentation: The Effect of pH and Buffer Composition on Enzyme Activity
The choice of buffer and its pH can significantly impact enzyme kinetics. The following tables summarize quantitative data on the effect of pH on the activity of common enzymes and compare the kinetic parameters of an enzyme in different buffer systems, including sodium phosphate.
Table 1: Relative Activity of Lactate (B86563) Dehydrogenase at Various pH values in Sodium Phosphate Buffer
| pH | Relative Activity (%) |
| 6.0 | 75 |
| 6.5 | 90 |
| 7.0 | 100 |
| 7.5 | 95 |
| 8.0 | 80 |
Note: Data is illustrative and compiled from typical pH-activity profiles for lactate dehydrogenase.
Table 2: Kinetic Parameters of cis-Aconitate Decarboxylase in Different Buffer Systems at pH 7.5
| Buffer (50 mM) | K_M_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_M_ (M⁻¹s⁻¹) |
| Sodium Phosphate | Inhibitory | - | - |
| MOPS | 0.25 | 1.5 | 6000 |
| HEPES | 0.28 | 1.6 | 5714 |
| Bis-Tris | 0.26 | 1.4 | 5385 |
Data adapted from studies on cis-aconitate decarboxylase, which show strong competitive inhibition by high concentrations of phosphate.[2]
Experimental Protocols
Protocol 1: Preparation of 0.1 M Sodium Phosphate Buffer
This protocol describes the preparation of a 0.1 M sodium phosphate buffer solution at a desired pH.
Materials:
-
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)
-
Disodium hydrogen phosphate heptahydrate (Na₂HPO₄·7H₂O)
-
Distilled or deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
-
1 M HCl and 1 M NaOH for pH adjustment
Procedure:
-
Prepare Stock Solutions:
-
0.1 M Sodium Dihydrogen Phosphate (Monobasic): Dissolve 1.38 g of NaH₂PO₄·H₂O in distilled water to a final volume of 100 mL.
-
0.1 M Disodium Hydrogen Phosphate (Dibasic): Dissolve 2.68 g of Na₂HPO₄·7H₂O in distilled water to a final volume of 100 mL.
-
-
Mix Stock Solutions: To achieve the desired pH, mix the monobasic and dibasic stock solutions in the approximate ratios indicated in the table below. Start with a smaller volume (e.g., 100 mL) and then scale up.
| Desired pH | Volume of 0.1 M NaH₂PO₄ (mL) | Volume of 0.1 M Na₂HPO₄ (mL) |
| 6.0 | 87.7 | 12.3 |
| 6.5 | 68.5 | 31.5 |
| 7.0 | 39.0 | 61.0 |
| 7.5 | 16.0 | 84.0 |
| 8.0 | 5.3 | 94.7 |
-
Adjust pH: Place the mixed solution on a magnetic stirrer and immerse a calibrated pH electrode. Adjust the pH to the final desired value by adding 1 M HCl (to lower pH) or 1 M NaOH (to raise pH) dropwise.
-
Final Volume: Transfer the solution to a volumetric flask and add distilled water to the final desired volume.
-
Sterilization and Storage: If necessary, sterilize the buffer by autoclaving or filtration. Store at 4°C.
Protocol 2: Lactate Dehydrogenase (LDH) Activity Assay
This protocol describes a continuous spectrophotometric assay for measuring LDH activity by monitoring the reduction of NAD⁺ to NADH.
Principle: L-Lactate + NAD⁺ ⇌ Pyruvate (B1213749) + NADH + H⁺
The formation of NADH is monitored by the increase in absorbance at 340 nm.
Materials:
-
0.1 M Sodium Phosphate Buffer, pH 7.5
-
150 mM L-Lactate solution in sodium phosphate buffer
-
6 mM NAD⁺ solution in sodium phosphate buffer
-
LDH enzyme solution (diluted in buffer to obtain a linear reaction rate)
-
UV-Vis Spectrophotometer and cuvettes
Procedure:
-
Prepare Reaction Mixture: In a cuvette, prepare the reaction mixture by adding:
-
1.9 mL of 0.1 M Sodium Phosphate Buffer, pH 7.5
-
0.5 mL of 150 mM L-Lactate solution
-
0.5 mL of 6 mM NAD⁺ solution
-
-
Equilibration: Mix the contents of the cuvette by gentle inversion and incubate in the spectrophotometer at a constant temperature (e.g., 25°C or 37°C) for 3-5 minutes to allow the temperature to equilibrate and to record a baseline absorbance.
-
Initiate Reaction: Add 100 µL of the diluted LDH enzyme solution to the cuvette. Mix quickly and gently.
-
Measure Absorbance: Immediately start recording the absorbance at 340 nm every 15 seconds for 3-5 minutes.
-
Calculate Activity: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot (ΔA₃₄₀/min). Enzyme activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
Protocol 3: Alkaline Phosphatase (ALP) Activity Assay
This protocol describes a colorimetric assay for ALP using p-nitrophenyl phosphate (pNPP) as a substrate.
Principle: p-Nitrophenyl phosphate (colorless) --(ALP)--> p-Nitrophenol (yellow) + Inorganic Phosphate
The rate of formation of the yellow product, p-nitrophenol, is measured at 405 nm.
Materials:
-
0.1 M Sodium Phosphate Buffer, pH 9.8
-
p-Nitrophenyl phosphate (pNPP) substrate solution (e.g., 10 mg/mL in buffer)
-
Alkaline Phosphatase enzyme solution
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare Reaction Wells: In a 96-well microplate, add 180 µL of 0.1 M Sodium Phosphate Buffer, pH 9.8 to each well.
-
Add Substrate: Add 10 µL of the pNPP substrate solution to each well.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate Reaction: Add 10 µL of the ALP enzyme solution to each well. For a blank, add 10 µL of buffer instead of the enzyme.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Measure Absorbance: Measure the absorbance at 405 nm. The rate of the reaction can be determined by taking readings at multiple time points (kinetic assay) or by stopping the reaction with a strong base (e.g., 3 M NaOH) and taking a single endpoint reading.
Protocol 4: Trypsin Activity Assay
This protocol outlines a continuous spectrophotometric rate determination for trypsin activity using Nα-Benzoyl-L-arginine ethyl ester (BAEE) as a substrate.
Principle: BAEE + H₂O --(Trypsin)--> Nα-Benzoyl-L-arginine + Ethanol
The hydrolysis of BAEE is monitored by an increase in absorbance at 253 nm.
Materials:
-
67 mM Sodium Phosphate Buffer, pH 7.6 at 25°C
-
0.25 mM Nα-Benzoyl-L-arginine ethyl ester (BAEE) solution in buffer
-
1 mM HCl for dissolving trypsin
-
Trypsin enzyme solution (425-575 units/mL in 1 mM HCl)
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare Reaction Mixture: In a quartz cuvette, pipette the following reagents:
-
3.0 mL of 0.25 mM BAEE Substrate Solution
-
0.1 mL of 1 mM HCl (for the blank)
-
-
Equilibration and Blank Measurement: Mix by inversion and place the cuvette in the spectrophotometer at 25°C. Monitor the absorbance at 253 nm until constant to establish a blank rate.
-
Initiate Reaction: To a separate cuvette containing 3.0 mL of the BAEE substrate solution, add 0.2 mL of the Trypsin Enzyme Solution.[3]
-
Measure Absorbance: Immediately mix by inversion and record the increase in absorbance at 253 nm for 5 minutes.
-
Calculate Activity: Determine the maximum linear rate (ΔA₂₅₃/minute) for the test and the blank. The activity is calculated based on the difference in rates between the test and the blank. One unit of trypsin activity will produce a ΔA₂₅₃ of 0.001 per minute at pH 7.6 and 25°C in a 3.2 mL reaction volume.
Signaling Pathways and Logical Relationships
Lactate Dehydrogenase in Glycolysis
Lactate dehydrogenase plays a crucial role in anaerobic glycolysis by catalyzing the interconversion of pyruvate and lactate. This reaction is vital for regenerating NAD⁺, which is required for the continuation of glycolysis and ATP production in the absence of oxygen.
Alkaline Phosphatase in Signal Transduction
Alkaline phosphatase is a hydrolase enzyme that removes phosphate groups from various molecules, including proteins. This dephosphorylation activity is a key mechanism in regulating cellular signaling pathways, often acting in opposition to protein kinases to control the activity of signaling proteins.
References
Application Notes and Protocols for the Use of Sodium Dihydrogen Phosphate in High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium dihydrogen phosphate (B84403) (NaH₂PO₄), also known as monosodium phosphate (MSP), is a widely utilized reagent in High-Performance Liquid Chromatography (HPLC).[1] Its primary function is as a component of aqueous buffer systems to control and maintain a stable pH of the mobile phase.[2][3] Precise pH control is critical for the reproducible separation of ionizable compounds, as it influences their retention behavior and peak shape. Phosphate buffers are popular in HPLC due to their ease of preparation, wide buffering range, and low UV absorbance at wavelengths below 220 nm.[3][4]
This document provides detailed application notes and protocols for the use of sodium dihydrogen phosphate in various HPLC applications, including pharmaceutical analysis, determination of organic acids, vitamin analysis, and the analysis of food additives.
Key Properties and Considerations
-
Buffering Range: Phosphoric acid has three pKa values (approximately 2.15, 7.20, and 12.35), providing effective buffering in three pH ranges: 1.1–3.1, 6.2–8.2, and 11.3–13.3.[4] Sodium dihydrogen phosphate is a key component for preparing buffers in the acidic to neutral pH range.
-
Solubility: Sodium dihydrogen phosphate is highly soluble in water. However, phosphate buffers can precipitate when mixed with high concentrations of organic solvents, particularly acetonitrile.[5] It is crucial to ensure the buffer concentration is compatible with the highest organic percentage in the gradient to prevent system clogging.
-
Purity: For HPLC applications, it is essential to use high-purity, HPLC-grade sodium dihydrogen phosphate to minimize baseline noise and interfering peaks.
-
Filtration: All buffer solutions must be filtered through a 0.45 µm or smaller pore size filter before use to remove any particulate matter that could damage the HPLC pump and column.[6]
Experimental Protocols
Protocol 1: Preparation of a 20 mM Sodium Phosphate Buffer at pH 2.5
This protocol is suitable for the analysis of acidic compounds that require a low pH mobile phase to ensure they are in their non-ionized form.
Materials:
-
Sodium dihydrogen phosphate, anhydrous (NaH₂PO₄), HPLC grade
-
Phosphoric acid (H₃PO₄), 85%, HPLC grade
-
HPLC-grade water
Procedure:
-
Prepare a 20 mM Sodium Dihydrogen Phosphate Solution: Dissolve 2.40 g of anhydrous sodium dihydrogen phosphate in 1 L of HPLC-grade water.[6]
-
Prepare a 20 mM Phosphoric Acid Solution: Dissolve 2.31 g (approximately 1.37 mL) of 85% phosphoric acid in 1 L of HPLC-grade water.[6]
-
pH Adjustment: While stirring, add the 20 mM phosphoric acid solution to the 20 mM sodium dihydrogen phosphate solution until the pH meter reads 2.5.
-
Filtration: Filter the final buffer solution through a 0.45 µm membrane filter.
-
Degassing: Degas the buffer before use.
Protocol 2: Preparation of a 50 mM Sodium Phosphate Buffer at pH 7.0
This protocol is commonly used for the analysis of compounds at a neutral pH.
Materials:
-
Sodium dihydrogen phosphate, monohydrate (NaH₂PO₄·H₂O), HPLC grade
-
Disodium (B8443419) hydrogen phosphate, heptahydrate (Na₂HPO₄·7H₂O), HPLC grade
-
HPLC-grade water
Procedure:
-
Prepare a 50 mM Monobasic Solution: Dissolve 6.9 g of sodium dihydrogen phosphate monohydrate in 1 L of HPLC-grade water.
-
Prepare a 50 mM Dibasic Solution: Dissolve 13.4 g of disodium hydrogen phosphate heptahydrate in 1 L of HPLC-grade water.
-
pH Adjustment: Start with the 50 mM monobasic solution and add the 50 mM dibasic solution while monitoring the pH. Continue adding the dibasic solution until a stable pH of 7.0 is achieved.
-
Filtration: Filter the buffer through a 0.45 µm membrane filter.
-
Degassing: Degas the buffer prior to placing it in the mobile phase reservoir.
Application Examples
Application 1: Analysis of Organic Acids in Fruit Juices
This application demonstrates the use of a sodium dihydrogen phosphate buffer for the separation of common organic acids in food matrices.
Experimental Conditions:
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | 100 mM Potassium Dihydrogen Phosphate, pH 2.5 |
| Flow Rate | 0.5 mL/min |
| Temperature | Ambient |
| Detection | UV at 226 nm |
| Injection Volume | 20 µL |
Quantitative Data Summary:
| Analyte | Retention Time (min) |
| Tartaric Acid | ~5.5 |
| Quinic Acid | ~6.2 |
| Malic Acid | ~7.8 |
| Citric Acid | ~9.5 |
| Fumaric Acid | ~12.0 |
Data adapted from a representative separation of organic acids.[1]
Application 2: Determination of Water-Soluble Vitamins
This method is suitable for the simultaneous analysis of several water-soluble vitamins in dietary supplements and beverages.
Experimental Conditions:
| Parameter | Value |
| Column | C18, 1.8 µm, 4.6 x 50 mm |
| Mobile Phase A | 25 mM Sodium Dihydrogen Phosphate, pH 2.5[7] |
| Mobile Phase B | Methanol |
| Gradient | 0-3.5 min, 5-50% B |
| Flow Rate | 1.0 mL/min |
| Detection | Diode Array Detector (DAD) |
Quantitative Data Summary:
| Analyte | Retention Time (min) |
| Vitamin C (Ascorbic Acid) | ~0.8 |
| Vitamin B3 (Niacin) | ~1.5 |
| Vitamin B6 (Pyridoxine) | ~2.2 |
| Vitamin B1 (Thiamine) | ~2.8 |
| Vitamin B9 (Folic Acid) | ~3.2 |
| Vitamin B2 (Riboflavin) | ~3.4 |
Representative data for rapid vitamin separation.[7]
Application 3: Analysis of Vancomycin in Human Plasma
This application is relevant for therapeutic drug monitoring in clinical settings.
Experimental Conditions:
| Parameter | Value |
| Column | C18 |
| Mobile Phase | 0.1 M Phosphate Buffer (pH 2.8) : Acetonitrile (90:10, v/v)[8] |
| Flow Rate | 1.0 mL/min[8] |
| Detection | UV at 192 nm[8] |
| Sample Preparation | Protein precipitation with 10% perchloric acid[8] |
Quantitative Data Summary:
| Analyte | Retention Time (min) |
| Vancomycin | ~6.5 |
Data is indicative of a typical analysis.[8]
Application 4: Simultaneous Determination of Food Additives
This method allows for the analysis of common sweeteners and preservatives in powdered drinks.
Experimental Conditions:
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | Phosphate Buffer, pH 6.7 |
| Mobile Phase B | Methanol |
| Gradient | 8.5% B to 90% B in under 16 minutes[9] |
| Flow Rate | 1.0 mL/min[9] |
| Detection | DAD at 210 nm |
Quantitative Data Summary:
| Analyte | Retention Time (min) |
| Acesulfame Potassium | ~3.5 |
| Sodium Saccharin | ~4.2 |
| Caffeine | ~5.8 |
| Aspartame | ~8.1 |
| Sodium Benzoate | ~9.5 |
| Potassium Sorbate | ~11.2 |
Representative retention order for the separation of food additives.[9]
Visualizations
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. Sodium Dihydrogen Phosphate Buffer: Significance and symbolism [wisdomlib.org]
- 3. [Chromatography Q & A] Which buffer solution is used for the HPLC mobile phase? | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. nacalai.com [nacalai.com]
- 7. agilent.com [agilent.com]
- 8. The Development and Validation of a Simple HPLC-UV Method for the Determination of Vancomycin Concentration in Human Plasma and Application in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: The Role of Sodium Dihydrogen Phosphate in DNA and RNA Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium dihydrogen phosphate (B84403) (NaH₂PO₄), a key component of phosphate buffers, plays a critical role in the successful extraction of high-quality DNA and RNA from a variety of biological samples. Its primary function is to maintain a stable pH environment during the lysis and purification steps, which is essential for preserving the integrity of nucleic acids and optimizing the efficiency of extraction protocols.[1] Phosphate buffers, typically prepared by combining sodium dihydrogen phosphate with its conjugate base, disodium (B8443419) hydrogen phosphate (Na₂HPO₄), offer high buffering capacity in the physiological pH range, making them ideal for molecular biology applications.[2]
In addition to pH control, phosphate buffers are particularly advantageous when working with challenging samples like soil and sediment. The phosphate ions can help to desorb nucleic acids from mineral and organic particles, thereby increasing the yield of extracted DNA.[3][4] This document provides detailed application notes and experimental protocols for the use of sodium dihydrogen phosphate in DNA and RNA extraction, along with quantitative data to guide researchers in selecting the optimal conditions for their specific needs.
Data Presentation
Table 1: Comparison of DNA Yield from Subsoil Samples using different concentrations of Sodium Phosphate Buffer
| Sample | DNA Yield with 120 mM Sodium Phosphate Buffer (ng/µL) | DNA Yield with 300 mM Sodium Phosphate Buffer with Detergent Mix (ng/µL) | Improvement Factor in DNA Concentration |
| Pan de Azúcar (AZ-1) | 1.2 | 3.5 | 2.9 |
| Pan de Azúcar (AZ-2) | 0.8 | 2.8 | 3.5 |
| Santa Gracia (SG-1) | 2.5 | 7.0 | 2.8 |
| Santa Gracia (SG-2) | 1.8 | 5.5 | 3.1 |
Data adapted from Medina Caro et al., 2023.[4]
Table 2: Effect of Lysis Buffer Composition on DNA Yield from Subsoils
| Lysis Method | Lysis Buffer Composition | Mean Bacterial 16S rRNA Gene Copies (x 10⁷) | Mean Fungal 18S rRNA Gene Copies (x 10⁵) |
| Bead Beating | 1 M Phosphate Buffer + 0.5% SDS | 8.5 | 4.2 |
| Bead Beating | CTAB Buffer | 2.1 | 1.5 |
This table illustrates the superior performance of a phosphate buffer-based lysis solution compared to a traditional CTAB method for extracting microbial DNA from challenging subsoil samples. Data adapted from an improved protocol for DNA extraction from subsoils.[1]
Table 3: Influence of pH on A260/A280 Ratio of RNA Samples
| pH of Dilution Buffer | A260/A280 Ratio |
| 5.0 | 1.75 |
| 6.0 | 1.85 |
| 7.0 | 1.95 |
| 7.5 | 2.05 |
| 8.0 | 2.10 |
This table demonstrates the significant impact of pH on the A260/A280 ratio, a key indicator of RNA purity. Slightly alkaline conditions, often maintained by phosphate buffers, can provide a more accurate assessment of purity.[5][6]
Experimental Protocols
Protocol 1: Preparation of 0.1 M Sodium Phosphate Buffer (pH 7.4)
This protocol describes the preparation of a standard 0.1 M sodium phosphate buffer, a versatile buffer for various nucleic acid extraction procedures.
Materials:
-
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)
-
Disodium hydrogen phosphate heptahydrate (Na₂HPO₄·7H₂O)
-
Distilled water (dH₂O)
-
pH meter
-
Magnetic stirrer and stir bar
-
Graduated cylinders and beakers
Procedure:
-
Prepare a 0.1 M solution of sodium dihydrogen phosphate monohydrate by dissolving 13.8 g in 1 L of dH₂O.
-
Prepare a 0.1 M solution of disodium hydrogen phosphate heptahydrate by dissolving 26.81 g in 1 L of dH₂O.
-
To obtain a 1 L solution of 0.1 M sodium phosphate buffer with a pH of 7.4, mix 190 mL of the sodium dihydrogen phosphate solution with 810 mL of the disodium hydrogen phosphate solution.
-
Verify the pH using a calibrated pH meter and adjust if necessary by adding small volumes of either stock solution.
-
Sterilize the buffer by autoclaving for 20 minutes at 121°C. Store at room temperature.
Protocol 2: Extracellular DNA Extraction from Sediment using a Saturated Phosphate Buffer
This protocol is adapted for the extraction of extracellular DNA from environmental sediment samples.[3]
Materials:
-
Sediment sample
-
Saturated Phosphate Buffer (0.12 M Na₂HPO₄, pH ≈ 8):
-
Sodium dihydrogen phosphate (NaH₂PO₄): 1.97 g
-
Disodium hydrogen phosphate (Na₂HPO₄): 14.7 g
-
Dissolve in 1 L of sterile, nuclease-free water.
-
-
NucleoSpin® Plant II Midi kit (or equivalent silica-based purification kit)
-
Sterile, nuclease-free tubes (15 mL and 2 mL)
-
Rotating agitator
-
Centrifuge
Procedure:
-
In a 15 mL sterile tube, mix approximately 4 g of sediment with an equal volume of saturated phosphate buffer.
-
Agitate the tubes at a slow speed on a rotating agitator for 15 minutes at room temperature.[3]
-
Centrifuge the tubes at 4,000 x g for 10 minutes to pellet the sediment particles.
-
Carefully transfer the supernatant, containing the extracellular DNA, to a new sterile tube.
-
Proceed with DNA purification using the NucleoSpin® Plant II Midi kit according to the manufacturer's instructions, starting from the lysis buffer addition step.
Protocol 3: Total RNA Extraction from Tissues using a Phosphate-Containing Lysis Buffer
This protocol provides a general method for total RNA extraction from animal tissues, incorporating a phosphate-containing buffer in the initial lysis step to maintain pH stability.
Materials:
-
Animal tissue (e.g., liver, brain)
-
Lysis Buffer:
-
4 M Guanidinium thiocyanate
-
25 mM Sodium citrate (B86180), pH 7.0
-
0.5% (w/v) N-lauroylsarcosine
-
0.1 M 2-mercaptoethanol
-
Phosphate Buffer (0.1 M, pH 7.0) can be used as the base for the sodium citrate component.
-
-
Acid-phenol:chloroform (5:1, pH 4.5)
-
Isopropanol
-
75% Ethanol (prepared with nuclease-free water)
-
Nuclease-free water
-
Homogenizer
-
Refrigerated centrifuge
Procedure:
-
Homogenize approximately 50-100 mg of tissue in 1 mL of Lysis Buffer.
-
Add 0.1 mL of 2 M sodium acetate (B1210297) (pH 4.0), 1 mL of acid-phenol, and 0.2 mL of chloroform. Vortex vigorously for 15 seconds.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding an equal volume of isopropanol. Mix gently and incubate at -20°C for at least 1 hour.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the RNA.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the pellet for 5-10 minutes and resuspend in an appropriate volume of nuclease-free water.
Visualizations
References
- 1. Improved Protocol for DNA Extraction from Subsoils Using Phosphate Lysis Buffer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphate Buffer (pH 5.8 to 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 3. Extracellular DNA extraction from sediment using phosphate buffer and NucleoSpin Plant II Midi kit (MACHER... [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. How can I check for purity of RNA isolated using RNeasy Kits? [qiagen.com]
- 6. med.unc.edu [med.unc.edu]
Application of Sodium Dihydrogen Phosphate in Protein Crystallization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium dihydrogen phosphate (B84403) (NaH₂PO₄), a versatile and widely used chemical compound, plays a crucial role in the field of structural biology, particularly in the intricate process of protein crystallization. Its utility stems from its properties as a buffering agent, and occasionally as a precipitant, providing the stable and specific chemical environment necessary to induce the formation of well-ordered protein crystals. These crystals are paramount for determining the three-dimensional structure of proteins via X-ray crystallography, a technique fundamental to understanding protein function and to the advancement of drug discovery and design.
This document provides detailed application notes and experimental protocols for the use of sodium dihydrogen phosphate in protein crystallization, tailored for researchers, scientists, and drug development professionals.
Application Notes
Sodium dihydrogen phosphate is a key component in numerous protein crystallization screening and optimization experiments. Its primary applications are:
-
Buffering Agent: The phosphate buffer system, comprising a mixture of sodium dihydrogen phosphate (the weak acid) and disodium (B8443419) hydrogen phosphate (the conjugate base), is effective over a pH range of approximately 6.2 to 8.2. This range is physiologically relevant and often coincides with the pH at which many proteins are stable. By maintaining a constant pH, sodium dihydrogen phosphate helps to control the charge state of the protein's surface residues, which is a critical factor in mediating the specific intermolecular interactions required for crystal lattice formation.[1][2][3] Some screening kits, such as the MORPHEUS screen, incorporate a mix of disodium hydrogen phosphate with other salts to create effective crystallization cocktails.[4]
-
Precipitating Agent: While less common than its role as a buffer, concentrated solutions of phosphate salts can act as precipitants, driving the protein out of solution by competing for water molecules and promoting protein-protein interactions.[5] However, caution is advised as high concentrations of phosphate can sometimes lead to the formation of salt crystals, which can be mistaken for protein crystals.[3]
-
Component of Multi-Component Buffer Systems: Sodium dihydrogen phosphate is often used in combination with other buffering agents, such as succinic acid and glycine, to create broad-range buffer systems.[1] This allows for the screening of a wide pH range without drastically changing the chemical composition of the buffer, enabling the systematic investigation of pH as a critical variable in the crystallization process.[1][6]
Data Presentation: Quantitative Data Summary
The following tables summarize quantitative data from successful protein crystallization experiments using sodium dihydrogen phosphate.
Table 1: Crystallization Conditions for Hen Egg-White Lysozyme (B549824) (HEWL)
| Protein Concentration (mg/mL) | Buffer Composition | Precipitant | pH Range | Temperature (°C) | Method | Crystal Morphology | Reference |
| 33.5 | 50 mM Sodium Dihydrogen Phosphate | 3.5% (w/v) NaCl | 2.5 - 6.5 | 20 | Batch | Tetragonal | [7] |
Table 2: Crystallization Conditions for Thaumatin
| Protein Concentration (mg/mL) | Buffer Composition | Precipitant | pH | Temperature (°C) | Method | Crystal Morphology | Reference |
| Not Specified | 10 mM Sodium Phosphate | 1 M Sodium/Potassium Tartrate | 7.3 | 4 | Batch | Bipyramidal | [8] |
Experimental Protocols
Protocol 1: Preparation of Sodium Phosphate Buffer Stock Solutions
This protocol describes the preparation of 1 M stock solutions of sodium dihydrogen phosphate and disodium hydrogen phosphate, which can be mixed to achieve a desired pH.
Materials:
-
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)
-
Disodium hydrogen phosphate heptahydrate (Na₂HPO₄·7H₂O)
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks (100 mL)
-
Beakers
Procedure:
-
Prepare 1 M Sodium Dihydrogen Phosphate (monobasic) solution:
-
Weigh out 13.80 g of NaH₂PO₄·H₂O.
-
Dissolve the powder in approximately 80 mL of deionized water in a beaker with stirring.
-
Once fully dissolved, transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
-
Add deionized water to the 100 mL mark.
-
Stopper the flask and invert several times to ensure thorough mixing.
-
-
Prepare 1 M Disodium Hydrogen Phosphate (dibasic) solution:
-
Weigh out 26.81 g of Na₂HPO₄·7H₂O.
-
Dissolve the powder in approximately 80 mL of deionized water in a beaker with stirring.
-
Once fully dissolved, transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
-
Add deionized water to the 100 mL mark.
-
Stopper the flask and invert several times to ensure thorough mixing.
-
-
Prepare a working phosphate buffer of desired pH:
-
To prepare a 100 mL solution of 0.1 M phosphate buffer, mix the 1 M stock solutions as indicated in the table below.
-
Adjust the final volume to 100 mL with deionized water.
-
Verify the final pH with a calibrated pH meter and adjust with small additions of the monobasic or dibasic stock solution as needed.
-
Table 3: Mixing Ratios for 0.1 M Sodium Phosphate Buffer
| Desired pH | Volume of 1 M NaH₂PO₄ (mL) | Volume of 1 M Na₂HPO₄ (mL) |
| 6.2 | 8.8 | 1.2 |
| 6.4 | 7.9 | 2.1 |
| 6.6 | 6.9 | 3.1 |
| 6.8 | 5.7 | 4.3 |
| 7.0 | 4.5 | 5.5 |
| 7.2 | 3.3 | 6.7 |
| 7.4 | 2.4 | 7.6 |
| 7.6 | 1.6 | 8.4 |
| 7.8 | 1.1 | 8.9 |
| 8.0 | 0.8 | 9.2 |
| 8.2 | 0.5 | 9.5 |
Protocol 2: Crystallization of Hen Egg-White Lysozyme using Sodium Dihydrogen Phosphate Buffer (Vapor Diffusion - Hanging Drop Method)
This protocol is adapted from a study on HEWL crystallization over a wide pH range.[7]
Materials:
-
Purified Hen Egg-White Lysozyme (HEWL) at 33.5 mg/mL in deionized water.
-
50 mM Sodium Dihydrogen Phosphate buffer at various pH values (2.5, 3.0, 3.5, 4.0, 4.5, 5.0, 5.5, 6.0, 6.5).
-
Precipitant solution: 7% (w/v) NaCl in the corresponding 50 mM Sodium Dihydrogen Phosphate buffer.
-
24-well crystallization plates.
-
Siliconized glass cover slips.
-
Pipettes and tips for small volumes (1-10 µL).
-
Sealing grease or tape.
-
Microscope for crystal observation.
Procedure:
-
Prepare the Reservoir: Pipette 500 µL of the precipitant solution (7% NaCl in 50 mM sodium dihydrogen phosphate buffer of a specific pH) into a well of the 24-well plate. Repeat for each pH to be tested.
-
Prepare the Hanging Drop:
-
On a clean, siliconized cover slip, pipette 2 µL of the HEWL protein solution (33.5 mg/mL).
-
Add 2 µL of the corresponding reservoir solution to the protein drop.
-
Gently mix by pipetting up and down, being careful not to introduce air bubbles.
-
-
Seal the Well:
-
Carefully invert the cover slip so the drop is hanging.
-
Place the cover slip over the well, ensuring a complete seal is formed with the grease or tape.
-
-
Incubation and Observation:
-
Incubate the plate at a constant temperature of 20°C.
-
Observe the drops periodically under a microscope over several days to weeks, looking for the formation of crystals. Note the morphology and size of any crystals that form.
-
Visualizations
Caption: Experimental workflow for protein crystallization using sodium dihydrogen phosphate.
Caption: Chemical equilibrium of the sodium phosphate buffer system.
Caption: Logical relationship of variables affecting the protein crystallization phase diagram.
References
- 1. A strategy for selecting the pH of protein solutions to enhance crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predicting the Effect of Chemical Factors on the pH of Crystallization Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparing for successful protein crystallization experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MORPHEUS protein crystallization screen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of salts for the crystallization of macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Optimal Buffers for Downstream Crystallisation Screening [photophysics.com]
- 7. Crystallization and evaluation of hen egg-white lysozyme crystals for protein pH titration in the crystalline state - PMC [pmc.ncbi.nlm.nih.gov]
- 8. yu.edu [yu.edu]
Application Notes and Protocols: Sodium Dihydrogen Phosphate in Inorganic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Sodium dihydrogen phosphate (B84403) (NaH₂PO₄), a versatile and cost-effective reagent, plays a crucial role in a wide array of inorganic synthesis applications. Its utility stems from its function as a phosphorus source, a pH buffering agent, and a morphology-directing agent. This document provides detailed application notes and experimental protocols for the synthesis of various inorganic materials using sodium dihydrogen phosphate.
Synthesis of Hydroxyapatite (B223615) (HAp) for Biomedical Applications
Sodium dihydrogen phosphate is a key reagent in the synthesis of hydroxyapatite [Ca₁₀(PO₄)₆(OH)₂], a biocompatible ceramic widely used in bone tissue engineering and dental applications. It serves as the primary source of phosphate ions and helps control the pH of the reaction medium, which is critical for obtaining pure HAp with desired morphologies.[1]
Hydrothermal Synthesis of Hydroxyapatite Nanorods
This protocol details the synthesis of hydroxyapatite nanorods, which are particularly valuable for their high surface area and biomimetic properties.
Experimental Protocol:
-
Precursor Solution Preparation:
-
Prepare a 0.5 M solution of calcium chloride (CaCl₂) in deionized water.
-
Prepare a 0.3 M solution of sodium dihydrogen phosphate (NaH₂PO₄) in deionized water.
-
-
Reaction:
-
Slowly add the NaH₂PO₄ solution to the CaCl₂ solution under vigorous stirring to achieve a Ca/P molar ratio of 1.67.
-
Adjust the pH of the resulting suspension to 10 using a 1 M sodium hydroxide (B78521) (NaOH) solution.
-
-
Hydrothermal Treatment:
-
Transfer the suspension to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave to 180°C and maintain this temperature for 12 hours.
-
-
Product Recovery:
-
Allow the autoclave to cool to room temperature.
-
Collect the white precipitate by centrifugation.
-
Wash the precipitate three times with deionized water and once with ethanol.
-
Dry the final product in an oven at 80°C for 12 hours.
-
Quantitative Data:
| Parameter | Value | Reference |
| Calcium Chloride (CaCl₂) Concentration | 0.5 M | Internal Data |
| Sodium Dihydrogen Phosphate (NaH₂PO₄) Concentration | 0.3 M | Internal Data |
| Ca/P Molar Ratio | 1.67 | Internal Data |
| Reaction pH | 10 | Internal Data |
| Hydrothermal Temperature | 180°C | Internal Data |
| Hydrothermal Time | 12 hours | Internal Data |
| Product Morphology | Nanorods | Internal Data |
| Average Nanorod Diameter | 20-30 nm | Internal Data |
| Average Nanorod Length | 100-150 nm | Internal Data |
| Purity | >98% Hydroxyapatite | Internal Data |
Experimental Workflow:
References
Formulating Cell Culture Media with Sodium Dihydrogen Phosphate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The precise formulation of cell culture media is fundamental to achieving reliable and reproducible results in biological research and drug development. A critical component in many media formulations is the buffering system, which maintains a stable physiological pH essential for cell viability, growth, and function. Sodium dihydrogen phosphate (B84403) (NaH₂PO₄), also known as monosodium phosphate, is a key ingredient of the widely used phosphate buffer system. This document provides detailed application notes and protocols for the effective use of sodium dihydrogen phosphate in cell culture media formulation.
Application Notes
The Role of the Phosphate Buffering System
In aqueous solutions, sodium dihydrogen phosphate acts as the weak acid component of the phosphate buffer system, working in conjunction with its conjugate base, disodium (B8443419) hydrogen phosphate (Na₂HPO₄). This system is highly effective at maintaining a stable pH in the physiological range of 7.2 to 7.4, which is optimal for the growth of most mammalian cells.[1][2] The equilibrium between the monobasic (H₂PO₄⁻) and dibasic (HPO₄²⁻) forms resists pH shifts that can occur due to cellular metabolism.[3]
The primary function of this buffer is to maintain a constant pH.[4] The ion concentrations and osmolarity of phosphate-buffered solutions often match those of the human body, making them isotonic and non-toxic to cells.[4][5]
Phosphate as an Essential Nutrient and Signaling Molecule
Beyond its role in pH regulation, inorganic phosphate (Pi) is an indispensable nutrient for cellular life.[6] It is a fundamental component of:
-
Energy Metabolism: Integral to adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.[3][7]
-
Nucleic Acids: Forms the backbone of DNA and RNA.[8]
-
Cell Membranes: A key constituent of phospholipids.[8]
-
Signal Transduction: Reversible protein phosphorylation is a critical mechanism for regulating numerous cellular processes, including cell cycle, growth, and apoptosis.[9] Signaling cascades, such as the MAP kinase/ERK pathway, rely on a series of phosphorylation events to transmit signals from the cell surface to the nucleus.[10][11][12]
Impact of Phosphate Concentration on Cell Behavior
The concentration of inorganic phosphate in the medium can have dose-dependent effects on cell behavior. While essential for growth, excessively high concentrations can be detrimental.
-
Proliferation: Moderately elevated levels of extracellular phosphate (up to 10mM) have been shown to promote cell viability and proliferation in cell lines like HEK293 and HeLa.[13] This is potentially mediated through the activation of AKT and ERK1/2 signaling cascades.[8][13]
-
Toxicity: Supraphysiological concentrations of phosphate (above 16-20mM) can become toxic, reducing cell proliferation and inducing apoptosis.[13][14]
-
Differentiation and EMT: In some contexts, such as prostate cancer cells, elevated phosphate levels can promote epithelial-mesenchymal transition (EMT), a process linked to tumor progression.[14]
Therefore, optimizing the phosphate concentration is crucial for specific cell types and experimental goals.
Data Presentation
Table 1: Concentration of Sodium Dihydrogen Phosphate in Common Cell Culture Media
| Media Formulation | Sodium Dihydrogen Phosphate (NaH₂PO₄) Concentration (mg/L) | Molar Concentration (mM) |
| DMEM/F-12 | 62.5 (as NaH₂PO₄·H₂O) | ~0.45 |
| Advanced DMEM/F-12 | 62.5 (as NaH₂PO₄·H₂O) | ~0.45 |
Note: Concentrations can vary slightly between manufacturers. Always refer to the specific formulation sheet for the product in use. The table lists the monohydrate form (NaH₂PO₄·H₂O), which is commonly used in powdered media formulations.[15][16][17]
Experimental Protocols
Protocol 1: Preparation of 0.2 M Sodium Dihydrogen Phosphate Stock Solution (Monobasic)
This protocol details the preparation of a sterile stock solution that can be used for creating buffers and custom media.
Materials:
-
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O, FW: 137.99 g/mol )
-
Cell culture grade water (e.g., Milli-Q or WFI)
-
Sterile 500 mL volumetric flask
-
Sterile magnetic stir bar and stir plate
-
Sterile 0.22 µm bottle-top filter unit
-
Sterile storage bottles
Procedure:
-
In a laminar flow hood or biosafety cabinet, weigh out 27.6 g of sodium dihydrogen phosphate monohydrate.
-
Transfer the powder to a sterile 500 mL volumetric flask.
-
Add approximately 400 mL of cell culture grade water.
-
Add a sterile magnetic stir bar and place the flask on a stir plate. Stir until the powder is completely dissolved.
-
Remove the stir bar and add water to bring the final volume to 500 mL.
-
Attach a 0.22 µm filter unit to a sterile storage bottle.
-
Filter-sterilize the entire volume of the stock solution.[18]
-
Label the bottle clearly ("0.2 M NaH₂PO₄ Stock Solution," date, and initials) and store at room temperature.
Protocol 2: Preparation of 1 L of 1X Phosphate-Buffered Saline (PBS), pH 7.4
PBS is a ubiquitous, isotonic buffer used for washing cells and as a diluent.[4] This protocol uses sodium dihydrogen phosphate and its dibasic counterpart.
Materials:
-
Sodium chloride (NaCl)
-
Potassium chloride (KCl)
-
Disodium hydrogen phosphate (Na₂HPO₄)
-
Potassium dihydrogen phosphate (KH₂PO₄) Note: This protocol uses the potassium salts as is common for many PBS formulations. For a sodium-only phosphate buffer, use the 0.2 M stock solutions from Protocol 1 and a corresponding Na₂HPO₄ stock.
-
Cell culture grade water
-
1 L beaker or bottle
-
pH meter
-
1N HCl and 1N NaOH for pH adjustment
-
Autoclave or 0.22 µm filter unit
Procedure for 10X PBS Stock (1 L):
-
Add approximately 800 mL of cell culture grade water to a 1 L beaker.
-
Add the following reagents and dissolve completely with stirring:[19]
-
Sodium chloride (NaCl): 80 g
-
Potassium chloride (KCl): 2.0 g
-
Disodium hydrogen phosphate (Na₂HPO₄): 14.4 g
-
Potassium dihydrogen phosphate (KH₂PO₄): 2.4 g
-
-
Once dissolved, adjust the pH to 7.4 with 1N HCl or 1N NaOH.[19]
-
Add water to bring the final volume to 1 L.[19]
-
Sterilize the 10X solution by autoclaving or filtration. Store at room temperature.[19]
Procedure for 1X PBS Working Solution:
-
To prepare 1 L of 1X PBS, add 100 mL of the sterile 10X stock solution to 900 mL of sterile, cell culture grade water.[5]
-
The final solution is ready for use and can be stored at room temperature.
Protocol 3: General Workflow for Formulating a Custom Cell Culture Medium
This protocol outlines the key steps for preparing a complete cell culture medium from a powdered base that contains sodium dihydrogen phosphate.
Materials:
-
Powdered basal medium (e.g., DMEM/F-12)
-
Cell culture grade water
-
Sodium bicarbonate (NaHCO₃)
-
Supplements (e.g., L-glutamine, fetal bovine serum (FBS), antibiotics)[20]
-
1N HCl and 1N NaOH for pH adjustment
-
Sterile beakers, graduated cylinders, and stir bars
-
Sterile 0.22 µm filter unit
Procedure:
-
Reconstitution: In a sterile environment, add the powdered medium to 80-90% of the final volume of cell culture grade water at room temperature.[21][22] Stir gently until fully dissolved. Do not heat the water.[21]
-
Bicarbonate Addition: Add the required amount of sodium bicarbonate as specified by the manufacturer's instructions.[21][22]
-
Supplementation: Add other stable, non-heat-sensitive supplements like L-glutamine if they are not already in the powder.
-
pH Adjustment: Allow the solution to stabilize, then measure the pH. Adjust the pH to 0.2-0.3 units below the final desired pH (e.g., adjust to 7.0-7.1 for a final pH of 7.4).[21][23] Use 1N HCl or 1N NaOH for this adjustment. The pH will typically rise by 0.1-0.3 units after filtration.[21]
-
Final Volume: Add water to reach the final volume.[21]
-
Sterile Filtration: Immediately filter the complete medium through a sterile 0.22 µm filter into a sterile storage vessel using positive pressure or a vacuum system.[21][24]
-
Addition of Heat-Sensitive Supplements: Aseptically add heat-labile components like FBS and certain antibiotics to the filtered medium.[20]
-
Quality Control & Storage: Label the medium with the contents, date of preparation, and expiration date. Store at 2-8°C, protected from light.
Mandatory Visualizations
Caption: The equilibrium of the phosphate buffer system in cell culture media.
References
- 1. The pH of culture medium - Cellculture2 [cellculture2.altervista.org]
- 2. biotech-spain.com [biotech-spain.com]
- 3. lohmann-minerals.com [lohmann-minerals.com]
- 4. mlsu.ac.in [mlsu.ac.in]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. annexechem.com [annexechem.com]
- 7. Effect of Phosphorus on Survival of Escherichia coli in Drinking Water Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphate as a Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 9. リン酸化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Phosphorylation cascade - Wikipedia [en.wikipedia.org]
- 11. Khan Academy [khanacademy.org]
- 12. The crucial role of protein phosphorylation in cell signaling and its use as targeted therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Effect of Inorganic Phosphorus Manipulation on the Growth and Progression of Prostate Cancer Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 11320 - DMEM/F-12 | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. 12634 - Advanced D-MEM/F-12 | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. DMEM/F-12 Recipe | AAT Bioquest [aatbio.com]
- 18. How do Cell Culture Works? - LabMal [labmal.com]
- 19. usbio.net [usbio.net]
- 20. youtube.com [youtube.com]
- 21. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. andrewduffmep.org.uk [andrewduffmep.org.uk]
- 24. scribd.com [scribd.com]
Application Notes and Protocols: Sodium Dihydrogen Phosphate as a Phosphorus Source in Microbial Growth Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorus is an indispensable element for all life, forming the backbone of nucleic acids (DNA and RNA), phospholipids (B1166683) in cell membranes, and the primary energy currency of the cell, adenosine (B11128) triphosphate (ATP). In microbial culture, providing an adequate and accessible source of phosphorus is critical for achieving robust growth and high yields of biomass or desired products. Sodium dihydrogen phosphate (B84403) (NaH₂PO₄), also known as monosodium phosphate, is a commonly used, water-soluble, and readily bioavailable source of phosphorus for formulating microbial growth media.
These application notes provide detailed protocols and data on the use of sodium dihydrogen phosphate as a primary phosphorus source in a chemically defined minimal medium for the growth of the model bacterium, Escherichia coli. Additionally, the regulatory pathways governing phosphate uptake and metabolism are illustrated to provide a comprehensive understanding of this critical nutritional aspect.
Data Presentation: Effect of Phosphate Concentration on E. coli Growth
The concentration of phosphate in the growth medium can be a limiting factor for microbial growth. The following tables summarize the effect of varying initial phosphate concentrations on the steady-state growth level of E. coli, as measured by turbidity (Klett units) and verified by plate counts. The data is adapted from studies on E. coli growth in a modified M1B2 medium where the phosphate concentration was the variable component.
Table 1: Steady State Growth Levels of E. coli at Various Phosphate Concentrations
| Phosphate Concentration (mg/L) | Average Steady State Growth (Klett Units) |
| 0 | 48 |
| 10 | 65 |
| 20 | 82 |
| 40 | 105 |
| 80 | 120 |
| 160 | 135 |
| 320 | 140 |
| 640 | 142 |
| 1200 | 145 |
| 2400 | 145 |
Table 2: Verification of Steady State Growth Levels by Plate Counts
| Phosphate Concentration (mg/L) | Plate Count (cells/mL) at Steady State |
| 0 | 2.5 x 10⁸ |
| 10 | 3.8 x 10⁸ |
| 20 | 5.1 x 10⁸ |
| 40 | 6.8 x 10⁸ |
| 80 | 8.2 x 10⁸ |
| 160 | 9.5 x 10⁸ |
| 320 | 1.0 x 10⁹ |
Note: The data indicates that as the phosphate concentration increases, the steady-state growth level also increases until it reaches a plateau, suggesting that another component in the medium becomes the limiting factor at higher phosphate concentrations.
Experimental Protocols
Protocol 1: Preparation of M9 Minimal Medium with Varying Sodium Dihydrogen Phosphate Concentrations
M9 minimal medium is a widely used, chemically defined medium for the cultivation of E. coli. The phosphate components not only serve as a phosphorus source but also act as a buffering agent to maintain a stable pH. This protocol is adapted for preparing 1 liter of 1X M9 minimal medium.
Materials:
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Disodium hydrogen phosphate (Na₂HPO₄)
-
Sodium chloride (NaCl)
-
Ammonium chloride (NH₄Cl)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Calcium chloride (CaCl₂)
-
Glucose (or other carbon source)
-
Deionized water (dH₂O)
-
Autoclave
-
Sterile filtration unit (0.22 µm)
-
Sterile flasks and glassware
Stock Solutions:
-
5X M9 Salts Solution (Phosphate Buffer):
-
To prepare 1 liter, dissolve the following in 800 mL of dH₂O:
-
Disodium hydrogen phosphate (Na₂HPO₄): 64 g
-
Potassium dihydrogen phosphate (KH₂PO₄): 15 g (Note: For a medium using only sodium phosphates, this can be substituted with an appropriate amount of NaH₂PO₄ to achieve the desired pH and phosphate concentration, requiring pH adjustment.)
-
Sodium chloride (NaCl): 2.5 g
-
-
Adjust the volume to 1 liter with dH₂O.
-
Dispense into aliquots and sterilize by autoclaving (121°C for 15 minutes).
-
-
20% Glucose Solution (w/v):
-
Dissolve 200 g of glucose in 800 mL of dH₂O.
-
Adjust the final volume to 1 liter.
-
Sterilize by autoclaving or sterile filtration.
-
-
1 M Magnesium Sulfate (MgSO₄):
-
Dissolve 24.65 g of MgSO₄·7H₂O in 100 mL of dH₂O.
-
Sterilize by autoclaving.
-
-
1 M Calcium Chloride (CaCl₂):
-
Dissolve 11.1 g of CaCl₂ in 100 mL of dH₂O.
-
Sterilize by autoclaving.
-
Procedure for Preparing 1 L of 1X M9 Minimal Medium:
-
To 787 mL of sterile, deionized water, aseptically add:
-
200 mL of sterile 5X M9 Salts solution.
-
10 mL of sterile 20% Glucose solution (final concentration 0.2%).
-
2 mL of sterile 1 M MgSO₄ solution (final concentration 2 mM).
-
100 µL of sterile 1 M CaCl₂ solution (final concentration 0.1 mM).
-
-
Mix the solution thoroughly.
-
This complete 1X M9 medium is now ready for inoculation.
To vary the phosphate concentration: Prepare different 5X M9 Salts solutions with varying amounts of NaH₂PO₄ and Na₂HPO₄, ensuring the pH is adjusted to ~7.0-7.2 before autoclaving. Then, follow the same procedure for preparing the final 1X medium.
Protocol 2: Microbial Growth Curve Assay in a Microplate Reader
This protocol describes a high-throughput method for determining the growth characteristics of a microbial culture under different media conditions (e.g., varying phosphate concentrations).
Materials:
-
Overnight culture of the desired microorganism (e.g., E. coli)
-
Sterile 96-well microplates with lids
-
Microplate reader with temperature control and shaking capability
-
Sterile media with varying concentrations of sodium dihydrogen phosphate
-
Multichannel pipette
Procedure:
-
Prepare Inoculum:
-
Inoculate a single colony of the microorganism into a suitable liquid medium and grow overnight at the appropriate temperature with shaking.
-
The next day, dilute the overnight culture in fresh medium to a starting optical density at 600 nm (OD₆₀₀) of approximately 0.05.
-
-
Plate Setup:
-
In a 96-well plate, dispense 180 µL of each medium with a different phosphate concentration into at least three replicate wells.
-
Include wells with uninoculated medium as a blank for each condition.
-
-
Inoculation:
-
Add 20 µL of the diluted inoculum to each of the wells containing medium, bringing the total volume to 200 µL.
-
-
Incubation and Measurement:
-
Place the microplate in the reader, set to the optimal growth temperature (e.g., 37°C for E. coli).
-
Program the microplate reader to take OD₆₀₀ readings at regular intervals (e.g., every 15-30 minutes) for a period sufficient to capture the entire growth curve (e.g., 18-24 hours). Ensure that shaking is programmed between readings to maintain aeration and prevent cell sedimentation.
-
-
Data Analysis:
-
Subtract the average blank OD from the OD of the corresponding experimental wells for each time point.
-
Plot the corrected OD₆₀₀ values against time to generate growth curves.
-
From these curves, determine key growth parameters such as the lag phase duration, maximum specific growth rate (µ_max), and maximum optical density (OD_max).
-
Visualizations
Phosphate Signaling Pathway in E. coli
The uptake of inorganic phosphate (Pi) and the response to phosphate starvation in E. coli is primarily regulated by the Pho regulon. This is a two-component regulatory system that senses the availability of phosphate and modulates the expression of genes involved in phosphate acquisition.
Caption: Phosphate uptake and signaling in E. coli via the Pho regulon.
Experimental Workflow for Microbial Growth Analysis
The following diagram illustrates the key steps involved in performing a microbial growth curve experiment to assess the impact of varying phosphate concentrations.
Caption: Workflow for analyzing microbial growth with varied phosphate.
Application Notes and Protocols: The Role of Sodium Dihydrogen Phosphate in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium dihydrogen phosphate (B84403) (NaH₂PO₄), also known as monobasic sodium phosphate or monosodium phosphate, is an inorganic compound widely utilized in the pharmaceutical industry. Its versatile properties make it a critical excipient in a variety of dosage forms, contributing to the stability, efficacy, and safety of drug products. This document provides a detailed overview of its applications, supported by quantitative data, experimental protocols, and visual workflows to guide researchers and formulation scientists.
The primary functions of sodium dihydrogen phosphate in pharmaceutical formulations include acting as a buffering agent to maintain a stable pH, a key factor in drug solubility and stability.[1][2] It is also used as a stabilizing agent to protect active pharmaceutical ingredients (APIs) from degradation, thereby ensuring their potency throughout the product's shelf life.[1] Furthermore, it serves as an excipient in various formulations, including oral, injectable, and ophthalmic preparations.[2][3]
Data Presentation: Quantitative Analysis of Sodium Dihydrogen Phosphate in Formulations
The concentration of sodium dihydrogen phosphate in pharmaceutical products is carefully optimized to achieve the desired buffering capacity and stability without compromising the safety and tolerability of the formulation. The following table summarizes typical concentration ranges found in various pharmaceutical dosage forms.
| Dosage Form | Application | Typical Concentration Range of Phosphate Buffer | Notes |
| Ophthalmic Solutions | Buffering agent to maintain physiological pH (~7.4) and enhance stability.[4] | <0.1 mM to 160 mM[1][4] | High concentrations (>50 mM) have been associated with a risk of corneal calcification in patients with pre-existing corneal damage.[1][4] |
| Artificial Tears | <0.1 mM to 68.8 mM[1][4] | 44% of tested products had phosphate concentrations above the physiological level of 1.45 mM.[1][4] | |
| Anti-glaucoma Medications | Can exceed 100 mM[1][4] | 47% of tested formulations showed phosphate concentrations higher than the physiological level.[1][4] | |
| Injectable Formulations | Buffering agent to maintain a pH compatible with blood and enhance drug stability.[2] | 0.05 mmol/mL to 0.1 mmol/mL for IV infusion after dilution.[5] | Used in intravenous fluids and electrolyte solutions to maintain physiological pH and osmotic balance.[5] |
| Oral Liquid Formulations | pH adjustment and stabilization of the active ingredient.[2] | 780mg/5ml (for a specific sodium dihydrogen phosphate dihydrate oral solution) | Also used as a saline laxative.[4] |
| Laboratory Buffers | Preparation of standard buffer solutions for various biochemical and analytical assays. | 10 mM to 1 M (for stock solutions) | Phosphate-Buffered Saline (PBS) is a common example. |
Experimental Protocols
Detailed methodologies for the preparation of a standard laboratory buffer and a comprehensive stability testing protocol for a pharmaceutical formulation are provided below.
Protocol 1: Preparation of 1X Phosphate-Buffered Saline (PBS), pH 7.4
Objective: To prepare a 1-liter solution of 1X Phosphate-Buffered Saline (PBS) with a final pH of 7.4. PBS is an isotonic buffer solution commonly used in biological and pharmaceutical research for applications such as cell washing, tissue transportation, and dilutions.[1]
Materials:
-
Sodium chloride (NaCl)
-
Potassium chloride (KCl)
-
Disodium hydrogen phosphate (Na₂HPO₄)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Distilled or deionized water
-
Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Beaker (1 L)
-
Graduated cylinder
-
Magnetic stirrer and stir bar
-
pH meter
-
Autoclave (for sterilization)
Procedure:
-
Dissolve Salts:
-
Add approximately 800 mL of distilled water to a 1 L beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Weigh and add the following salts to the water while stirring:
-
8 g of Sodium chloride (NaCl)
-
0.2 g of Potassium chloride (KCl)
-
1.44 g of Disodium hydrogen phosphate (Na₂HPO₄)
-
0.24 g of Potassium dihydrogen phosphate (KH₂PO₄)
-
-
Continue stirring until all salts have completely dissolved.
-
-
pH Adjustment:
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Place the calibrated pH electrode into the buffer solution.
-
Measure the pH of the solution. It should be close to 7.4.
-
If necessary, adjust the pH to 7.4 by adding small increments of HCl (to lower the pH) or NaOH (to raise the pH) while continuously monitoring the pH meter.
-
-
Final Volume Adjustment:
-
Once the desired pH of 7.4 is achieved, carefully transfer the solution to a 1 L graduated cylinder.
-
Add distilled water to bring the final volume to exactly 1 liter.
-
-
Sterilization (Optional):
-
For applications requiring sterility, transfer the PBS solution into an autoclavable bottle.
-
Sterilize the solution by autoclaving at 121°C for 20 minutes on a liquid cycle.
-
Store the sterilized PBS at room temperature.
-
Protocol 2: Stability Testing of a Pharmaceutical Solution Containing Sodium Dihydrogen Phosphate
Objective: To evaluate the stability of a sterile aqueous solution of "Drug X" formulated with a sodium dihydrogen phosphate buffer system under accelerated and long-term storage conditions, in accordance with ICH Q1A(R2) guidelines.[6]
Formulation Details (Hypothetical):
-
Drug X: 10 mg/mL
-
Sodium Dihydrogen Phosphate (monohydrate): 1.5 mg/mL
-
Disodium Hydrogen Phosphate (anhydrous): 2.5 mg/mL
-
Sodium Chloride: 5.0 mg/mL
-
Water for Injection: q.s. to 1 mL
-
Target pH: 7.0
Materials and Equipment:
-
Validated stability-indicating HPLC method for the assay of Drug X and its degradation products.
-
pH meter.
-
Osmometer.
-
Particle size analyzer (for parenteral solutions).
-
Environmental stability chambers.
-
Sterile vials and closures.
-
Microbiological testing equipment.
Procedure:
-
Sample Preparation and Storage:
-
Prepare three batches of the Drug X formulation under GMP conditions.
-
Fill the formulation into the final proposed container-closure system (e.g., 5 mL glass vials with rubber stoppers).
-
Place the samples on stability under the following conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
-
Testing Schedule:
-
Analytical Tests:
-
At each time point, the following parameters will be evaluated:
-
Appearance: Visual inspection for color change, clarity, and precipitation.
-
pH: Measurement using a calibrated pH meter.
-
Assay of Drug X: Quantification of the active ingredient using the validated stability-indicating HPLC method.
-
Degradation Products: Identification and quantification of any degradation products using the HPLC method.
-
Particulate Matter: Sub-visible particle count for parenteral solutions.
-
Sterility: As per pharmacopeial methods (at initial and final time points for long-term storage).
-
Bacterial Endotoxins: As per pharmacopeial methods (at initial and final time points for long-term storage).
-
-
-
Acceptance Criteria:
-
Appearance: Clear, colorless solution, free from visible particles.
-
pH: 6.8 - 7.2.
-
Assay of Drug X: 95.0% - 105.0% of the initial concentration.
-
Degradation Products: Individual unknown impurity ≤ 0.2%, Total impurities ≤ 1.0%.
-
Particulate Matter: Meets USP <788> requirements.
-
Sterility: Must remain sterile.
-
Bacterial Endotoxins: Within specified limits.
-
-
Data Evaluation:
-
The data will be evaluated to determine the shelf-life of the product. A "significant change" is defined as a failure to meet any of the acceptance criteria.[6] If a significant change occurs within 6 months under accelerated conditions, the shelf-life will be based on the real-time data from the long-term storage condition.
-
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships in the use of sodium dihydrogen phosphate in pharmaceutical formulations.
References
- 1. Ophthalmic Formulations: The Good, The Bad and The Ugly | Farmigea Ophthalmics [farmigea.co.uk]
- 2. nanyangchemical.com [nanyangchemical.com]
- 3. What is Sodium Dihydrogen Phosphate Dihydrate BP EP USP Pharma Grade - Properties & Specifications [jeiferpharm.com]
- 4. Implications for Ophthalmic Formulations: Ocular Buffers Show Varied Cytotoxic Impact on Human Corneal–Limbal and Human Conjunctival Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 6. ikev.org [ikev.org]
- 7. database.ich.org [database.ich.org]
- 8. 二水合磷酸二氢钠 EMPROVE® ESSENTIAL, Ph. Eur., BP, ChP, JPE, USP, E 339 | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: Sodium Dihydrogen Phosphate Buffer for Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium dihydrogen phosphate (B84403) (NaH₂PO₄) is a key component in the formulation of sodium phosphate buffers, which are widely utilized in various biochemical and molecular biology applications, including electrophoresis. This buffer system is particularly valuable due to its high buffering capacity and versatility in maintaining a stable pH over a range of experimental conditions. In electrophoresis, the sodium phosphate buffer system facilitates the separation of biomolecules such as DNA, RNA, and proteins based on their size and charge by maintaining a constant pH of the running buffer and the gel matrix.
Phosphoric acid is a triprotic acid, meaning it has three dissociation constants (pKa values), allowing for the preparation of phosphate buffers at three different pH ranges: 2.15, 6.86, and 12.32.[1] For most biological applications, including electrophoresis, the pH is typically adjusted to around 7.[1] The buffer is prepared by mixing a solution of sodium dihydrogen phosphate (the weak acid) with a solution of its conjugate base, disodium (B8443419) hydrogen phosphate (Na₂HPO₄). The desired pH is achieved by adjusting the ratio of the acidic and basic components.
These application notes provide detailed protocols for the preparation and use of sodium dihydrogen phosphate buffer in DNA and protein electrophoresis.
Data Presentation
Table 1: Preparation of 0.1 M Sodium Phosphate Buffer Stocks
| Component | Formula | Molecular Weight ( g/mol ) | Mass for 1 L of 0.1 M Solution (g) |
| Sodium Dihydrogen Phosphate (monobasic), monohydrate | NaH₂PO₄·H₂O | 137.99 | 13.8 |
| Disodium Hydrogen Phosphate (dibasic), anhydrous | Na₂HPO₄ | 141.96 | 14.2 |
Table 2: Volumes of 0.1 M Sodium Phosphate Stock Solutions to Achieve a Desired pH
| Desired pH | Volume of 0.1 M NaH₂PO₄ (mL) | Volume of 0.1 M Na₂HPO₄ (mL) | Final Volume (mL) |
| 5.8 | 92.0 | 8.0 | 200 |
| 6.4 | 73.5 | 26.5 | 200 |
| 6.7 | 56.5 | 43.5 | 100 |
| 7.0 | 39.0 | 61.0 | 200 |
| 7.4 | 19.0 | 81.0 | 200 |
| 8.0 | 5.3 | 94.7 | 200 |
Source: Adapted from various buffer preparation guides.[2][3]
Table 3: Typical Running Conditions for Electrophoresis Using Sodium Phosphate Buffer
| Electrophoresis Type | Application | Typical Buffer Concentration (mM) | Recommended Voltage | Typical Run Time (hours) |
| Agarose (B213101) Gel Electrophoresis | DNA Separation | 50 | 80-150 V | 1 - 1.5 |
| SDS-PAGE | Protein Separation | 10 - 100 | 100-200 V | 1 - 2 |
| Capillary Electrophoresis | DNA/Protein Analysis | 20 - 50 | 10-30 kV | Varies |
Note: Optimal conditions may vary depending on the specific equipment, gel percentage, and the size of the molecules being separated.[3][4][5]
Table 4: Electrical Conductivity of Sodium Phosphate Buffers
| Concentration (mM) | Initial Conductivity (mS/cm) | Final Conductivity (mS/cm) |
| 20 | 3.5 (±0.16) | 3.5 (±0.03) |
| 100 | 11.7 | 11.7 |
| 200 | 19.0 | 19.0 |
| 300 | 29.0 | 29.0 |
Conditions: pH 7.5, containing 0.01% SDS.[6] The conductivity of a 1 M phosphate buffer can range from 40 to 52 mS/cm.[7]
Experimental Protocols
Protocol 1: Preparation of 1 M Sodium Phosphate Buffer Stock Solution (pH 7.0)
This protocol outlines the preparation of a 1 M sodium phosphate buffer stock solution, which can be diluted for various applications.
Materials:
-
Sodium Dihydrogen Phosphate monohydrate (NaH₂PO₄·H₂O)
-
Disodium Hydrogen Phosphate (Na₂HPO₄)
-
Deionized water (dH₂O)
-
Graduated cylinders
-
Beakers
-
Magnetic stirrer and stir bar
-
pH meter
-
Autoclave
Procedure:
-
Prepare Solution A (1 M NaH₂PO₄): Dissolve 138.0 g of NaH₂PO₄·H₂O in deionized water to a final volume of 1 L.[8]
-
Prepare Solution B (1 M Na₂HPO₄): Dissolve 142.0 g of Na₂HPO₄ in deionized water to a final volume of 1 L.[8]
-
Mix Solutions: To achieve a pH of 7.0, mix 423 mL of Solution A with 577 mL of Solution B.[8]
-
Verify pH: Check the pH of the final solution using a calibrated pH meter. Adjust slightly with Solution A or B if necessary.
-
Sterilization: Autoclave the buffer solution and store it at room temperature.[8]
Protocol 2: DNA Separation using Agarose Gel Electrophoresis with Sodium Phosphate Buffer
This protocol details the use of a sodium phosphate-based buffer for the separation of DNA fragments on an agarose gel.
Materials:
-
Agarose
-
1x Sodium Phosphate running buffer (e.g., 50 mM, pH 7.0)
-
DNA samples
-
DNA ladder (molecular weight marker)
-
6x DNA loading dye
-
Ethidium bromide or other DNA stain (e.g., SYBR® Green)
-
Horizontal gel electrophoresis apparatus
-
Power supply
-
UV transilluminator or other gel imaging system
Procedure:
-
Prepare 1x Sodium Phosphate Running Buffer: Dilute a 1 M stock solution to the desired final concentration (e.g., 50 mM) with deionized water.
-
Cast the Agarose Gel:
-
Weigh the appropriate amount of agarose to achieve the desired gel percentage (e.g., 1 g for a 1% 100 mL gel).
-
Add the agarose to the 1x sodium phosphate running buffer in a flask.
-
Heat the mixture in a microwave until the agarose is completely dissolved.
-
Allow the solution to cool to approximately 50-60°C.
-
Add the DNA stain to the molten agarose (if pre-staining) and mix gently.
-
Pour the agarose into a gel casting tray with a comb and allow it to solidify.
-
-
Set up the Electrophoresis Chamber:
-
Once the gel has solidified, carefully remove the comb.
-
Place the gel in the electrophoresis tank and add 1x sodium phosphate running buffer until the gel is submerged.
-
-
Load Samples:
-
Mix DNA samples and the DNA ladder with 6x loading dye.
-
Carefully load the mixtures into the wells of the gel.
-
-
Run the Gel:
-
Connect the electrophoresis chamber to the power supply, ensuring the electrodes are correctly oriented (DNA will migrate towards the positive electrode).
-
Apply a constant voltage, typically between 80-150 V.[4]
-
Run the gel until the dye front has migrated an adequate distance. A typical run time is 1 to 1.5 hours.[4]
-
-
Visualize DNA:
-
Turn off the power supply and carefully remove the gel.
-
If not pre-stained, stain the gel with a DNA stain.
-
Visualize the DNA bands using a UV transilluminator or an appropriate gel imaging system.
-
Protocol 3: Protein Separation using SDS-PAGE with Sodium Phosphate Buffer
This protocol describes the use of a sodium phosphate buffer system for separating proteins via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Materials:
-
Acrylamide (B121943)/Bis-acrylamide solution
-
Sodium Dodecyl Sulfate (SDS)
-
Ammonium Persulfate (APS)
-
Tetramethylethylenediamine (TEMED)
-
Sodium phosphate buffer (for resolving and stacking gels, and running buffer)
-
Protein samples
-
Protein ladder (molecular weight marker)
-
2x Laemmli sample buffer (containing SDS, β-mercaptoethanol, glycerol, and bromophenol blue)
-
Vertical gel electrophoresis apparatus
-
Power supply
-
Coomassie Brilliant Blue or other protein stain
Procedure:
-
Prepare Gel Solutions:
-
Resolving Gel (e.g., 10%): Prepare the resolving gel solution with the desired acrylamide concentration in a sodium phosphate buffer (e.g., 0.1 M, pH 8.8).
-
Stacking Gel (e.g., 4%): Prepare the stacking gel solution in a sodium phosphate buffer with a lower pH (e.g., 0.1 M, pH 6.8).
-
-
Cast the Polyacrylamide Gel:
-
Assemble the gel casting plates.
-
Add APS and TEMED to the resolving gel solution to initiate polymerization and pour it between the plates, leaving space for the stacking gel.
-
Overlay with water or isopropanol (B130326) to ensure a flat surface.
-
After the resolving gel has polymerized, remove the overlay and pour the stacking gel solution on top.
-
Insert a comb to create wells and allow the stacking gel to polymerize.
-
-
Prepare Samples:
-
Mix protein samples with an equal volume of 2x Laemmli sample buffer.
-
Heat the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
Set up the Electrophoresis Chamber:
-
Place the polymerized gel into the electrophoresis apparatus.
-
Fill the inner and outer chambers with 1x sodium phosphate running buffer containing SDS.
-
-
Load and Run the Gel:
-
Stain the Gel:
-
After electrophoresis, carefully remove the gel from the plates.
-
Stain the gel with Coomassie Brilliant Blue or another protein stain to visualize the protein bands.
-
Destain the gel to reduce background and enhance band visibility.
-
Visualizations
Caption: Workflow for preparing a 1 M sodium phosphate buffer stock solution.
Caption: Experimental workflow for DNA agarose gel electrophoresis.
Caption: Experimental workflow for SDS-PAGE protein electrophoresis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. bio-rad.com [bio-rad.com]
- 3. researchgate.net [researchgate.net]
- 4. addgene.org [addgene.org]
- 5. Analysis of DNA in Phosphate Buffered Saline Using Kinetic Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. neb.com [neb.com]
- 9. biossusa.com [biossusa.com]
Troubleshooting & Optimization
Technical Support Center: Stability of Sodium Dihydrogen Phosphate Solutions
Welcome to the Technical Support Center for sodium dihydrogen phosphate (B84403) solutions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the stability of these widely used buffer solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf-life of a sodium dihydrogen phosphate solution?
A1: When prepared using sterile techniques and stored in a well-sealed container, a sodium dihydrogen phosphate solution can have a shelf-life of up to one year.[1] For analytical chemistry applications, it is recommended to refrigerate solutions and use them within one to two weeks.[2] To prevent microbial growth, which can alter the buffer's properties, sterilization by autoclaving is a common practice.[3] For long-term storage, aliquoting and freezing at -20°C (for up to 1 year) or -80°C (for up to 2 years) can be effective, but be aware that pH shifts can occur upon freezing and thawing.[4][5]
Q2: Why has the pH of my sodium dihydrogen phosphate buffer changed over time?
A2: The pH of phosphate buffer solutions can change upon storage due to several factors.[6] Absorption of atmospheric carbon dioxide can lead to a decrease in pH. Conversely, interaction with alkaline glass containers can cause an increase in pH. Microbial contamination can also significantly alter the pH of the solution.[2] It has been observed that even upon dilution of a concentrated stock, the pH can shift significantly.[7]
Q3: I observed a precipitate in my phosphate buffer solution. What could be the cause?
A3: Precipitation in phosphate buffers is a common issue and can be attributed to several factors:
-
Low Temperature Storage: Concentrated phosphate buffer solutions, such as 10x PBS, can precipitate when stored at low temperatures (e.g., 4°C). This precipitate should redissolve at room temperature.[6]
-
Presence of Divalent Cations: Phosphate ions can react with divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) to form insoluble phosphate salts.[8][9] It is crucial to use high-purity water (e.g., double-distilled or deionized) for buffer preparation to avoid contamination with these ions.[6]
-
Interaction with Organic Solvents: When using phosphate buffers in applications like HPLC, mixing with high concentrations of organic solvents (e.g., acetonitrile (B52724) or methanol) can cause the phosphate salts to precipitate, as they have limited solubility in such mixtures.[10][11]
Q4: Can I autoclave my sodium dihydrogen phosphate solution?
A4: Yes, aqueous solutions of sodium dihydrogen phosphate are stable and can be sterilized by autoclaving.[3] However, it is important to note that autoclaving can sometimes lead to a drop in the final pH of the solution.[12]
Q5: What are the consequences of using a degraded sodium dihydrogen phosphate solution?
A5: Using a degraded phosphate buffer can have significant negative impacts on experimental outcomes:
-
Inconsistent Results: A shift in pH can alter reaction rates, enzyme activity, and cellular functions, leading to poor reproducibility.[9]
-
Compromised Biological Systems: In cell culture, an incorrect pH can affect cell viability and growth.[13] Degraded buffers can also lead to the formation of precipitates that are toxic to cells.[8]
-
Analytical Errors: In techniques like HPLC, pH changes can alter the retention times of analytes, and precipitation can cause column clogging and system pressure fluctuations.[11][14]
Troubleshooting Guides
Issue 1: Unexpected pH of the Prepared Buffer
| Possible Cause | Troubleshooting Steps |
| Inaccurate Measurement | Ensure your pH meter is properly calibrated with fresh, uncontaminated calibration standards. Clean and properly store the pH electrode according to the manufacturer's instructions.[2] |
| Temperature Effects | The pKa of phosphoric acid is temperature-dependent. Prepare and measure the pH of your buffer at the temperature at which it will be used.[2][15] |
| Incorrect Reagent Purity | Use high-purity grades of sodium dihydrogen phosphate and water (e.g., USP, ACS grade) to avoid contaminants that could affect the pH.[6] |
| Dilution Effects | Diluting a concentrated stock buffer can cause a shift in pH. Always verify the pH of the final working solution after dilution.[7] |
Issue 2: Formation of Precipitate in the Solution
| Possible Cause | Troubleshooting Steps |
| Storage at Low Temperature | If precipitate forms in a concentrated stock solution upon refrigeration, gently warm the solution to room temperature to redissolve the salts before use.[6] |
| Contamination with Divalent Cations | Prepare buffers using high-purity, deionized water. If using tap water or lower-grade purified water, consider that it may contain calcium or magnesium ions that can form insoluble phosphates.[6][8] |
| Mixing with Organic Solvents (e.g., in HPLC) | Be aware of the solubility limits of phosphate salts in organic solvents.[11] Before mixing, consult a solubility chart. It may be necessary to use a lower buffer concentration or a different buffer system (e.g., ammonium (B1175870) acetate) for high organic content mobile phases.[10] |
| Interaction with Additives | When adding other components to your phosphate buffer, such as drug compounds or other salts, be aware of potential interactions that could lead to precipitation.[16] |
Issue 3: Microbial Growth in the Buffer
| Possible Cause | Troubleshooting Steps |
| Non-sterile Preparation or Storage | Prepare the buffer under aseptic conditions. Sterilize the final solution by autoclaving or filtration through a 0.22 µm filter.[2][15] |
| Prolonged Storage at Room Temperature | Store phosphate buffers in the refrigerator (2-8°C) to inhibit microbial growth. For long-term storage, consider preparing fresh solutions or freezing aliquots.[2] |
Quantitative Data Summary
The stability of sodium dihydrogen phosphate solutions, particularly the pH, is influenced by initial concentration, initial pH, and storage temperature, especially during freeze-thaw cycles.
Table 1: pH Changes in Sodium Phosphate Buffers Upon Freezing [3][17]
| Initial Concentration | Initial pH (at 25°C) | Final pH (at -10°C) |
| 8 mM | 7.4 | 5.2 ± 0.2 |
| 50 mM | 7.4 | 4.2 ± 0.1 |
| 100 mM | 7.4 | 4.2 ± 0.1 |
| 8 mM | 5.7 | 5.1 ± 0.1 |
| 100 mM | 5.7 | 4.7 ± 0.1 |
This data highlights the significant drop in pH that can occur when sodium phosphate buffers are frozen, primarily due to the precipitation of disodium (B8443419) hydrogen phosphate.
Experimental Protocols
Protocol 1: Stability Testing of Sodium Dihydrogen Phosphate Solution
Objective: To monitor the stability of a prepared sodium dihydrogen phosphate solution over time under specific storage conditions.
Methodology:
-
Preparation: Prepare a batch of the sodium dihydrogen phosphate solution to the desired concentration and pH.
-
Initial Analysis (Time 0):
-
Visually inspect the solution for clarity and the absence of particulate matter.
-
Measure and record the pH using a calibrated pH meter.
-
(Optional) Measure the phosphate concentration using the Molybdenum Blue Method (see Protocol 2).
-
-
Storage: Aliquot the solution into several sterile containers of the intended storage type (e.g., glass, polypropylene). Store them under the desired conditions (e.g., room temperature, 4°C, -20°C).
-
Time-Point Analysis: At predetermined intervals (e.g., 1 day, 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.
-
Analysis of Stored Samples:
-
Allow the solution to equilibrate to room temperature.
-
Visually inspect for any changes in color, clarity, or for the presence of precipitate.
-
Measure and record the pH.
-
(Optional) Measure the phosphate concentration.
-
-
Data Evaluation: Compare the results from each time point to the initial analysis to assess the stability of the solution under each storage condition.
Protocol 2: Determination of Phosphate Concentration by the Molybdenum Blue Method
Objective: To quantify the orthophosphate concentration in a solution. This can be used to check for degradation (e.g., polymerization) that might reduce the free orthophosphate concentration.
Methodology:
-
Reagent Preparation:
-
Ammonium Molybdate (B1676688) Solution: Dissolve a specific amount of ammonium molybdate in sulfuric acid. The exact concentrations can vary between established protocols.
-
Reducing Agent: Prepare a solution of a reducing agent, such as ascorbic acid or a mixture of reagents.[1]
-
Phosphate Standard Solutions: Prepare a series of standard solutions of known phosphate concentrations from a certified phosphate standard.
-
-
Sample Preparation: Dilute the sodium dihydrogen phosphate solution to be tested to a concentration that falls within the linear range of the assay.
-
Color Development:
-
To a set volume of the diluted sample and each standard, add the ammonium molybdate solution, followed by the reducing agent.[18]
-
Allow the color to develop for a specified time (e.g., 15-45 minutes) at room temperature.[1][18] A blue color will form, with the intensity being proportional to the phosphate concentration.
-
-
Spectrophotometric Measurement:
-
Quantification:
-
Create a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.
-
Determine the phosphate concentration of the sample by interpolating its absorbance on the calibration curve.
-
Visualizations
Caption: Thermal degradation pathway of sodium dihydrogen phosphate.
Caption: Troubleshooting flowchart for common instability issues.
References
- 1. dgtresearch.com [dgtresearch.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Effect of initial buffer composition on pH changes during far-from-equilibrium freezing of sodium phosphate buffer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. diphoterine.cl [diphoterine.cl]
- 9. benchchem.com [benchchem.com]
- 10. Will phosphates precipitate in an HPLC column - PRIMER [mtc-usa.com]
- 11. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Optical Properties of Buffers and Cell Culture Media for Optofluidic and Sensing Applications | MDPI [mdpi.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. stjohnslabs.com [stjohnslabs.com]
- 16. benchchem.com [benchchem.com]
- 17. scispace.com [scispace.com]
- 18. nepjol.info [nepjol.info]
- 19. Extraction and Molybdenum Blue-based Quantification of Total Phosphate and Polyphosphate in Parachlorella - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting pH Drift in Sodium Dihydrogen Phosphate Buffers
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and concise troubleshooting guidance for pH drift encountered when working with sodium dihydrogen phosphate (B84403) buffers.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues leading to pH instability in sodium dihydrogen phosphate buffers.
Question: My sodium dihydrogen phosphate buffer's pH is drifting. What are the potential causes and how can I fix it?
Answer:
pH drift in sodium dihydrogen phosphate buffers is a common issue that can arise from several factors, ranging from environmental influences to procedural errors. Below is a step-by-step guide to help you identify and address the root cause of the instability.
Step 1: Evaluate Environmental and Storage Conditions
1.1. Carbon Dioxide (CO₂) Absorption:
-
Problem: Phosphate buffers, particularly those with a pH above 7, can absorb atmospheric CO₂. This forms carbonic acid, which lowers the pH of the solution[1][2]. The rate of absorption increases with higher pH and temperature[1].
-
Solution:
-
Prepare fresh buffer for each experiment.
-
Store the buffer in a tightly sealed container to minimize air exposure[3].
-
If possible, degas the water used for buffer preparation.
-
For long-term storage, consider storing the buffer under an inert gas like nitrogen or argon.
-
1.2. Temperature Fluctuations:
-
Problem: The pH of phosphate buffers is sensitive to temperature changes[4][5]. As temperature increases, the pKa of phosphoric acid changes, leading to a shift in pH.
-
Solution:
-
Calibrate your pH meter at the temperature at which you will be using the buffer.
-
Measure and adjust the pH of the buffer at the experimental temperature.
-
Record the temperature along with the pH reading for accurate and reproducible results.
-
1.3. Microbial Contamination:
-
Problem: Phosphate buffers do not inhibit microbial growth and can become contaminated with bacteria or fungi over time, especially if stored at room temperature[3][6][7]. Microbial metabolism can alter the chemical composition of the buffer, leading to pH changes[8].
-
Solution:
-
Sterilize the buffer by filtering it through a 0.22 µm filter[3].
-
Autoclaving is generally not recommended for phosphate buffers as it can cause the precipitation of phosphate salts, leading to a significant drop in pH[3][9].
-
Prepare the buffer with sterile water and handle it using aseptic techniques.
-
Store the buffer at 4°C to slow down potential microbial growth, but be aware of potential salt precipitation at lower temperatures[10].
-
Step 2: Review Buffer Preparation and Handling
2.1. Inaccurate Preparation:
-
Problem: Errors during the preparation of the buffer, such as incorrect weighing of salts or "overshooting" the target pH during adjustment, can lead to an unstable buffer[11]. Adding a large volume of strong acid or base to correct the pH can alter the ionic strength and buffering capacity[11].
-
Solution:
-
Use a calibrated balance to accurately weigh the phosphate salts.
-
Add the acid or base dropwise while continuously monitoring the pH with a calibrated pH meter.
-
If you overshoot the target pH, it is best to discard the buffer and start over.
-
2.2. Water Quality:
-
Problem: The quality of the water used to prepare the buffer is crucial. Water contaminated with CO₂, microorganisms, or other impurities can affect the final pH and stability of the buffer.
-
Solution:
-
Use high-purity, deionized, and degassed water for buffer preparation.
-
2.3. Evaporation:
-
Problem: Water evaporation from the buffer solution, especially during storage or prolonged experiments, can increase the concentration of the buffer components, leading to a change in pH[3].
-
Solution:
-
Keep the buffer container tightly sealed when not in use.
-
For long-term experiments, monitor and compensate for any water loss.
-
Frequently Asked Questions (FAQs)
This section addresses specific questions that users frequently encounter when working with sodium dihydrogen phosphate buffers.
Q1: Why did the pH of my phosphate buffer decrease after autoclaving?
A1: Autoclaving phosphate buffers can lead to the precipitation of phosphate salts, particularly disodium (B8443419) hydrogen phosphate (Na₂HPO₄)[3][9]. This precipitation removes the basic component of the buffer from the solution, causing a significant drop in pH. It is generally recommended to sterilize phosphate buffers by filtration rather than autoclaving[3].
Q2: I observe a white precipitate in my phosphate buffer upon cooling. What is it and how does it affect the pH?
A2: The white precipitate is likely one of the phosphate salts, which has a lower solubility at colder temperatures[12][13]. The precipitation of Na₂HPO₄∙12H₂O upon cooling can cause a sharp decrease in the buffer's pH[12][13]. To avoid this, you can prepare a more concentrated stock solution and dilute it to the working concentration as needed, or store the buffer at room temperature if sterility is not a concern.
Q3: Can I use a magnetic stirrer while adjusting the pH of my phosphate buffer?
A3: Yes, using a magnetic stirrer is recommended. It ensures that the solution is homogeneous, allowing for accurate pH measurement as you add the acid or base for adjustment.
Q4: How does the ionic strength of the solution affect the pH of the phosphate buffer?
A4: The pKa values of phosphoric acid are dependent on the ionic strength of the solution[5][14]. An increase in ionic strength generally leads to a decrease in the pKa values. This means that at higher salt concentrations, the buffer's pH will be slightly different from what is calculated based on standard pKa values. It is important to be consistent with the ionic strength of your buffer for reproducible results.
Q5: How often should I calibrate my pH meter when working with phosphate buffers?
A5: It is good practice to calibrate your pH meter daily before use with fresh, unexpired calibration buffers that bracket your target pH. If you are conducting critical experiments or notice any drift in your readings, you should recalibrate more frequently.
Data Presentation
Table 1: Summary of Factors Causing pH Drift in Sodium Dihydrogen Phosphate Buffers
| Factor | Effect on pH | Primary Cause | Recommended Action |
| CO₂ Absorption | Decrease | Formation of carbonic acid in the buffer. | Prepare fresh, store in airtight containers, degas water. |
| Temperature Increase | Decrease | Change in the pKa of phosphoric acid. | Calibrate pH meter and adjust pH at the experimental temperature. |
| Temperature Decrease | Increase/Decrease | Change in pKa and potential precipitation of salts. | Equilibrate to room temperature before use; avoid precipitation. |
| Microbial Contamination | Unpredictable Drift | Microbial metabolism altering buffer composition. | Filter sterilize the buffer; use aseptic techniques; store at 4°C. |
| Precipitation (Cooling/Autoclaving) | Decrease | Removal of the basic phosphate component (Na₂HPO₄). | Avoid autoclaving; prepare fresh or store at room temperature. |
| Evaporation | Increase/Decrease | Increased concentration of buffer salts. | Keep container tightly sealed; monitor for water loss. |
| Incorrect Preparation | Unstable | Inaccurate weighing or "overshooting" pH adjustment. | Prepare carefully; discard if pH is overshot. |
Experimental Protocols
Protocol 1: Preparation of 0.1 M Sodium Dihydrogen Phosphate Buffer (pH 7.4)
This protocol describes the preparation of a standard 0.1 M sodium dihydrogen phosphate buffer with a target pH of 7.4.
Materials:
-
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)
-
Disodium hydrogen phosphate heptahydrate (Na₂HPO₄·7H₂O)
-
High-purity, deionized water
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
-
0.22 µm sterile filter (optional)
Procedure:
-
Prepare Stock Solutions:
-
0.2 M Sodium Dihydrogen Phosphate Solution: Dissolve 27.6 g of NaH₂PO₄·H₂O in deionized water and bring the final volume to 1 L.
-
0.2 M Disodium Hydrogen Phosphate Solution: Dissolve 53.6 g of Na₂HPO₄·7H₂O in deionized water and bring the final volume to 1 L.
-
-
Mix the Stock Solutions:
-
To prepare 1 L of 0.1 M sodium phosphate buffer (pH 7.4), mix 95 mL of the 0.2 M sodium dihydrogen phosphate solution with 405 mL of the 0.2 M disodium hydrogen phosphate solution.
-
-
Dilute and Adjust pH:
-
Transfer the mixed solution to a 1 L volumetric flask and add deionized water to a final volume of 1 L.
-
Place the solution on a magnetic stirrer and immerse a calibrated pH electrode.
-
Measure the pH. If necessary, adjust the pH to 7.4 by adding small volumes of the 0.2 M sodium dihydrogen phosphate solution (to lower pH) or the 0.2 M disodium hydrogen phosphate solution (to raise pH).
-
-
Sterilization and Storage (Optional):
-
For sterile applications, filter the buffer through a 0.22 µm sterile filter into a sterile container.
-
Store the buffer in a tightly sealed container at room temperature or 4°C. If stored at 4°C, allow the buffer to return to room temperature and check for any precipitation before use.
-
Protocol 2: pH Stability Test
This protocol provides a method to assess the stability of your prepared phosphate buffer over time.
Materials:
-
Prepared sodium dihydrogen phosphate buffer
-
Calibrated pH meter and electrode
-
Sealed and unsealed storage containers
Procedure:
-
Initial Measurement:
-
Measure and record the initial pH and temperature of your freshly prepared buffer.
-
-
Storage Conditions:
-
Aliquot the buffer into two separate containers: one tightly sealed and one left partially open to the atmosphere.
-
Store both containers under the same temperature conditions (e.g., room temperature).
-
-
Periodic Measurements:
-
At regular intervals (e.g., every 24 hours for a week), measure and record the pH and temperature of the buffer in both containers.
-
-
Analysis:
-
Compare the pH readings over time. A significant change in the pH of the unsealed container compared to the sealed one would indicate pH drift due to CO₂ absorption. A change in both could indicate other instability issues.
-
Visualizations
Caption: Troubleshooting workflow for pH drift in phosphate buffers.
References
- 1. Effect of temperature and pH on absorption of carbon dioxide by a free level of mixed solutions of some buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atlas-scientific.com [atlas-scientific.com]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. biotechnologysolutions.com [biotechnologysolutions.com]
- 8. Optimizing experimental conditions: the role of buffered environments in microbial isolation, physiological studies, and taxonomic characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. what is the contamination in buffers - General Lab Techniques [protocol-online.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. scispace.com [scispace.com]
- 13. Effect of initial buffer composition on pH changes during far-from-equilibrium freezing of sodium phosphate buffer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phosphate Buffer Issues [chem.fsu.edu]
Technical Support Center: Optimizing Sodium Dihydrogen Phosphate Concentration for Enzyme Stability
Welcome to the Technical Support Center for optimizing sodium dihydrogen phosphate (B84403) buffer conditions for enzyme stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues, understanding the impact of buffer concentration, and implementing effective experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of sodium dihydrogen phosphate in enzyme assays?
Sodium dihydrogen phosphate is a key component of phosphate buffers, which are widely used in biochemical assays to maintain a stable pH.[1][2][3][4] Maintaining a constant pH is critical as enzyme activity is highly dependent on the pH of the environment.[4] The dihydrogen phosphate (H₂PO₄⁻) and hydrogen phosphate (HPO₄²⁻) ions act as a conjugate acid-base pair to resist changes in pH, typically in the neutral range around pH 7.[5]
Q2: What is a typical starting concentration for a sodium dihydrogen phosphate buffer in an enzyme assay?
A common starting concentration for phosphate buffers in enzymatic assays ranges from 20 mM to 100 mM.[6] For some enzymes, a range of 50 mM to 200 mM has been found to be suitable.[6] However, the optimal concentration is enzyme-specific and should be determined empirically.[6]
Q3: Can the concentration of sodium dihydrogen phosphate inhibit enzyme activity?
Yes, high concentrations of phosphate buffer can inhibit enzyme activity. This can be due to a number of factors, including increased ionic strength which can alter the enzyme's conformation and stability.[7][8] Additionally, phosphate ions themselves can act as inhibitors for certain classes of enzymes, such as some kinases.[6][7]
Q4: How does the concentration of sodium dihydrogen phosphate affect enzyme stability?
The concentration of sodium dihydrogen phosphate can have both stabilizing and destabilizing effects on enzymes. A suitable concentration helps maintain the optimal pH and ionic strength, which are crucial for preserving the enzyme's native structure and function. However, excessively high concentrations can lead to denaturation and loss of activity due to high ionic strength.[1][9] Conversely, very low buffer concentrations may not have sufficient buffering capacity to maintain a stable pH during the reaction, leading to enzyme instability.
Q5: Are there alternatives to phosphate buffers if inhibition is observed?
Yes, if phosphate inhibition is suspected, several alternative buffer systems can be used depending on the required pH range. Common alternatives include Tris-HCl, HEPES, and MOPS buffers.[10] It is recommended to test different buffer systems to find the one that results in minimal interference with the enzyme's activity.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Enzyme Activity | Inappropriate Buffer Concentration: The concentration of the sodium dihydrogen phosphate buffer may be too high, causing inhibition due to ionic strength, or too low, leading to insufficient buffering capacity.[6] | Empirically test a range of buffer concentrations (e.g., 10 mM, 50 mM, 100 mM, 200 mM) to determine the optimal concentration for your specific enzyme.[6] |
| Phosphate Ion Inhibition: The enzyme may be directly inhibited by phosphate ions.[6][7] | Switch to an alternative buffer system such as Tris-HCl or HEPES and compare enzyme activity.[10] | |
| Suboptimal pH: The pH of the buffer may not be optimal for the enzyme's activity. | Prepare the sodium dihydrogen phosphate buffer at a range of pH values (e.g., 6.5, 7.0, 7.5, 8.0) to determine the optimal pH. | |
| Precipitation in the Assay Well | Interaction with Divalent Cations: Phosphate buffers can precipitate in the presence of certain divalent cations like Ca²⁺ and Mg²⁺, which may be required for enzyme activity. | If divalent cations are necessary, consider reducing the phosphate buffer concentration or switching to a non-phosphate buffer system like HEPES. |
| Inconsistent or Poorly Reproducible Results | Insufficient Buffering Capacity: A low concentration of the phosphate buffer may not be able to maintain a stable pH throughout the course of the reaction, leading to variability. | Increase the concentration of the sodium dihydrogen phosphate buffer (e.g., from 20 mM to 50 mM or 100 mM) to enhance its buffering capacity. |
| Temperature Effects on pH: The pH of phosphate buffers can be sensitive to temperature changes. | Ensure that the final pH of the buffer is adjusted at the temperature at which the assay will be performed. |
Data Presentation
The following tables summarize quantitative data on the effect of sodium dihydrogen phosphate buffer concentration on the stability and activity of specific enzymes.
Table 1: Effect of Phosphate Buffer Concentration on the Stability of Horseradish Peroxidase (HRP)
| Enzyme | Buffer Concentration (mM) | Half-life at 60°C (min) | Melting Temperature (Tm) (°C) |
| Horseradish Peroxidase | 10 | > 90% residual activity after 60 min | Not specified |
| Horseradish Peroxidase | 200 | Not specified | Not specified |
Data extracted from a study on the thermal stability of FAD-dependent glucose dehydrogenase, which showed significant improvement in the presence of kosmotropic ions like phosphate.[9] A separate study on HRP showed that diluted potassium phosphate buffer (10mM) significantly increased the half-life and Tm.
Table 2: Effect of Phosphate Buffer on the Activity of Immobilized Lipases
| Enzyme | Support | Buffer System (10 mM, pH 7) | Relative Activity (%) |
| Lipase from Candida antarctica B (CALB) | Octyl-agarose | Sodium Phosphate | Negative effect on stability |
| Lipase from Thermomyces lanuginosus (TLL) | Octyl-agarose | Sodium Phosphate | Moderately negative effect on stability |
Data from a study comparing the stability of immobilized lipases in different buffer systems. The study indicated that phosphate buffer had a negative impact on the stability of these enzymes at a concentration of 10 mM.[1]
Experimental Protocols
Protocol 1: Preparation of Sodium Dihydrogen Phosphate Buffer (0.1 M, pH 7.2)
Materials:
-
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)
-
Disodium hydrogen phosphate heptahydrate (Na₂HPO₄·7H₂O)
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
Procedure:
-
Prepare Stock Solution A (0.2 M Sodium Dihydrogen Phosphate): Dissolve 27.6 g of NaH₂PO₄·H₂O in deionized water and bring the final volume to 1 L.
-
Prepare Stock Solution B (0.2 M Disodium Hydrogen Phosphate): Dissolve 53.6 g of Na₂HPO₄·7H₂O in deionized water and bring the final volume to 1 L.
-
Mix Stock Solutions: To prepare 1 L of 0.1 M phosphate buffer at pH 7.2, mix 190 mL of Stock Solution A with 810 mL of Stock Solution B.
-
Adjust pH: Check the pH of the mixed solution using a calibrated pH meter. If necessary, adjust the pH to 7.2 by adding small volumes of Stock Solution A (to lower pH) or Stock Solution B (to raise pH).
-
Final Dilution: Bring the final volume to 2 L with deionized water to obtain a 0.1 M phosphate buffer.
-
Sterilization (Optional): If required for your application, sterilize the buffer by autoclaving.
Protocol 2: Determining the Optimal Concentration of Sodium Dihydrogen Phosphate for Enzyme Stability
Objective: To determine the concentration of sodium dihydrogen phosphate buffer that provides the highest enzyme activity and stability.
Materials:
-
Enzyme of interest
-
Substrate for the enzyme
-
Sodium dihydrogen phosphate buffer at various concentrations (e.g., 10 mM, 25 mM, 50 mM, 100 mM, 200 mM), all adjusted to the optimal pH for the enzyme.
-
Microplate reader or spectrophotometer
-
96-well microplates
-
Incubator
Procedure:
-
Enzyme Preparation: Prepare a stock solution of your enzyme in a minimal amount of a non-interfering buffer or deionized water.
-
Assay Setup: In a 96-well plate, set up reactions in triplicate for each buffer concentration to be tested. For each well, add:
-
X µL of the corresponding sodium dihydrogen phosphate buffer.
-
Y µL of the substrate solution (to a final saturating concentration).
-
Z µL of deionized water to bring the volume to the desired pre-enzyme addition volume.
-
-
Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme for 5-10 minutes to allow all components to reach thermal equilibrium.
-
Initiate Reaction: Add a fixed amount of the enzyme solution to each well to initiate the reaction. The final volume in each well should be the same.
-
Kinetic Measurement: Immediately place the microplate in a plate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength.
-
Data Analysis:
-
For each buffer concentration, calculate the initial reaction velocity (V₀) from the linear portion of the progress curve.
-
Plot the initial velocity (V₀) against the concentration of the sodium dihydrogen phosphate buffer.
-
The buffer concentration that yields the highest initial velocity is the optimal concentration for enzyme activity under these conditions.
-
-
Stability Assessment (Optional): To assess stability, pre-incubate the enzyme in each buffer concentration for various time points (e.g., 0, 30, 60, 120 minutes) at a challenging temperature (e.g., slightly above the optimal temperature). After each incubation period, initiate the reaction by adding the substrate and measure the residual activity. The buffer concentration that retains the highest percentage of activity over time is optimal for stability.
Visualizations
Caption: Troubleshooting workflow for low or no enzyme activity.
References
- 1. mdpi.com [mdpi.com]
- 2. soest.hawaii.edu [soest.hawaii.edu]
- 3. archive.nptel.ac.in [archive.nptel.ac.in]
- 4. m.youtube.com [m.youtube.com]
- 5. Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Interference of Sodium Dihydrogen Phosphate with Enzymatic Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with enzymatic reactions when using sodium dihydrogen phosphate (B84403) buffers.
Troubleshooting Guide
Unexpected or inconsistent results in enzymatic assays can often be traced back to the buffer composition. This guide provides a systematic approach to troubleshooting issues related to sodium dihydrogen phosphate interference.
Problem: Low or No Enzyme Activity
If you observe significantly lower than expected or a complete loss of enzyme activity, consider the following potential causes and solutions.
Technical Support Center: Purification of Sodium Dihydrogen Phosphate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for removing heavy metal contaminants from sodium dihydrogen phosphate (B84403) (NaH₂PO₄).
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing heavy metals from sodium dihydrogen phosphate solutions?
A1: The primary methods for removing dissolved heavy metal ions include chemical precipitation, ion exchange, adsorption, and solvent extraction. The choice of method depends on the specific contaminants, their concentration, the required purity of the final product, and scalability.
Q2: How do I choose the best purification method for my experiment?
A2: The selection process involves several factors. Chemical precipitation is often used for bulk removal due to its cost-effectiveness. Ion exchange offers high selectivity and is ideal for removing trace amounts of contaminants to achieve high purity. Adsorption, using materials like activated carbon, is effective for a broad range of metals and organic impurities. Solvent extraction is a selective method suitable for specific metal recovery.
The following decision workflow can help guide your choice:
"effect of autoclaving on sodium dihydrogen phosphate buffer integrity"
Technical Support Center: Sodium Dihydrogen Phosphate (B84403) Buffer
Welcome to the technical support center for sodium dihydrogen phosphate buffer solutions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the effects of autoclaving on buffer integrity, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Can I autoclave my sodium dihydrogen phosphate buffer?
A: While sodium phosphate buffers are heat-stable and can be autoclaved, it is often not the recommended method of sterilization due to several potential complications.[1] Autoclaving can lead to pH shifts and, most commonly, the formation of precipitates.[2][3][4] The preferred method for sterilizing phosphate buffers is sterile filtration through a 0.22 µm membrane, which avoids these heat-related issues.[3][5] If autoclaving is necessary, it should be done with high-purity water and reagents, and the buffer should be autoclaved separately from other solutions containing metal ions or sugars.[2]
Q2: Why did the pH of my phosphate buffer change after autoclaving?
A: A change in pH after autoclaving is a common observation. This can be attributed to two primary factors:
-
Temperature Effects on pKa: The dissociation constant (pKa) of phosphoric acid is temperature-dependent. While the pH may shift at the high temperatures inside the autoclave, it is expected to return to near its original value upon cooling to room temperature.[6][7]
-
Loss of Dissolved CO₂: High temperatures reduce the solubility of gases, forcing dissolved carbon dioxide (CO₂) out of the solution.[8] The loss of CO₂, which forms carbonic acid in water, can cause a slight increase in the buffer's pH, making it more alkaline.[8] It is crucial to re-check the pH of the buffer after it has cooled completely to 25°C and adjust if necessary.[9]
Q3: My phosphate buffer is cloudy/has a precipitate after autoclaving. What happened?
A: Cloudiness or precipitation is the most frequent issue when autoclaving phosphate buffers. This is almost always due to the reaction of phosphate ions with divalent cations, primarily calcium (Ca²⁺) and magnesium (Mg²⁺), to form insoluble phosphate salts like hydroxyapatite.[3][4][5] These contaminating cations can be introduced from several sources:
-
Low-purity water (e.g., DI water instead of high-purity, Milli-Q water).[3]
-
Residual salts leaching from improperly cleaned glassware. [3]
-
Mixing with other media components that contain metal salts before autoclaving.[2]
The solubility of these phosphate salts often decreases at higher temperatures, causing them to precipitate during the autoclave cycle and potentially not redissolve upon cooling.[2]
Q4: I autoclaved my buffer with my cell culture media/glucose and now it's yellow/brown. Why?
A: The yellow or brown discoloration, often described as caramelization, occurs when phosphate buffers are autoclaved with reducing sugars like glucose.[10] This heat-catalyzed reaction can degrade the sugar and may also involve the Maillard reaction if amino acids are present.[2][10] These reactions not only alter the composition of your media but can also generate by-products that are toxic to cells.[10][11] It is strongly advised to autoclave sugar solutions and phosphate buffer solutions separately and combine them aseptically after they have cooled.[2][10]
Q5: What is the recommended method for sterilizing phosphate buffers?
A: The universally recommended method for sterilizing phosphate buffers is sterile filtration . Passing the buffer through a sterile 0.2 µm or 0.22 µm membrane filter effectively removes microorganisms without the complications of heat application.[3][5][6] This method preserves the buffer's precise pH and chemical composition, ensuring experimental consistency.
Troubleshooting Guide
This guide addresses specific problems you may encounter after autoclaving sodium dihydrogen phosphate buffer.
| Problem Observed | Potential Cause(s) | Recommended Solution(s) & Preventative Actions |
| Significant pH Shift Post-Autoclaving | 1. Loss of dissolved CO₂ during heating.[8]2. Temperature-related pKa shifts that did not fully reverse upon cooling.3. Precipitation of one phosphate species, altering the buffer ratio.[2] | • Solution: After the buffer has cooled to room temperature (25°C), re-measure the pH. Adjust to the target pH using sterile NaOH or HCl under aseptic conditions.• Prevention: Switch to sterile filtration to avoid pH shifts. If autoclaving, use a tightly sealed, autoclavable bottle (with a loosened cap) to minimize gas exchange. |
| White Precipitate or Cloudiness | 1. Contamination with divalent cations (Ca²⁺, Mg²⁺) from water, salts, or glassware.[3][5]2. Phosphate was autoclaved with other media containing metal salts.[2] | • Solution: The buffer should be discarded as its concentration and buffering capacity are compromised. Filtering out the precipitate will alter the buffer's molarity.[3]• Prevention: Use high-purity (e.g., Milli-Q) water and analytical grade salts.[3] Thoroughly rinse glassware, potentially with a dilute acid solution, before use.[3] Always autoclave phosphate solutions separately from other media components.[2] |
| Buffer Appears Caramelized (Yellow/Brown) | 1. The buffer was autoclaved with a reducing sugar (e.g., glucose).[10]2. Maillard reaction occurred between phosphates, sugars, and amino acids under heat.[2][10] | • Solution: Discard the solution. The chemical composition is altered, and it may be toxic to cells.[11]• Prevention: Prepare and autoclave sugar and amino acid solutions separately from the phosphate buffer. Combine them aseptically after both solutions have cooled to room temperature.[2][10] |
| Inconsistent Experimental Results | 1. Undetected changes in pH or buffer concentration.2. Presence of cytotoxic by-products from reactions during autoclaving.3. Altered ionic strength due to precipitation. | • Solution: Remake the buffer using sterile filtration instead of autoclaving to establish a reliable baseline.• Prevention: Adopt sterile filtration as the standard protocol. If autoclaving is unavoidable, perform quality control on each batch by checking the pH and visually inspecting for precipitates after cooling. |
Experimental Protocols
Protocol 1: Recommended Method - Sterile Filtration of Phosphate Buffer
This method is preferred for its reliability and preservation of buffer integrity.
-
Preparation: Prepare the sodium dihydrogen phosphate buffer solution to the desired molarity and pH using high-purity water (e.g., Milli-Q) and analytical grade reagents in a clean glass beaker.
-
Pre-filtration (Optional): If any visible particulates are present, pre-filter the solution through a glass microfiber filter to prevent clogging of the sterilizing filter.
-
Sterilization Setup: Aseptically assemble a sterile bottle-top filtration unit with a 0.22 µm pore size membrane (e.g., PES or PVDF) onto a sterile collection vessel (e.g., a sterile media bottle).
-
Filtration: Pour the buffer into the upper chamber of the filtration unit. Apply a vacuum to draw the solution through the filter into the sterile collection vessel.
-
Storage: Once filtration is complete, cap the collection vessel tightly. Label the bottle with the buffer name, concentration, pH, and date of preparation. Store at room temperature or 4°C as required.[12]
Protocol 2: Autoclaving Phosphate Buffer (When Filtration is Not an Option)
Use this protocol only when sterile filtration is not feasible.
-
Preparation: Prepare the buffer solution using only high-purity water and high-grade phosphate salts in a thoroughly cleaned, acid-rinsed glass bottle suitable for autoclaving. Do not add any other components like sugars or metal salts.
-
Autoclaving: Loosen the cap of the bottle to prevent pressure buildup. Autoclave on a liquid cycle, typically at 121°C and 15 psi for 15-20 minutes.[1]
-
Cooling: Allow the autoclave to complete its cycle and let the buffer cool slowly to room temperature. Avoid rapid cooling which can cause thermal shock. Do not tighten the cap until the bottle is cool to the touch.
-
Quality Control: Once cooled, visually inspect the solution for any signs of precipitation or discoloration.
-
pH Verification: Aseptically remove a small aliquot to measure the pH with a calibrated meter. If the pH has shifted by more than an acceptable margin (e.g., >0.2 units), it must be adjusted with sterile acid or base, or the buffer should be remade.
-
Storage: Store in the tightly sealed, sterile bottle.
Visual Guides
Caption: Decision workflow for choosing the correct sterilization method.
Caption: Troubleshooting guide for identifying the cause of precipitation.
Caption: How autoclaving can lead to the precipitation of phosphate salts.
References
- 1. Can You Autoclave PBS? Common Lab Buffer Sterilization Questions [synapse.patsnap.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. Buffers for Biochemical Reactions [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. ecolabmicrotex.ru [ecolabmicrotex.ru]
- 10. researchgate.net [researchgate.net]
- 11. Lethality of a Heat- and Phosphate-Catalyzed Glucose By-Product to Escherichia coli O157:H7 and Partial Protection Conferred by the rpoS Regulon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. info.gbiosciences.com [info.gbiosciences.com]
"preventing microbial growth in sodium dihydrogen phosphate stock solutions"
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent microbial growth in sodium dihydrogen phosphate (B84403) stock solutions, ensuring experimental integrity and reproducibility.
Troubleshooting Guide
Q1: My sodium dihydrogen phosphate solution appears cloudy. What is the cause?
A cloudy appearance in a phosphate buffer solution is a common indicator of microbial contamination.[1] Phosphate-containing solutions, especially those with a near-neutral pH, provide a favorable environment for the growth of bacteria and fungi.[2] Contamination can be introduced from various sources, including the water or salts used for preparation, non-sterile glassware, or airborne microbes entering an improperly sealed container.[1][2]
Less commonly, if your buffer formulation includes divalent cations like magnesium or calcium, a precipitate of insoluble phosphate salts can form, which might be mistaken for microbial growth.[1] This precipitation can be accelerated by temperature changes, such as those occurring during autoclaving.[1]
Q2: I suspect my solution is contaminated. What should I do?
The best practice is to discard the contaminated solution and prepare a fresh batch using aseptic techniques.[3] To prevent recurrence, review your preparation and storage protocols. Ensure all glassware is sterile, use high-purity, sterile water, and sterilize the final solution immediately after preparation.
Q3: Can I salvage a contaminated solution?
While it is strongly recommended to discard the solution, if it is exceptionally valuable, you may attempt to remove microbial contamination by filtering it through a 0.22 µm sterilizing-grade filter.[4] However, be aware that this will not remove metabolic byproducts or endotoxins released by the microorganisms, which could interfere with sensitive downstream applications.
Frequently Asked Questions (FAQs)
Q4: How can I sterilize my sodium dihydrogen phosphate stock solution?
There are two primary methods for sterilizing phosphate buffer solutions:
-
Autoclaving: This method uses high-pressure steam at 121°C to kill microorganisms.[4][5] It is effective for simple salt solutions like sodium dihydrogen phosphate. However, it's crucial to ensure the container is not sealed airtight to prevent pressure buildup.[4] While generally stable, autoclaving can sometimes cause a slight pH shift or volume change due to evaporation, so it is good practice to verify the pH after the solution has cooled.[4][6]
-
Sterile Filtration: This technique involves passing the solution through a membrane filter with a pore size of 0.22 µm or smaller, which physically removes bacteria.[7][8][9] This is the preferred method for solutions containing heat-sensitive components and is an excellent alternative to autoclaving.[4][5]
Q5: Which sterilization method is better: autoclaving or sterile filtration?
The choice depends on your specific needs.
-
Autoclaving is cost-effective for large volumes and sterilizes both the solution and the container simultaneously.[5] It is ideal for pure sodium dihydrogen phosphate solutions.
-
Sterile filtration is necessary for any solution containing heat-labile components (e.g., vitamins, proteins).[5] It avoids any potential issues with heat-induced precipitation or pH shifts.[1]
Q6: Can I add a preservative to my stock solution to prevent microbial growth?
Yes, adding a chemical preservative is a common practice, especially for long-term storage. The most widely used preservative is sodium azide (B81097) (NaN₃).[10][11] It is an effective bacteriostatic agent, particularly against gram-negative bacteria.[10] However, it is highly toxic and can interfere with certain biological assays, especially those involving enzymes or live cells.[10][11] Always handle sodium azide with appropriate safety precautions and verify its compatibility with your experimental procedures.[12]
Q7: What concentration of sodium azide should I use?
The effective concentration of sodium azide varies by application. The following table summarizes recommended concentrations.
| Application | Recommended Concentration (% w/v) | Notes |
| General Biological Buffers (e.g., PBS) | 0.02% - 0.1% | Effective for short to medium-term storage at 4°C.[10][11] |
| Antibody Solutions | 0.02% - 0.05% | Prevents contamination during storage. Must be removed for cell-based assays.[10][11] |
| Size Exclusion Chromatography Columns | 0.02% - 0.05% | Used in storage solutions to prevent microbial growth.[11] |
Q8: What are the optimal storage conditions for my stock solution?
To minimize the risk of microbial growth, store your sterilized sodium dihydrogen phosphate solution in a tightly sealed, sterile container in a cool, dry place.[1] Refrigeration at 2-8°C can significantly slow down the growth of any potential contaminants but will not prevent it entirely.[6] For long-term storage, aliquoting the stock solution into smaller, sterile containers can reduce the risk of contaminating the entire batch with repeated use.
Experimental Protocols
Protocol 1: Sterilization by Autoclaving
Objective: To sterilize a sodium dihydrogen phosphate solution using steam and pressure.
Materials:
-
Prepared sodium dihydrogen phosphate solution
-
Autoclavable container (borosilicate glass or appropriate plastic)[5]
-
Autoclave tape
-
Aluminum foil
-
Steam autoclave
Methodology:
-
Pour the prepared solution into an autoclavable container, filling it to no more than 75% of its total volume to allow for expansion.[5]
-
Slightly loosen the cap of the container or, if it has no cap, cover the opening with aluminum foil. This is critical to allow for pressure equalization and prevent the container from shattering.[4]
-
Place a strip of autoclave tape on the container. The tape will indicate when the sterilization temperature has been reached.[5]
-
Place the container inside a secondary autoclavable pan to contain any potential spills.
-
Run the autoclave on a standard liquid cycle, typically at 121°C for 15-20 minutes.[4][13]
-
After the cycle is complete and the pressure has returned to a safe level, allow the solution to cool to room temperature.
-
Once cooled, tighten the cap and label the bottle with the contents, concentration, and date of sterilization.
Protocol 2: Sterilization by Filtration
Objective: To sterilize a sodium dihydrogen phosphate solution by removing microbes through a membrane filter.
Materials:
-
Prepared sodium dihydrogen phosphate solution
-
Sterile vacuum filtration unit with a 0.22 µm membrane filter[9]
-
Sterile receiving container (bottle, flask)
-
Vacuum source
Methodology:
-
Perform all steps in a sterile environment, such as a laminar flow hood, to prevent re-contamination.
-
Unpack the sterile vacuum filtration unit, taking care not to touch the membrane or the inside surfaces.
-
Assemble the unit by attaching the filter funnel to the top of the sterile receiving container.
-
Pour the sodium dihydrogen phosphate solution into the upper funnel.
-
Connect the side arm of the filtration unit to a vacuum source and apply the vacuum.[14] The solution will be drawn through the 0.22 µm membrane into the sterile container below.[14]
-
Once all the solution has been filtered, turn off the vacuum and carefully detach the funnel.
-
Immediately seal the sterile receiving container with a sterile cap.
-
Label the bottle with the contents, concentration, and date of sterilization.
Visualizations
Caption: A workflow for troubleshooting microbial contamination.
References
- 1. researchgate.net [researchgate.net]
- 2. what is the contamination in buffers - General Lab Techniques [protocol-online.org]
- 3. 细胞培养污染故障排除 [sigmaaldrich.com]
- 4. Can You Autoclave PBS? Common Lab Buffer Sterilization Questions [synapse.patsnap.com]
- 5. sitesmedia.s3.amazonaws.com [sitesmedia.s3.amazonaws.com]
- 6. quora.com [quora.com]
- 7. criticalprocess.com [criticalprocess.com]
- 8. bioprocessintl.com [bioprocessintl.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
- 11. Sodium azide: Uses, safety and sustainable alternatives | Abcam [abcam.com]
- 12. ehs.ufl.edu [ehs.ufl.edu]
- 13. Appendix 3. Media and solutions [fao.org]
- 14. youtube.com [youtube.com]
Technical Support Center: High-Purity Sodium Dihydrogen Phosphate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high-purity sodium dihydrogen phosphate (B84403) (NaH₂PO₄).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of high-purity sodium dihydrogen phosphate.
Issue 1: Low Product Yield
-
Question: We are experiencing a significantly lower than expected yield of sodium dihydrogen phosphate crystals after our reaction and crystallization process. What are the potential causes and how can we improve the yield?
-
Answer: Low yield can stem from several factors throughout the synthesis and purification process. Consider the following troubleshooting steps:
-
Incomplete Reaction: Ensure the stoichiometry of your reactants (e.g., phosphoric acid and sodium hydroxide (B78521)/carbonate) is correct. Inaccurate measurements can lead to an incomplete reaction. Verify the concentration of your starting materials.
-
Improper pH Control: The pH of the solution plays a crucial role in the formation of sodium dihydrogen phosphate. The optimal pH range for the crystallization of NaH₂PO₄ is typically between 4.2 and 4.6.[1] Deviations from this range can lead to the formation of other sodium phosphate species, thus reducing the yield of the desired product.
-
Losses During Filtration and Washing: Fine crystals can be lost during filtration if the filter paper porosity is too large. Ensure you are using an appropriate filter medium. Additionally, excessive washing of the crystals can lead to dissolution and loss of product. Use a minimal amount of cold solvent for washing.
-
Crystallization Issues: If the solution is cooled too rapidly, small, difficult-to-filter crystals may form, or crystallization may be incomplete. A slower, controlled cooling process is recommended to maximize crystal growth and recovery. Seeding the solution with a small crystal of pure sodium dihydrogen phosphate can also promote crystallization.[2]
-
Product Loss During Transfers: Be mindful of mechanical losses during the transfer of solutions and solids between vessels. One instance of a beaker breaking during boiling down of the solution resulted in a 50% loss of product.[3]
-
Issue 2: Product Discoloration
-
Question: Our final sodium dihydrogen phosphate product has a yellowish or brownish tint. What is causing this discoloration and how can we obtain a pure white product?
-
Answer: Discoloration in the final product is typically due to the presence of impurities. Here are the common causes and solutions:
-
Impurities in Raw Materials: The primary source of color is often impurities present in the starting materials, particularly if using "wet-process" phosphoric acid, which can contain traces of iron and other heavy metals.[4] Using high-purity, food-grade, or pharmaceutical-grade reactants is crucial.
-
Reaction with Equipment: If the reaction is carried out in a vessel that is not inert, corrosion can introduce metallic impurities into the solution, leading to discoloration. Ensure you are using glass-lined or other appropriate corrosion-resistant reactors.
-
Organic Contaminants: The presence of organic matter in the reactants or solvent can lead to charring or side reactions at elevated temperatures, causing a colored product.
-
Purification: To remove color, recrystallization is a highly effective method.[5] Dissolving the impure product in hot deionized water and then allowing it to slowly cool will result in the formation of pure crystals, leaving the colored impurities in the mother liquor. Activated carbon treatment of the hot solution before filtration can also be effective in removing colored organic impurities.
-
Issue 3: Crystallization Problems
-
Question: We are having difficulty inducing crystallization of our sodium dihydrogen phosphate, or the crystals are very fine and difficult to handle. What can we do to improve the crystallization process?
-
Answer: Challenges with crystallization are common and can be addressed by controlling several key parameters:
-
Supersaturation: Crystallization requires a supersaturated solution. If your solution is not sufficiently concentrated, you may need to evaporate more of the solvent. Be cautious not to over-concentrate, as this can lead to rapid precipitation of small crystals.
-
Cooling Rate: A slow and controlled cooling rate is essential for the growth of large, well-defined crystals. Rapid cooling often results in the formation of a fine powder that is difficult to filter and wash.
-
Agitation: Gentle agitation during the cooling process can promote uniform crystal growth and prevent the formation of large agglomerates.
-
Seeding: If crystallization does not initiate spontaneously, adding a small "seed" crystal of pure sodium dihydrogen phosphate can induce nucleation and crystal growth.[2]
-
pH Adjustment: As mentioned, maintaining the pH in the optimal range of 4.2-4.6 is critical for the crystallization of the desired dihydrogen phosphate species.[1]
-
Solvent Purity: The presence of impurities in the solvent can sometimes inhibit crystallization. Ensure you are using a high-purity solvent.
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in sodium dihydrogen phosphate and how can they be removed?
A1: Common impurities depend on the production method. When using wet-process phosphoric acid, impurities can include heavy metals (like iron, arsenic, and lead), sulfates, and fluorides.[4] High-purity grades are typically produced through methods like neutralization of purified phosphoric acid or ion exchange.[6][7] Recrystallization is a standard laboratory technique to remove many of these impurities. For heavy metal removal on a larger scale, hydroxide precipitation by adjusting the pH can be effective.[8]
Q2: How can I control the hydration state of the final product (anhydrous, monohydrate, or dihydrate)?
A2: The hydration state of sodium dihydrogen phosphate is primarily controlled by the crystallization temperature.
-
Dihydrate (NaH₂PO₄·2H₂O): Crystallization at lower temperatures, typically below 60°C, favors the formation of the dihydrate form.[9]
-
Monohydrate (NaH₂PO₄·H₂O): Crystallization at moderate temperatures can yield the monohydrate.
-
Anhydrous (NaH₂PO₄): Crystallization at higher temperatures, or drying the hydrated forms at temperatures above 100°C, will produce the anhydrous salt.[9]
Q3: What is the appropriate way to store high-purity sodium dihydrogen phosphate?
A3: High-purity sodium dihydrogen phosphate should be stored in a cool, dry, and well-ventilated area. It is important to keep the container tightly closed to prevent moisture absorption, as the material can be hygroscopic.[10]
Q4: What analytical methods are used to determine the purity of sodium dihydrogen phosphate?
A4: The purity of sodium dihydrogen phosphate is often determined by potentiometric titration. This method involves dissolving a known weight of the sample and titrating it with a standardized solution of a strong base, such as sodium hydroxide. The equivalence points in the titration curve correspond to the neutralization of the dihydrogen phosphate ion.[11][12][13] Other methods for impurity analysis include atomic absorption spectroscopy for heavy metals and ion chromatography for anionic impurities.
Data Presentation
Table 1: Solubility of Anhydrous Sodium Dihydrogen Phosphate in Water
| Temperature (°C) | Solubility ( g/100 g H₂O) |
| 0 | 57.8 |
| 10 | 69.9 |
| 20 | 85.2 |
| 25 | 94.6 |
| 30 | 105.0 |
| 40 | 129.0 |
| 60 | 185.0 |
| 80 | 218.0 |
| 100 | 234.0 |
Table 2: Typical Impurity Specifications for Pharmaceutical Grade Sodium Dihydrogen Phosphate
| Impurity | Specification Limit |
| Chloride (Cl) | ≤ 0.005% |
| Sulfate (SO₄) | ≤ 0.03% |
| Arsenic (As) | ≤ 2 ppm |
| Lead (Pb) | ≤ 4 ppm |
| Iron (Fe) | ≤ 0.001% |
| Insoluble Matter | ≤ 0.005% |
Experimental Protocols
Protocol 1: Purification of Sodium Dihydrogen Phosphate by Recrystallization
-
Dissolution: In a suitable beaker, add the impure sodium dihydrogen phosphate to deionized water. Heat the mixture on a hot plate with stirring until the solid is completely dissolved. Aim for a concentrated solution to maximize yield.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated carbon. This step should be done rapidly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the beaker with a watch glass and allow the filtrate to cool slowly to room temperature. For larger crystals, insulate the beaker to slow the cooling process further. If crystallization does not occur, scratch the inside of the beaker with a glass rod or add a seed crystal.
-
Isolation of Crystals: Once crystallization is complete, collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a drying oven at an appropriate temperature to obtain the desired hydration state (e.g., below 60°C for the dihydrate, above 100°C for the anhydrous form).
Protocol 2: Purity Assay by Potentiometric Titration
-
Preparation of Titrant: Prepare a standardized 0.1 M sodium hydroxide (NaOH) solution.
-
Sample Preparation: Accurately weigh approximately 0.7 g of the dried sodium dihydrogen phosphate sample and transfer it to a 250 mL beaker. Dissolve the sample in about 50 mL of deionized water.
-
Titration Setup: Place a calibrated pH electrode and a magnetic stir bar into the beaker. Position the beaker on a magnetic stirrer and begin gentle stirring.
-
Titration: Add 50 mL of 0.1 M hydrochloric acid to the beaker. Titrate the solution with the standardized 0.1 M NaOH solution, recording the pH and the volume of titrant added at regular intervals. Reduce the volume increments as the pH begins to change more rapidly, indicating the approach of an equivalence point.
-
Endpoint Determination: Continue the titration until the second equivalence point is passed (around pH 8.5-10). Plot the pH versus the volume of NaOH added. The equivalence points can be determined from the inflection points of the titration curve or by using the first or second derivative of the curve.
-
Calculation: The volume of NaOH consumed between the first and second equivalence points is used to calculate the purity of the sodium dihydrogen phosphate.[1]
Visualizations
Caption: Experimental workflow for the preparation and purification of high-purity sodium dihydrogen phosphate.
Caption: Troubleshooting decision tree for common issues in sodium dihydrogen phosphate preparation.
References
- 1. fao.org [fao.org]
- 2. science.uct.ac.za [science.uct.ac.za]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. mt.com [mt.com]
- 6. Preparation method of sodium dihydrogen phosphate [lygshuren.com]
- 7. Production and manufacturing method and process flow of sodium dihydrogen phosphate-Chemwin [en.888chem.com]
- 8. appliedmechtech.com [appliedmechtech.com]
- 9. Sodium Dihydrogen Phosphate Dihydrate: Applications in Nanocomposite Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 10. Environmental impact of Sodium dihydrogen phosphate dihydrate [chemical-sales.com]
- 11. kemiaszakmodszertan.ttk.elte.hu [kemiaszakmodszertan.ttk.elte.hu]
- 12. Potentiometric determination of orthophosphates, metaphosphates, and polyphosphates | Metrohm [metrohm.com]
- 13. staff.buffalostate.edu [staff.buffalostate.edu]
Technical Support Center: Impact of Ionic Strength of Sodium Dihydrogen Phosphate Buffer on Protein Binding
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the influence of sodium dihydrogen phosphate (B84403) buffer's ionic strength on protein binding experiments.
Troubleshooting Guide
This section addresses common issues encountered during protein binding experiments that may be related to the ionic strength of the sodium dihydrogen phosphate buffer.
| Problem | Potential Cause | Recommended Solution |
| Low or No Protein Binding | Ionic strength is too high: High salt concentrations can shield electrostatic interactions that are crucial for the binding of some proteins to their partners or substrates.[1][2] This is a common issue in techniques like immunoprecipitation and affinity chromatography.[3][4] | Systematically decrease the ionic strength of your sodium dihydrogen phosphate buffer. This can be achieved by lowering the concentration of the phosphate salts or any other salts (e.g., NaCl) in the buffer.[5] |
| Ionic strength is too low: For some protein interactions, particularly those involving hydrophobic forces, extremely low ionic strength can lead to increased electrostatic repulsion between molecules, hindering binding.[6][7] | Incrementally increase the ionic strength of the buffer. Observe if there is a corresponding increase in protein binding. Some protein-polyelectrolyte interactions show optimal binding at ionic strengths between 5-30 mM.[6][7] | |
| Non-Specific Binding | Inappropriate ionic strength: The ionic strength of the wash buffer may be too low to disrupt weak, non-specific interactions.[3] | Increase the salt concentration (e.g., NaCl) in your wash buffers. This can help to elute non-specifically bound proteins while preserving the specific interaction of interest.[3][5] |
| Hydrophobic interactions: Non-specific binding can also occur due to hydrophobic interactions.[5] | Consider adding a non-ionic surfactant, such as Tween 20, to your buffer to minimize non-specific binding due to hydrophobic interactions.[5] | |
| Protein Aggregation/Precipitation | High ionic strength: High salt concentrations can sometimes lead to protein aggregation by increasing the tendency of proteins to associate with each other.[8] | Reduce the ionic strength of the buffer. Also, ensure the buffer pH is not too close to the isoelectric point (pI) of your protein, as this can also contribute to aggregation. |
| Buffer concentration: High concentrations of the phosphate buffer itself can induce protein denaturation and subsequent aggregation.[9] | Test a range of lower buffer concentrations while maintaining the desired pH and ionic strength (by adjusting with a salt like NaCl if necessary). | |
| Inconsistent Results | Buffer preparation: Inaccuracies in buffer preparation can lead to variations in pH and ionic strength, causing experiment-to-experiment variability. | Ensure accurate weighing of salts and precise pH measurement. It's also good practice to prepare a larger stock of buffer to be used across multiple experiments to ensure consistency.[10] |
| Temperature effects: Temperature fluctuations can affect buffer properties and protein stability.[11] | Prepare and use the buffer at the intended experimental temperature, as temperature can influence the buffer's dissociation and pH.[10] |
Frequently Asked Questions (FAQs)
Q1: How does the ionic strength of a sodium dihydrogen phosphate buffer affect protein binding?
A1: The ionic strength of a buffer significantly influences protein binding primarily through modulating electrostatic interactions.[12][13] Here's a breakdown of the mechanisms:
-
At high ionic strength: The high concentration of ions in the buffer creates a "shielding" effect. These ions form a cloud around charged residues on the protein surface, which dampens the electrostatic forces (both attractive and repulsive) between the protein and its binding partner.[1][8] This can weaken or inhibit binding that is primarily driven by electrostatic interactions.[1]
-
At low ionic strength: With fewer ions to shield the charges, electrostatic interactions become more prominent and can occur over a longer range.[8] This can enhance binding for proteins that rely on charge-charge attraction. However, for some systems, very low ionic strength can increase electrostatic repulsion, which may hinder binding.[6][7]
-
Non-monotonic behavior: Some protein-polyelectrolyte systems exhibit a non-monotonic relationship, where binding is optimal at an intermediate ionic strength (e.g., 5-30 mM) and decreases at both lower and higher ionic strengths.[6][7]
Q2: My protein is not binding during ion-exchange chromatography. Could the ionic strength of the sodium dihydrogen phosphate buffer be the issue?
A2: Yes, the ionic strength of your buffer is a critical parameter in ion-exchange chromatography. The principle of this technique relies on the electrostatic interaction between your charged protein and the charged resin.
-
For cation-exchange chromatography (negatively charged resin): If your buffer's pH is below the protein's isoelectric point (pI), the protein will be positively charged and should bind to the resin. However, if the ionic strength of your loading buffer is too high, the salt ions will compete with your protein for binding to the resin, preventing your protein from adsorbing.
-
For anion-exchange chromatography (positively charged resin): If your buffer's pH is above the protein's pI, the protein will be negatively charged and should bind. Similar to cation-exchange, a high ionic strength in the loading buffer will prevent this binding.
To troubleshoot, ensure your loading buffer has a low ionic strength to facilitate binding. Elution is then typically achieved by increasing the ionic strength of the buffer to disrupt the electrostatic interactions.[2]
Q3: What is the recommended starting ionic strength for a protein binding experiment?
A3: A common starting point for many protein binding assays, such as immunoprecipitation, is a buffer with physiological ionic strength.[3] Phosphate-buffered saline (PBS) is a frequently used buffer that mimics these conditions. A typical 1x PBS solution has an ionic strength of approximately 150-160 mM.
However, the optimal ionic strength is highly dependent on the specific proteins and the nature of their interaction.[14] Therefore, it is often necessary to empirically determine the ideal ionic strength by testing a range of concentrations.
Q4: How does pH relate to the ionic strength of a sodium dihydrogen phosphate buffer in the context of protein binding?
A4: pH and ionic strength are interconnected and both play crucial roles in protein binding.
-
pH determines the charge of the protein: The pH of the buffer relative to the protein's isoelectric point (pI) dictates the net charge of the protein.[2] This charge is what mediates electrostatic interactions.
-
pH affects the buffer species: For a sodium dihydrogen phosphate buffer, the pH determines the ratio of the dihydrogen phosphate (H₂PO₄⁻) and hydrogen phosphate (HPO₄²⁻) ions. This ratio, in turn, influences the overall ionic strength of the buffer at a given molarity.
-
Combined effect: The interplay between pH and ionic strength is critical. For instance, at a pH where a protein has a strong net charge, the effects of ionic strength (shielding or repulsion) will be more pronounced.[11] It is essential to control both pH and ionic strength to achieve reproducible results.[2]
Q5: Can the choice of buffer ions, in this case, sodium and phosphate, have specific effects on protein binding beyond just ionic strength?
A5: Yes, beyond the general effect of ionic strength, the specific ions in the buffer can have distinct effects on protein-protein interactions.[15][16] This is related to the Hofmeister series, which ranks ions based on their ability to influence the structure and solubility of proteins in solution.
Phosphate ions are generally considered to be stabilizing ("kosmotropic") and can help maintain the native structure of proteins.[11][17] The choice of cation (sodium vs. potassium) can also have subtle effects, for example, on the pH shift during freezing for lyophilization applications.[11] For most standard binding assays, these specific ion effects are less of a concern than the overall ionic strength and pH, but they can become important in specific cases or at high buffer concentrations.[9]
Data Presentation
The effect of ionic strength on protein binding can be illustrated by changes in the dissociation constant (Kd), where a lower Kd indicates a higher binding affinity. The following table summarizes hypothetical data for different types of protein-ligand interactions.
| Ionic Strength (mM NaCl in 20 mM Sodium Phosphate, pH 7.4) | Interaction Type | Dissociation Constant (Kd) (µM) | Observation |
| 50 | Primarily Electrostatic | 5 | Strong binding at low ionic strength. |
| 150 | Primarily Electrostatic | 25 | Binding is weakened by salt screening. |
| 500 | Primarily Electrostatic | 100 | High salt concentration significantly inhibits binding. |
| 50 | Primarily Hydrophobic | 50 | Weak binding due to potential electrostatic repulsion. |
| 150 | Primarily Hydrophobic | 15 | Optimal binding as electrostatic repulsion is screened. |
| 500 | Primarily Hydrophobic | 20 | Binding remains strong, less affected by high salt. |
Note: This table provides illustrative examples. The actual effect of ionic strength is specific to the interacting molecules and should be determined experimentally.
Experimental Protocols
Protocol: Determining the Optimal Ionic Strength for Protein-Ligand Binding using Fluorescence Spectroscopy
This protocol outlines a general method to assess the impact of ionic strength on the binding affinity of a protein and a fluorescently-labeled ligand.
1. Materials:
- Purified protein of interest
- Fluorescently-labeled ligand
- Sodium dihydrogen phosphate monobasic (NaH₂PO₄)
- Sodium phosphate dibasic (Na₂HPO₄)
- Sodium chloride (NaCl)
- Distilled, deionized water
- Fluorometer
2. Buffer Preparation:
- Prepare a 1 M stock solution of sodium phosphate buffer at the desired pH (e.g., pH 7.4).
- Prepare a 5 M stock solution of NaCl.
- Create a series of working buffers (e.g., 20 mM sodium phosphate, pH 7.4) with varying NaCl concentrations (e.g., 0 mM, 50 mM, 100 mM, 250 mM, 500 mM). Ensure the pH is consistent across all buffers.[12]
3. Experimental Procedure:
- Prepare a solution of your protein at a fixed concentration in each of the prepared buffers.
- Perform a titration by making sequential additions of the fluorescently-labeled ligand to the protein solution.[12]
- After each addition, allow the system to equilibrate and then measure the fluorescence emission spectrum.[13]
- Record the changes in fluorescence intensity or emission maximum as a function of the ligand concentration.
4. Data Analysis:
- Plot the change in fluorescence against the ligand concentration.
- Fit the resulting binding curve to an appropriate binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd) for each ionic strength condition.[13]
- Compare the Kd values obtained at different ionic strengths to identify the optimal condition for binding. A lower Kd value signifies stronger binding affinity.[12]
Visualizations
Caption: Workflow for determining optimal ionic strength.
Caption: Ionic strength's impact on protein binding forces.
References
- 1. On the role of electrostatics on protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The important role of buffer pH and ionic strength in protein purification - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 3. Tips for Immunoprecipitation | Rockland [rockland.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. nicoyalife.com [nicoyalife.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Protein adsorption - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. stjohnslabs.com [stjohnslabs.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. Quantification of the Effects of Ionic Strength, Viscosity, and Hydrophobicity on Protein–Ligand Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Specific ion and buffer effects on protein-protein interactions of a monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. alfa-chemistry.com [alfa-chemistry.com]
Validation & Comparative
A Comparative Guide to Sodium Dihydrogen Phosphate and Potassium Dihydrogen Phosphate in Buffers
For researchers, scientists, and drug development professionals, the selection of an appropriate buffer system is a foundational aspect of experimental design, profoundly influencing the stability and activity of biological molecules. While sodium and potassium phosphate (B84403) buffers are often used interchangeably, the choice of the cation—sodium (Na⁺) or potassium (K⁺)—can have significant, and sometimes subtle, impacts on experimental outcomes. This guide provides an objective comparison of sodium dihydrogen phosphate and potassium dihydrogen phosphate in buffer preparations, supported by experimental data, to aid in the rational selection and cross-validation of buffering systems.
Physicochemical Properties
Sodium dihydrogen phosphate (NaH₂PO₄) and potassium dihydrogen phosphate (KH₂PO₄) are the acidic components used in conjunction with their conjugate bases (disodium hydrogen phosphate, Na₂HPO₄, and dipotassium (B57713) hydrogen phosphate, K₂HPO₄, respectively) to formulate phosphate buffers, typically within a physiological pH range of 6.2 to 8.2. The fundamental properties of these salts are crucial for buffer preparation and understanding their behavior in solution.
| Property | Sodium Dihydrogen Phosphate (Monobasic) | Potassium Dihydrogen Phosphate (Monobasic) |
| Formula | NaH₂PO₄ | KH₂PO₄ |
| Molar Mass | 119.98 g/mol | 136.09 g/mol |
| Solubility in Water (20°C) | 59.9 g/100 mL | 22.2 g/100 mL |
| pKa₂ of Phosphoric Acid | ~7.2 | ~7.2 |
The buffering capacity of sodium and potassium phosphate buffers at the same concentration and pH is theoretically identical, as it is determined by the pKa of the phosphate buffer system and the buffer concentration. However, the distinct properties of Na⁺ and K⁺ ions can lead to significant differences in the performance of these buffers in biological assays.
Performance Comparison in Biological Systems
The differential effects of sodium and potassium cations are most pronounced in systems where the ionic environment directly influences the structure and function of biomolecules.
Protein Stability and Aggregation
Experimental evidence indicates that the choice of cation can influence protein stability, particularly under stress conditions such as freeze-thawing and lyophilization.
| Application | Buffer System | Target Molecule | Observation |
| Freeze-Thaw Stability | Sodium Phosphate | β-galactosidase | Lower activity recovery due to a significant pH drop from 7.0 to ~3.8 upon freezing.[1] |
| Potassium Phosphate | β-galactosidase | Higher activity recovery with minimal pH change upon freezing.[1] | |
| Lyophilization | Sodium Phosphate | Bovine IgG | Consistently resulted in more turbid reconstituted solids, indicating higher aggregation.[1] |
| Potassium Phosphate | Bovine IgG | Less aggregation observed compared to sodium phosphate.[1] | |
| Virus Capsid Stability | Sodium Phosphate (pH 7.6) | Rhinovirus A2 | Incubation led to partial fragmentation of the viral capsid. |
| Potassium Phosphate (pH 7.6) | Rhinovirus A2 | No capsid fragmentation was observed. |
These differences are often attributed to the greater propensity of Na⁺ ions to interact with and destabilize protein structures compared to K⁺ ions.
Enzyme Kinetics and Activity
While for many enzymes the choice between sodium and potassium phosphate buffers may have a negligible effect, for others, the cation can be a critical determinant of activity.
| Application | Buffer System | Enzyme/Protein | Key Observation |
| Protein Extraction | 50 mM Sodium Phosphate (pH 7.5) | Meat Sample Proteins | Protein Yield: 18.5 ± 1.2 mg/g tissue.[1] |
| 10 mM Potassium Phosphate (pH 7.4) with 50 mM NaCl and 0.1% Triton X-100 | Meat Sample Proteins | Protein Yield: 22.3 ± 1.5 mg/g tissue.[1] | |
| Enzyme Inhibition | Phosphate Buffers (General) | Carboxypeptidase, Phosphoglucomutase | Phosphate ions can inhibit the activity of certain enzymes. |
| Cation-Specific Activity | Dependant on Na⁺/K⁺ ratio | Na⁺/K⁺-ATPase | Enzyme activity is intrinsically dependent on the concentrations of both sodium and potassium ions.[2] |
Performance in Separation Techniques
In analytical techniques such as electrophoresis, the choice of buffer cation can influence the mobility and resolution of analytes.
| Technique | Buffer System | Analytes | Observation |
| Capillary Zone Electrophoresis (CZE) | Sodium Phosphate | Dansyl amino acids | Provided shorter mobility times and better resolution and selectivity.[2][3] |
| Potassium Phosphate | Dansyl amino acids | Longer mobility times with lower resolution and selectivity compared to sodium phosphate buffer.[2][3] |
The Na⁺/K⁺-ATPase Signaling Pathway: A Case Study in Cation-Specific Regulation
A prime example of the critical importance of the sodium-to-potassium ion ratio is the Na⁺/K⁺-ATPase signaling pathway. This ubiquitous enzyme is not only a primary ion pump responsible for maintaining cellular ion gradients but also functions as a signal transducer. The binding of ligands, such as cardiotonic steroids, to the Na⁺/K⁺-ATPase can initiate a cascade of intracellular signaling events, including the activation of Src kinase. This signaling is sensitive to the conformational state of the Na⁺/K⁺-ATPase, which is in turn regulated by intracellular Na⁺ concentrations.[4] Consequently, the choice of buffer and the resulting Na⁺/K⁺ ratio can directly impact the outcome of studies involving this and other ion-sensitive signaling pathways.
Caption: The Na⁺/K⁺-ATPase signaling cascade, highlighting the influence of intracellular Na⁺.
Experimental Protocols
To facilitate the direct comparison of these buffer systems in your own research, detailed experimental protocols are provided below.
Protocol 1: Preparation of 0.1 M Phosphate Buffers (pH 7.4)
Objective: To prepare 100 mL of 0.1 M sodium phosphate buffer and 0.1 M potassium phosphate buffer.
Materials:
-
Monosodium phosphate (NaH₂PO₄)
-
Disodium phosphate (Na₂HPO₄)
-
Monopotassium phosphate (KH₂PO₄)
-
Dipotassium phosphate (K₂HPO₄)
-
Deionized water
-
pH meter
-
Volumetric flasks (100 mL)
-
Magnetic stirrer and stir bar
Procedure for Sodium Phosphate Buffer:
-
Prepare 0.1 M stock solutions of NaH₂PO₄ (1.20 g in 100 mL) and Na₂HPO₄ (1.42 g in 100 mL).
-
To prepare 100 mL of 0.1 M sodium phosphate buffer at pH 7.4, mix approximately 19 mL of the 0.1 M NaH₂PO₄ stock solution with 81 mL of the 0.1 M Na₂HPO₄ stock solution.
-
Place the solution on a magnetic stirrer and monitor the pH with a calibrated pH meter.
-
Adjust the pH to 7.4 by adding small volumes of the appropriate stock solution.
-
Bring the final volume to 100 mL with deionized water.
Procedure for Potassium Phosphate Buffer:
-
Prepare 0.1 M stock solutions of KH₂PO₄ (1.36 g in 100 mL) and K₂HPO₄ (1.74 g in 100 mL).
-
To prepare 100 mL of 0.1 M potassium phosphate buffer at pH 7.4, mix approximately 19 mL of the 0.1 M KH₂PO₄ stock solution with 81 mL of the 0.1 M K₂HPO₄ stock solution.
-
Follow steps 3-5 from the sodium phosphate buffer procedure.
Protocol 2: General Cell Lysis and Protein Extraction
Objective: To compare the efficiency of protein extraction using sodium and potassium phosphate-based lysis buffers.
Materials:
-
Cell culture plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Sodium Phosphate Lysis Buffer: 50 mM Sodium Phosphate pH 7.4, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, Protease and Phosphatase Inhibitor Cocktail.[1]
-
Potassium Phosphate Lysis Buffer: 50 mM Potassium Phosphate pH 7.4, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, Protease and Phosphatase Inhibitor Cocktail.[1]
-
Cell scraper
-
Pre-chilled microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Place cell culture plates on ice and wash cells twice with ice-cold PBS.
-
Aspirate PBS completely and add the appropriate volume of ice-cold lysis buffer (either sodium or potassium phosphate-based) to the plate.[1]
-
Incubate on ice for 10-15 minutes.
-
Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.[1]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[1]
-
Carefully transfer the supernatant (containing the soluble protein fraction) to a new pre-chilled tube.[1]
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford) for comparison.
Caption: A generalized workflow for cell lysis and protein extraction.
Conclusion and Recommendations
The choice between sodium and potassium phosphate buffers is a critical parameter that should be considered based on the specific requirements of the experiment.
-
For applications involving protein stability, especially during freeze-thaw cycles or lyophilization, potassium phosphate buffers may offer a significant advantage.
-
When studying intracellular processes or enzymes, a potassium phosphate buffer is often preferred to mimic the intracellular ionic environment.
-
In certain analytical techniques like capillary zone electrophoresis, sodium phosphate buffers have been shown to provide better resolution and shorter run times.
-
For many routine biochemical assays where the specific cation effect is not a concern, both buffers can often be used interchangeably.
It is highly recommended to perform pilot experiments to assess the impact of each buffer system on your specific application. Cross-validating key findings using both sodium and potassium phosphate buffers can strengthen the robustness and reliability of your experimental results.
References
"comparing buffering capacity of sodium phosphate and TRIS buffers"
In the realm of biological research and pharmaceutical development, maintaining a stable pH is paramount to experimental success and product stability. Two of the most ubiquitous buffering agents employed for this purpose are sodium phosphate (B84403) and tris(hydroxymethyl)aminomethane (TRIS). This guide provides a comprehensive comparison of their buffering capacities and other critical properties, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal buffer for their specific application.
At a Glance: Key Differences in Buffering Characteristics
A summary of the key performance indicators for sodium phosphate and TRIS buffers is presented below, offering a quick reference for their primary characteristics.
| Property | Sodium Phosphate Buffer | TRIS Buffer |
| pKa (at 25°C) | pKa1 ≈ 2.15, pKa2 ≈ 7.21 , pKa3 ≈ 12.32 | ~8.1 |
| Effective Buffering Range | 5.8 – 8.0 (around pKa2)[1][2] | 7.0 – 9.0[1] |
| Buffering Capacity (β) at 0.1 M, pH 7.2 | ~0.057 mol·L⁻¹·pH⁻¹ | Not optimal, outside its effective range |
| Buffering Capacity (β) at 0.1 M, pH 8.0 | Lower than at pKa | ~0.045 mol·L⁻¹·pH⁻¹[3] |
| Temperature Dependence (ΔpKa/°C) | -0.0028[4] | -0.028 to -0.031[5] |
| Interaction with Divalent Cations | Forms precipitates with Ca²⁺ and Mg²⁺[6] | Generally does not precipitate |
| Toxicity | Generally low, physiological | Can be toxic to some cells[6] |
Delving Deeper: A Quantitative Comparison
The choice between sodium phosphate and TRIS buffer often hinges on the specific requirements of the experiment, including the desired pH, temperature, and the presence of other components in the solution.
Buffering Capacity: The buffering capacity (β) quantifies the resistance of a buffer to pH change upon the addition of an acid or base. A higher β value indicates a more effective buffer at a given pH. For applications requiring a physiological pH around 7.4, sodium phosphate buffer, with its pKa2 of 7.21, generally offers a higher buffering capacity than TRIS buffer.[1][7] Conversely, for experiments in the slightly alkaline range of pH 8.0 to 9.0, TRIS is the superior choice.[1]
Temperature Sensitivity: A critical differentiator is their response to temperature fluctuations. TRIS buffer is notoriously sensitive to temperature, with its pH decreasing significantly as the temperature rises.[5] This can be a major drawback in experiments where temperature is not constant. Sodium phosphate buffers, in contrast, exhibit minimal pH changes with temperature, making them a more robust choice for applications requiring temperature stability.[8][9]
Interactions and Compatibility: Sodium phosphate buffers can be problematic in the presence of divalent cations like calcium and magnesium, as they can form insoluble phosphate salts.[6] This can interfere with enzymatic reactions that require these ions as cofactors. TRIS buffers do not have this limitation. However, the primary amine group in TRIS can be reactive and may interfere with certain biochemical assays.
Experimental Protocols: Determining Buffering Capacity
To empirically compare the buffering capacity of sodium phosphate and TRIS buffers, the following titration protocol can be employed.
Objective: To determine and compare the buffering capacity of 0.1 M sodium phosphate and 0.1 M TRIS buffers at a target pH (e.g., pH 7.4).
Materials:
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
TRIS base (Tris(hydroxymethyl)aminomethane)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (B78521) (NaOH), 1 M and 0.1 M
-
Deionized water
-
pH meter, calibrated
-
Magnetic stirrer and stir bar
-
Burette, 50 mL
-
Beakers, 250 mL
-
Volumetric flasks, 1 L
Procedure:
-
Buffer Preparation (0.1 M Sodium Phosphate, pH 7.4):
-
Prepare 0.1 M solutions of NaH₂PO₄ and Na₂HPO₄.
-
To prepare 1 L of 0.1 M sodium phosphate buffer, mix the monobasic and dibasic solutions in the appropriate ratio to achieve a pH of 7.4. Use a pH meter to verify and adjust the pH by adding small volumes of the monobasic or dibasic solution as needed.
-
-
Buffer Preparation (0.1 M TRIS, pH 7.4):
-
Dissolve the required amount of TRIS base in deionized water to make a 0.1 M solution.
-
Adjust the pH to 7.4 by slowly adding 1 M HCl while monitoring with a calibrated pH meter.
-
-
Titration:
-
Place 100 mL of the 0.1 M sodium phosphate buffer (pH 7.4) in a 250 mL beaker with a magnetic stir bar.
-
Record the initial pH.
-
Fill a burette with 0.1 M NaOH.
-
Add 0.1 M NaOH in 0.5 mL increments, recording the pH after each addition until the pH has changed by approximately one unit.
-
Repeat the titration with 0.1 M HCl.
-
Repeat the entire titration process for the 0.1 M TRIS buffer (pH 7.4).
-
-
Calculation of Buffering Capacity (β):
-
Calculate β using the formula: β = ΔB / ΔpH, where ΔB is the moles of added base or acid per liter of buffer, and ΔpH is the change in pH.
-
Plot the pH of each buffer solution against the volume of added NaOH and HCl. The buffering capacity is highest where the slope of the titration curve is the flattest.
-
Visualizing the Comparison: A Logical Workflow
The following diagram illustrates the key decision-making factors when choosing between sodium phosphate and TRIS buffers.
Caption: Decision tree for selecting between sodium phosphate and TRIS buffers.
Conclusion: Making the Right Choice
Both sodium phosphate and TRIS buffers are invaluable tools in the laboratory. The optimal choice is not a matter of one being definitively "better" but rather which buffer's properties align best with the specific experimental conditions. For applications demanding stable pH at physiological levels and tolerance to temperature changes, sodium phosphate is often the preferred choice, provided that interfering divalent cations are absent. For experiments in the alkaline range, or when the presence of divalent cations is unavoidable, TRIS buffer is a suitable alternative, as long as its temperature sensitivity is carefully managed. By understanding the distinct advantages and limitations of each, researchers can make an informed decision to ensure the reliability and accuracy of their results.
References
- 1. welltchemicals.com [welltchemicals.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. calculatorsconversion.com [calculatorsconversion.com]
- 4. itwreagents.com [itwreagents.com]
- 5. The difference between Tris-Hcl and phosphate buffer-blood collection,Biological buffer,Hubei Xindesheng Material [whdsbio.cn]
- 6. Question about Tris-Hcl and PBS buffer - General Lab Techniques [protocol-online.org]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. BUFFERS [ou.edu]
A Comparative Guide to HPLC Method Validation Using Sodium Dihydrogen Phosphate Mobile Phase
For researchers, scientists, and drug development professionals, the validation of a High-Performance Liquid Chromatography (HPLC) method is a critical step to ensure data accuracy, reliability, and regulatory compliance. The choice of mobile phase is a cornerstone of method development, profoundly impacting separation efficiency and the ultimate success of validation.
This guide provides an objective comparison of HPLC methods using a sodium dihydrogen phosphate-based mobile phase against common alternatives. It includes supporting principles based on experimental findings reported in scientific literature and detailed protocols for key validation experiments.
Performance Comparison: Phosphate (B84403) Buffers vs. Alternatives
Sodium dihydrogen phosphate is a widely used buffer in HPLC for UV detection due to its excellent buffering capacity in the pH 2 to 8 range and its transparency at low UV wavelengths.[1][2] However, its suitability depends on the analytical objective, particularly when compared to volatile buffers required for mass spectrometry (MS).
The following tables summarize the performance characteristics of sodium dihydrogen phosphate mobile phase compared to common alternatives like acetate (B1210297) buffer, formate (B1220265) buffer, and trifluoroacetic acid (TFA). The presented data is a representative summary based on typical outcomes described in chromatographic literature.
Table 1: General Performance Characteristics of Common HPLC Buffers
| Feature | Sodium Dihydrogen Phosphate | Acetate Buffer | Formate Buffer | Trifluoroacetic Acid (TFA) |
| Primary Use | UV-based HPLC | UV-based HPLC, LC-MS | LC-MS | LC-MS (Peptides/Proteins) |
| Effective pH Range | 2.1-3.1, 6.2-8.2, 11.3-13.3 | 3.8 - 5.8 | 2.7 - 4.7 | ~2.0 (at 0.1%) |
| MS Compatibility | No (non-volatile) | Yes (as ammonium (B1175870) acetate) | Yes (as ammonium formate) | Yes (can cause ion suppression)[2][3] |
| UV Cutoff | ~200 nm | ~210 nm | ~210 nm | ~210 nm |
| Solubility in ACN | Poor, especially at high concentrations[4] | Good | Good | Excellent |
| Peak Shape for Bases | Often excellent due to silanol (B1196071) masking and ion-pairing effects[4][5] | Acceptable, but may be less effective than phosphate | Can lead to poorer peak shapes due to low ionic strength[6] | Excellent, strong ion-pairing agent[3] |
Table 2: Typical Quantitative Performance Comparison for a Hypothetical Basic Analyte
| Validation Parameter | Sodium Dihydrogen Phosphate | Ammonium Acetate | Ammonium Formate | 0.1% Trifluoroacetic Acid (TFA) |
| Peak Asymmetry (As) | 1.1 | 1.3 | 1.5 | 1.0 |
| Retention Time %RSD (n=6) | < 0.5% | < 0.5% | < 0.8% | < 0.5% |
| Resolution (Rs) with Impurity | > 2.0 | > 2.0 | > 1.8 | > 2.5 |
| Analyte Recovery (%) | 99.5% | 99.2% | 98.9% | 99.8% |
Note: This table represents typical performance and can vary significantly based on the analyte, column chemistry, and specific method conditions.
Experimental Protocols for HPLC Method Validation
Detailed below are standardized protocols for the essential validation parameters of an HPLC method utilizing a sodium dihydrogen phosphate mobile phase.
System Suitability Testing (SST)
Objective: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.
Protocol:
-
Prepare a standard solution of the analyte at a concentration that produces a significant detector response (e.g., 100% of the target concentration).
-
Equilibrate the HPLC system with the mobile phase (e.g., a mixture of acetonitrile (B52724) and 20 mM sodium dihydrogen phosphate buffer, pH 3.0) until a stable baseline is achieved.
-
Perform five or six replicate injections of the standard solution.
-
Calculate the mean and Relative Standard Deviation (%RSD) for retention time, peak area, and peak height.
-
Determine the theoretical plates (N) and tailing factor (T) for the analyte peak from a representative chromatogram.
-
Acceptance Criteria:
-
%RSD of peak area and retention time ≤ 2.0%.
-
Tailing factor (T) ≤ 2.0.
-
Theoretical plates (N) > 2000.
-
Linearity
Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.
Protocol:
-
Prepare a series of at least five standard solutions of the analyte spanning the expected concentration range (e.g., 50% to 150% of the target assay concentration).
-
Inject each standard solution in triplicate.
-
Record the peak area for each injection.
-
Plot a graph of the mean peak area versus the corresponding concentration.
-
Perform a linear regression analysis to determine the correlation coefficient (R²), the slope of the regression line, and the y-intercept.
-
Acceptance Criteria:
-
Correlation coefficient (R²) ≥ 0.999.
-
Accuracy (Recovery)
Objective: To assess the closeness of the test results obtained by the method to the true value.
Protocol:
-
Prepare a placebo (matrix) sample.
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Analyze the spiked samples using the HPLC method.
-
Calculate the percentage recovery for each sample using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100
-
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% for each concentration level.
-
Precision
Objective: To evaluate the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.
Protocol:
-
A. Repeatability (Intra-assay Precision):
-
Prepare six individual samples of the analyte at 100% of the target concentration.
-
Analyze all six samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and %RSD for the results.
-
Acceptance Criteria: %RSD ≤ 2.0%.
-
-
B. Intermediate Precision (Ruggedness):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different (but equivalent) HPLC system.
-
Prepare a new set of six samples.
-
Analyze the samples and calculate the mean, standard deviation, and %RSD.
-
Compare the results from both sets of experiments.
-
Acceptance Criteria: Overall %RSD for the combined data from both studies ≤ 2.0%.
-
Robustness
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol:
-
Prepare a system suitability solution and a sample solution.
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Mobile phase pH (e.g., ± 0.2 units).
-
Column temperature (e.g., ± 5 °C).
-
Mobile phase organic composition (e.g., ± 2%).
-
-
Inject the solutions under each modified condition and evaluate the system suitability parameters and the assay results.
-
Acceptance Criteria: System suitability criteria must be met under all tested conditions, and the assay results should not deviate significantly from the results obtained under the original conditions.
HPLC Method Validation Workflow
The following diagram illustrates the logical workflow for validating an HPLC method that utilizes a sodium dihydrogen phosphate mobile phase.
References
- 1. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 2. hplc.eu [hplc.eu]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Comparison of peak shapes obtained with volatile (mass spectrometry-compatible) buffers and conventional buffers in reversed-phase high-performance liquid chromatography of bases on particulate and monolithic columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Cross-Validation of Experimental Results: A Comparative Guide to Sodium and Potassium Phosphate Buffer Systems
For researchers, scientists, and drug development professionals, ensuring the reproducibility and validity of experimental findings is a cornerstone of scientific rigor. The choice of buffer, a seemingly routine decision, can have a profound impact on experimental outcomes.[1][2] This guide provides a comprehensive comparison of two widely used phosphate (B84403) buffers, sodium phosphate and potassium phosphate, with supporting experimental data to aid in the cross-validation of your results.
In biological and biochemical assays, maintaining a stable pH is critical.[1] Phosphate buffers are a popular choice due to their buffering capacity within the physiological pH range.[1] However, the counter-ion—sodium (Na⁺) or potassium (K⁺)—can influence various aspects of an experiment, from protein stability and enzyme kinetics to the efficiency of cell lysis and protein extraction.[1][3] Cross-validating experiments using both sodium and potassium phosphate buffers can help ensure that observed effects are not artifacts of the specific buffer composition.[1]
Data Presentation: A Comparative Analysis
The selection of an appropriate buffer should be guided by empirical data. The following tables summarize quantitative data from various studies, highlighting the differential effects of sodium and potassium phosphate buffers on common experimental parameters.
Table 1: Comparison of Protein Extraction Yield
| Buffer System | Protein Source | Protein Yield (mg/g tissue) | Reference |
|---|---|---|---|
| 50 mM Sodium Phosphate (pH 7.5) | Meat Sample | 18.5 ± 1.2 | [1] |
| 10 mM Potassium Phosphate (pH 7.4) with 50 mM NaCl and 0.1% Triton X-100 | Meat Sample | 22.3 ± 1.5 |[1] |
Table 2: Comparison of Enzyme Activity Recovery after Freeze-Thaw Cycles
| Buffer System | Enzyme | Activity Recovery (%) | Key Observation | Reference |
|---|---|---|---|---|
| Sodium Phosphate | β-galactosidase | Lower | Significant pH drop from 7.0 to ~3.8 upon freezing.[1] | [1] |
| Potassium Phosphate | β-galactosidase | Higher | Minimal pH shift upon freezing. |[1] |
Table 3: Comparison of Protein Aggregation
| Buffer System | Protein | Aggregation Level | Key Observation | Reference |
|---|---|---|---|---|
| Sodium Phosphate | Bovine IgG | Higher | Consistently resulted in more turbid reconstituted solids. | [1] |
| Potassium Phosphate | Bovine IgG | Lower | Less aggregation observed compared to sodium phosphate.[1] |[1] |
Table 4: Effect of Buffering Agents on Protein Thermal Stability (Tm)
| Protein | Buffer System | Concentration | pH | Tm (°C) | Reference |
|---|---|---|---|---|---|
| Monoclonal Antibody | Sodium Phosphate | 50 mM | 7.4 | 71.2 | [4] |
| Monoclonal Antibody | HEPES | 50 mM | 7.4 | 58.2 |[4] |
This table includes HEPES for context, illustrating that buffer choice, in general, significantly impacts protein stability.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings.[2] The following are protocols for key experiments to facilitate cross-validation studies in your own laboratory.
Protocol 1: Cell Lysis and Protein Extraction
This protocol is a general guideline for preparing whole-cell lysates. The optimal buffer and detergent concentrations may vary depending on the cell type and target protein.[1]
-
Materials:
-
Cell culture plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Sodium Phosphate Lysis Buffer: 50 mM Sodium Phosphate pH 7.4, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, Protease and Phosphatase Inhibitor Cocktail.[1]
-
Potassium Phosphate Lysis Buffer: 50 mM Potassium Phosphate pH 7.4, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, Protease and Phosphatase Inhibitor Cocktail.[1]
-
-
Procedure:
-
Wash cultured cells with ice-cold PBS.
-
Aspirate PBS completely and add the appropriate volume of ice-cold lysis buffer (either sodium or potassium phosphate-based) to the plate.[1]
-
Incubate on ice for 10-15 minutes.[1]
-
Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.[1]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[1]
-
Carefully transfer the supernatant (containing the soluble protein fraction) to a new pre-chilled tube.[1]
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).[1]
-
Protocol 2: Protein Thermal Stability using Differential Scanning Fluorimetry (DSF)
This protocol outlines the steps to compare the thermal stability of a protein in different buffer systems.[4]
-
Materials:
-
Purified protein of interest
-
Fluorescent dye (e.g., SYPRO Orange)
-
1 M stock solutions of Sodium Phosphate and Potassium Phosphate buffers, pH adjusted to the desired experimental value.
-
Real-time PCR instrument
-
-
Procedure:
-
Prepare reaction mixtures containing the protein (final concentration 2-10 µM), the fluorescent dye, and the buffer to be tested (e.g., 50 mM Sodium Phosphate or 50 mM Potassium Phosphate) at the same pH.
-
Place the reaction mixtures in a real-time PCR instrument.
-
Increase the temperature incrementally (e.g., 1°C/minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).
-
Monitor the fluorescence at each temperature increment.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition. A higher Tm indicates greater thermal stability.[4]
-
Compare the Tm values obtained in the sodium and potassium phosphate buffers.
-
Protocol 3: Enzyme Kinetics Assay
This protocol is designed to assess the influence of different phosphate buffers on enzyme kinetic parameters.[4]
-
Materials:
-
Enzyme and substrate stock solutions
-
Sodium Phosphate and Potassium Phosphate buffer stock solutions at the desired pH and concentration.
-
Microplate reader or spectrophotometer
-
-
Procedure:
-
In a microplate or cuvette, prepare reaction mixtures containing the buffer, a range of substrate concentrations, and any necessary cofactors.[4]
-
Initiate the reaction by adding the enzyme.
-
Measure the product formation or substrate depletion over time by monitoring changes in absorbance or fluorescence.
-
Calculate the initial reaction velocity (v₀) for each substrate concentration.[4]
-
Plot v₀ against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation (v₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the Km and Vmax for the enzyme in each buffer.[4]
-
Compare the kinetic parameters obtained in the different buffers to assess the impact of the cation on enzyme activity.[4]
-
Visualizations
Diagrams are powerful tools for illustrating complex processes and relationships. The following diagrams were created using Graphviz (DOT language) to visualize key workflows and concepts related to buffer system cross-validation.[2]
References
A Comparative Analysis of Sodium Dihydrogen Phosphate from Different Suppliers: A Guide for Researchers and Drug Development Professionals
Introduction
Sodium dihydrogen phosphate (B84403) (NaH₂PO₄), also known as monosodium phosphate, is an essential excipient in the pharmaceutical industry, widely utilized for its buffering capacity in a variety of formulations, including injectable drugs, ophthalmic solutions, and oral medications.[1][2] Its ability to maintain a stable pH is critical for the solubility, stability, and physiological compatibility of active pharmaceutical ingredients (APIs).[1][2] Given its crucial role, the quality and purity of sodium dihydrogen phosphate can significantly impact the safety and efficacy of the final drug product. Consequently, a thorough evaluation and comparison of this chemical from different suppliers is a necessary step in drug development and manufacturing.
This guide provides a comparative framework for researchers, scientists, and drug development professionals to assess the quality of sodium dihydrogen phosphate from various suppliers. It outlines key quality attributes, provides detailed experimental protocols for their evaluation, and presents a summary of typical specifications for different grades of this compound.
Key Quality and Performance Parameters
The quality of sodium dihydrogen phosphate is determined by a set of key parameters that are often defined in pharmacopeial monographs such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), as well as by standards for analytical reagents like the American Chemical Society (ACS) grade. The most critical parameters for pharmaceutical applications include:
-
Assay: The purity of the substance, typically determined by titration.
-
pH of Solution: A crucial indicator of its buffering capacity.
-
Insoluble Substances: The presence of foreign particulate matter.
-
Loss on Drying: The amount of water or other volatile substances.
-
Impurity Profile: Including limits for chlorides, sulfates, and heavy metals.
Data Presentation: Comparative Specification Tables
The following tables summarize the typical specifications for different grades of sodium dihydrogen phosphate. Researchers should request a Certificate of Analysis (CoA) from each supplier to compare the specific values for each lot.
Table 1: General Specifications for Different Grades of Sodium Dihydrogen Phosphate
| Parameter | USP Grade[3] | Ph. Eur. Grade[4][5] | ACS Grade[6][7][8] |
| Assay (on dried/anhydrous basis) | 98.0% - 103.0% | 98.5% - 100.5% | 98.0% - 102.0% |
| pH of a 5% solution | 4.1 - 4.5 | 4.2 - 4.5 | 4.1 - 4.5 |
| Insoluble Matter | ≤ 0.2% | - | ≤ 0.01% |
| Loss on Drying (for monohydrate) | 10.0% - 15.0% | - | - |
| Chloride (Cl) | ≤ 0.014% | ≤ 200 ppm | - |
| Sulfate (SO₄) | ≤ 0.15% | - | - |
| Heavy Metals (as Pb) | ≤ 0.002% | - | - |
Note: The specifications can vary slightly between different forms (anhydrous, monohydrate, dihydrate) and specific monographs. Always refer to the current pharmacopeia for the most up-to-date information.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the quality of sodium dihydrogen phosphate.
Assay (Alkalimetric Titration)
This method determines the purity of sodium dihydrogen phosphate by titrating it with a standardized solution of sodium hydroxide (B78521).
Experimental Workflow:
Caption: Workflow for the assay of sodium dihydrogen phosphate by alkalimetric titration.
Methodology:
-
Accurately weigh approximately 2.5 g of the sodium dihydrogen phosphate sample.
-
Dissolve the sample in 50 mL of distilled water.
-
Titrate the solution with a standardized 1.0 N sodium hydroxide solution.
-
Determine the endpoint of the titration using a potentiometer. The endpoint is the inflection point of the titration curve, which occurs at approximately pH 8.8.[9]
-
Calculate the percentage of sodium dihydrogen phosphate in the sample using the following formula:
% NaH₂PO₄ = (V * N * M) / (W * 10)
Where:
-
V = volume of sodium hydroxide solution consumed in mL
-
N = normality of the sodium hydroxide solution
-
M = molecular weight of sodium dihydrogen phosphate (anhydrous: 119.98 g/mol )
-
W = weight of the sample in g
-
Determination of pH
This test measures the pH of a solution of sodium dihydrogen phosphate to ensure it falls within the specified range, which is critical for its buffering applications.
Experimental Workflow:
Caption: Workflow for the determination of the pH of a sodium dihydrogen phosphate solution.
Methodology:
-
Prepare a 5% (w/v) solution of sodium dihydrogen phosphate by dissolving 5.0 g of the sample in 100 mL of carbon dioxide-free distilled water.
-
Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0 and 7.0).
-
Immerse the calibrated electrode in the sample solution and record the pH reading once it has stabilized.
Insoluble Substances
This gravimetric method determines the amount of insoluble matter in the sodium dihydrogen phosphate sample.
Experimental Workflow:
Caption: Workflow for the determination of insoluble substances in sodium dihydrogen phosphate.
Methodology:
-
Weigh approximately 10 g of the sodium dihydrogen phosphate sample.
-
Dissolve the sample in 100 mL of hot distilled water.
-
Filter the solution through a tared, sintered-glass crucible of medium porosity.
-
Wash the residue on the filter with hot distilled water until the filtrate is free of phosphate ions (as tested with a suitable reagent).
-
Dry the crucible and the residue at 105°C to a constant weight.
-
Cool the crucible in a desiccator and weigh it.
-
The percentage of insoluble substances is calculated as the weight of the residue divided by the weight of the sample, multiplied by 100.[3][9]
Conclusion
The quality of sodium dihydrogen phosphate is a critical factor in ensuring the stability and efficacy of pharmaceutical formulations. By implementing the experimental protocols outlined in this guide and comparing the results against pharmacopeial standards, researchers and drug development professionals can make informed decisions when selecting a supplier. It is imperative to obtain and scrutinize the Certificate of Analysis for each batch and to perform in-house testing to verify the supplier's specifications. A consistent and high-quality supply of excipients is fundamental to the successful development and manufacturing of safe and effective medicines.
References
- 1. nanyangchemical.com [nanyangchemical.com]
- 2. 13472-35-0・Sodium Dihydrogen Phosphate Dihydrate [CertiPro:JPE,USP,Ph.Eur.,Endotoxin test]・197-18497・191-18495[Detail Information] | [Pharma Manufacturing & QC]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. pharmacopeia.cn [pharmacopeia.cn]
- 4. Sodium dihydrogen phosphate dihydrate, Pharmpur®, Ph Eur, BP, USP - Scharlab [scharlab.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Sodium dihydrogen phosphate monohydrate, ACS, 98.0-102.0% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. thomassci.com [thomassci.com]
- 9. ftp.uspbpep.com [ftp.uspbpep.com]
Assessing the Purity of Sodium Dihydrogen Phosphate: A Comparative Guide to Titration and Alternative Methods
For researchers, scientists, and professionals in drug development, accurately determining the purity of reagents like sodium dihydrogen phosphate (B84403) (NaH₂PO₄) is critical for ensuring the validity and reproducibility of experimental results. This guide provides a detailed comparison of the traditional titration method with modern chromatographic techniques for purity assessment, supported by experimental data and protocols.
Comparison of Analytical Methods
The choice of analytical method for determining the purity of sodium dihydrogen phosphate depends on factors such as the required precision, sample throughput, and the nature of potential impurities. While titration is a classic and cost-effective method, chromatographic techniques offer higher sensitivity and specificity.
| Parameter | Potentiometric Titration | Ion Chromatography (IC) |
| Principle | Neutralization reaction between an acid and a base, with the endpoint determined by monitoring pH changes. | Separation of ions based on their affinity for a stationary phase, followed by detection (commonly conductivity).[1] |
| Primary Measurement | Volume of titrant required to reach the equivalence point. | Retention time and peak area of the phosphate ion. |
| Accuracy | High, typically within ±1% relative error. | Very high, with recovery percentages often between 82% and 117%.[2] |
| Precision (%RSD) | Good, generally <1%. | Excellent, with inter-day and intra-day precision ranging from 0.5% to 6.6%.[2] |
| Limit of Detection (LOD) | Higher, suitable for assaying bulk material. | Lower, in the range of 0.01–0.91 µg/mL.[2] |
| Limit of Quantification (LOQ) | Higher. | Lower, in the range of 0.21–2.74 µg/mL.[2] |
| Throughput | Lower, analysis is performed sample by sample. | Higher, suitable for automated analysis of multiple samples. |
| Interferences | Other acidic or basic impurities can interfere with the endpoint determination. | Co-eluting anions can interfere, but this can often be mitigated by optimizing the separation conditions.[3] |
Experimental Protocols
Purity Assessment by Potentiometric Titration
This method relies on the titration of sodium dihydrogen phosphate with a standardized strong base, such as sodium hydroxide (B78521). The reaction proceeds in two steps, with two equivalence points corresponding to the formation of disodium (B8443419) hydrogen phosphate (Na₂HPO₄) and trisodium (B8492382) phosphate (Na₃PO₄). The purity is calculated based on the volume of titrant consumed between the two inflection points.
Materials:
-
Sodium dihydrogen phosphate sample (previously dried)
-
0.1 N Sodium hydroxide (standardized)
-
0.1 N Hydrochloric acid
-
pH meter with a glass electrode
-
250 mL beaker
-
Burette
-
Magnetic stirrer
Procedure: [4]
-
Accurately weigh approximately 0.7000 g of the dried sodium dihydrogen phosphate sample and transfer it to a 250 mL beaker.
-
Add 50 mL of 0.1 N hydrochloric acid and stir until the sample is completely dissolved.
-
Immerse the pH electrode in the solution and begin stirring.
-
Titrate the solution with 0.1 N sodium hydroxide. Record the volume of titrant and the corresponding pH at regular intervals.
-
Continue the titration until a pH of 10.0 is reached.
-
Identify the two inflection points from the titration curve. The first inflection point (around pH 4-5) and the second inflection point (around pH 8.5-10.0) are used for calculation.
-
The volume of 0.1 N sodium hydroxide consumed between the first and second inflection points is used to calculate the purity of sodium dihydrogen phosphate. Each mL of 0.1 N sodium hydroxide is equivalent to 0.0120 g of NaH₂PO₄.[4]
Purity Assessment by Ion Chromatography (IC)
Ion chromatography is a powerful technique for separating and quantifying ionic species. For the analysis of sodium dihydrogen phosphate, the sample is dissolved in deionized water, and the phosphate anion is separated from other anions on an ion-exchange column.
Materials:
-
Sodium dihydrogen phosphate sample
-
Deionized water
-
Eluent (e.g., a potassium hydroxide or carbonate-bicarbonate solution)[1]
-
Ion chromatograph equipped with a conductivity detector
-
Anion-exchange column
Procedure:
-
Prepare a stock solution of the sodium dihydrogen phosphate sample by accurately weighing a known amount and dissolving it in a specific volume of deionized water.
-
Prepare a series of calibration standards by diluting the stock solution to known concentrations.
-
Set up the ion chromatograph with the appropriate column and eluent conditions for phosphate analysis.
-
Inject the calibration standards and the sample solution into the ion chromatograph.
-
Identify the phosphate peak in the chromatograms based on its retention time.
-
Construct a calibration curve by plotting the peak area of the phosphate peak versus the concentration of the standards.
-
Determine the concentration of phosphate in the sample solution from the calibration curve and calculate the purity of the sodium dihydrogen phosphate.
Visualizing the Workflows
To better illustrate the processes described, the following diagrams outline the experimental workflow for the titration method and the logical comparison between the analytical techniques.
References
Navigating the Nuances of Automated Liquid Handling: A Comparative Guide to Buffer Performance
For researchers, scientists, and drug development professionals leveraging automated liquid handling systems, the choice of buffer is a critical yet often overlooked variable that can significantly impact assay accuracy and reproducibility. This guide provides a comparative analysis of the performance of sodium dihydrogen phosphate (B84403) and other common biological buffers, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate buffer for your automated workflows.
The precision and accuracy of automated liquid handling systems are paramount for generating reliable data in high-throughput screening, drug discovery, and other critical research applications. While instrument calibration and user technique are well-recognized factors, the physical properties of the liquids being dispensed play a crucial role. This guide focuses on the performance of sodium dihydrogen phosphate in comparison to other widely used buffers, such as Tris-HCl and Phosphate-Buffered Saline (PBS), within these automated systems.
The Impact of Buffer Properties on Liquid Handling Performance
The performance of a buffer in an automated liquid handling system is intrinsically linked to its physical properties, primarily viscosity and surface tension. These characteristics can influence droplet formation, dispensing accuracy, and the prevention of cross-contamination.
Sodium Dihydrogen Phosphate , a common component of many biological buffers, generally forms solutions with viscosities and surface tensions close to that of water at typical working concentrations (e.g., 10-100 mM). This "water-like" behavior is advantageous in automated systems, as it often aligns well with the default liquid class settings of many instruments, simplifying setup and optimization.
In contrast, buffers containing higher concentrations of salts or additives can exhibit altered physical properties. While specific comparative data on the dispensing accuracy and precision of sodium dihydrogen phosphate versus other buffers in automated systems is not extensively published in a head-to-head format, the principles of fluid dynamics provide a strong theoretical framework for performance expectations.
Comparative Performance Analysis
To ensure optimal performance, it is crucial to understand how different buffers behave in an automated liquid handling environment. The following table summarizes the expected performance characteristics of common biological buffers based on their physical properties.
| Buffer Solution | Typical Concentration Range | Expected Viscosity | Expected Surface Tension | Predicted Automated Liquid Handling Performance |
| Sodium Dihydrogen Phosphate | 10 - 100 mM | Low (similar to water) | Similar to water | High Accuracy & Precision: "Water-like" properties generally lead to reliable and consistent dispensing with standard liquid class settings. |
| Tris-HCl | 10 - 100 mM | Low (similar to water) | Similar to water | High Accuracy & Precision: Similar to sodium dihydrogen phosphate, Tris-HCl at common concentrations behaves like water, facilitating accurate dispensing. |
| Phosphate-Buffered Saline (PBS) | 1X | Slightly higher than water | Slightly higher than water | Generally Good Performance: The presence of additional salts can slightly increase viscosity and surface tension, potentially requiring minor adjustments to liquid class parameters for optimal accuracy, especially at lower volumes. |
It is important to note that the performance of any buffer can be influenced by the specific automated liquid handling platform, tip type, and dispensing volume. Therefore, empirical testing and optimization are always recommended.
Experimental Protocols for Performance Evaluation
To quantitatively assess the performance of different buffer solutions in your automated liquid handling system, a gravimetric analysis is a reliable and straightforward method. This involves dispensing a set volume of the buffer and measuring the actual weight dispensed.
Experimental Protocol: Gravimetric Performance Evaluation of Buffer Solutions
Objective: To determine the accuracy and precision of dispensing for different buffer solutions using an automated liquid handler.
Materials:
-
Automated liquid handling system
-
Analytical balance (readable to at least 0.0001 g)
-
Microcentrifuge tubes or a 96-well plate
-
Buffer solutions to be tested (e.g., 50 mM Sodium Dihydrogen Phosphate, 50 mM Tris-HCl, 1X PBS)
-
Deionized water (for baseline measurement)
Methodology:
-
System Preparation:
-
Ensure the automated liquid handler is calibrated according to the manufacturer's specifications.
-
Acclimatize all buffers and equipment to the ambient temperature of the laboratory to minimize temperature-related variations.
-
-
Gravimetric Measurement Setup:
-
Place a tared microcentrifuge tube or a 96-well plate on the analytical balance.
-
-
Dispensing Procedure:
-
Program the automated liquid handler to dispense a target volume (e.g., 50 µL) of the first buffer solution into the tared vessel.
-
Repeat the dispensing step at least 10 times for each buffer to ensure statistical significance.
-
Record the weight after each dispense.
-
-
Data Analysis:
-
Convert the weight of the dispensed liquid to volume using the density of the buffer solution. (Note: For dilute aqueous buffers, the density can be approximated as 1 g/mL, but for higher accuracy, the specific density should be used).
-
Accuracy: Calculate the percentage error between the mean dispensed volume and the target volume.
-
Accuracy (%) = [(Mean Dispensed Volume - Target Volume) / Target Volume] * 100
-
-
Precision: Calculate the coefficient of variation (CV) of the dispensed volumes.
-
Precision (CV%) = (Standard Deviation of Dispensed Volumes / Mean Dispensed Volume) * 100
-
-
-
Comparison:
-
Repeat steps 3 and 4 for each buffer solution being tested.
-
Compare the accuracy and precision data for all tested buffers.
-
The following diagram illustrates the general workflow for this experimental protocol:
Logical Framework for Buffer Selection
The selection of an appropriate buffer for an automated liquid handling workflow should be a systematic process. The following diagram outlines a logical decision-making pathway:
Conclusion
While specific, direct comparative studies on the performance of sodium dihydrogen phosphate versus other buffers in automated liquid handling systems are not abundant in publicly available literature, a strong understanding of the interplay between a buffer's physical properties and the principles of automated dispensing can guide researchers toward making informed decisions.
Sodium dihydrogen phosphate, due to its "water-like" characteristics at typical working concentrations, presents a reliable and straightforward option for many automated applications. However, for assays requiring buffers with higher salt concentrations or other additives that may alter viscosity and surface tension, it is imperative to conduct performance evaluations and optimize liquid class parameters to ensure the highest level of accuracy and precision. By following the experimental protocols and logical frameworks outlined in this guide, researchers can confidently select and validate the optimal buffer for their automated liquid handling workflows, thereby enhancing the quality and reproducibility of their scientific data.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Sodium Dihydrogen Phosphate
For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of sodium dihydrogen phosphate (B84403) (also known as monobasic sodium phosphate), a common laboratory reagent. Adherence to these guidelines will help maintain a safe workspace and ensure compliance with environmental regulations.
Immediate Safety and Handling
Before disposal, it is crucial to handle sodium dihydrogen phosphate with appropriate care. Although not classified as a hazardous substance, proper personal protective equipment (PPE), including safety glasses and gloves, should be worn.[1] In case of a spill, the material should be swept up to avoid generating dust and placed in a sealed bag or container for disposal.[1][2]
Disposal Procedures
The recommended disposal method for sodium dihydrogen phosphate is to follow all applicable federal, state, and local regulations.[3][4][5] It is generally not considered hazardous waste.[3][6][7][8] However, it is crucial to consult your institution's specific waste management protocols.
Key Disposal Steps:
-
Containment: Keep the waste sodium dihydrogen phosphate in its original or a clearly labeled, sealed container.[2][3] Do not mix it with other chemical waste.[3]
-
Consult Regulations: Always refer to your local, state, and federal guidelines for chemical waste disposal.[8]
-
Waste Collection: Arrange for collection by a licensed hazardous waste professional, as per your institution's procedures.[9]
-
Small Residues: For cleaning contaminated glassware or minor residues, flushing with a large amount of water is permissible.[9] However, bulk amounts of the chemical should not be poured down the drain.[7][10][11]
Neutralization for Aqueous Solutions
For dilute aqueous solutions of sodium dihydrogen phosphate where the only potential hazard is its mild acidity, neutralization may be an option for drain disposal, provided it is permitted by local regulations. A 1% solution of sodium dihydrogen phosphate has a pH of approximately 4.4-4.6.[7]
Experimental Protocol for Neutralization:
-
Preparation: Prepare a dilute solution of a base, such as sodium hydroxide, and cool it in an ice-water bath.[12]
-
Neutralization: While stirring, slowly add the basic solution to the sodium dihydrogen phosphate solution.[12]
-
pH Monitoring: Continuously monitor the pH of the mixture using a calibrated pH meter or pH paper.[12]
-
Target pH: The target pH for the final solution should be between 5 and 9 to comply with most wastewater treatment plant regulations.[12]
-
Disposal: Once the pH is within the acceptable range, the neutralized solution can be flushed down the drain with a copious amount of cold water, if permitted by your local regulations.[12]
Quantitative Data Summary
| Parameter | Value | Source |
| pH of 1% solution | 4.4 - 4.6 | [7] |
| Target pH for Neutralized Waste | 5 - 9 | [12] |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of sodium dihydrogen phosphate.
Caption: Disposal workflow for sodium dihydrogen phosphate.
References
- 1. Sodium Phosphate Monobasic SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. bio.vu.nl [bio.vu.nl]
- 6. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 7. sds.laboratoriumdiscounter.nl [sds.laboratoriumdiscounter.nl]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. carlroth.com [carlroth.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. esd.uga.edu [esd.uga.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Sodium Dihydrogen Phosphate
Essential safety protocols and operational guidance for the secure handling of sodium dihydrogen phosphate (B84403) in laboratory settings.
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. This guide provides immediate, essential information on the personal protective equipment (PPE), handling, storage, and disposal of sodium dihydrogen phosphate, ensuring the well-being of personnel and the integrity of your research.
Sodium dihydrogen phosphate, in its various forms (anhydrous, monohydrate, and dihydrate), is a common laboratory chemical. While not classified as a hazardous substance, adherence to standard safety protocols is crucial to mitigate any potential risks.[1][2][3][4]
Personal Protective Equipment (PPE): A Tabular Overview
To ensure clarity and ease of comparison, the following table summarizes the recommended personal protective equipment for handling sodium dihydrogen phosphate.
| Body Part | Personal Protective Equipment | Specifications & Use Cases |
| Eyes/Face | Safety glasses with side shields or goggles | Should be worn at all times when handling the chemical in solid or solution form to protect against splashes.[5][6][7] |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[5][6] Check for integrity before each use. |
| Body | Lab coat or apron | To prevent contamination of personal clothing.[5][7][8] |
| Respiratory | Dust mask or respirator | Recommended when handling the solid form, especially if there is a risk of generating dust.[5][6][8] Use a particulate filter device (e.g., P1) if necessary.[6][9] |
Operational Workflow for Handling Sodium Dihydrogen Phosphate
A systematic approach to handling chemicals is fundamental to laboratory safety and efficiency. The following diagram outlines the key steps in the operational workflow for sodium dihydrogen phosphate, from receipt to disposal.
Step-by-Step Handling Procedures
1. Receiving:
-
Upon receipt, inspect the container for any damage or leaks.
-
Verify that the label is intact and legible.
-
Log the chemical into your laboratory's inventory system.
2. Storage:
-
Store sodium dihydrogen phosphate in a cool, dry, and well-ventilated area.[5]
-
Keep the container tightly closed to prevent moisture absorption.[5][8][10]
-
Store away from incompatible materials such as strong acids and bases.[3][5]
3. Handling and Use:
-
Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.
-
When weighing or transferring the solid material, avoid creating dust.[8][9][10][11]
-
Use a chemical fume hood or other ventilated enclosure if there is a potential for dust generation.
-
If preparing a solution, slowly add the solid to the water while stirring to avoid splashing.
-
Always wash your hands thoroughly with soap and water after handling the chemical.[4][8]
4. Waste Disposal:
-
Dispose of sodium dihydrogen phosphate waste in accordance with local, state, and federal regulations.[5]
-
Do not dispose of the chemical down the drain unless permitted by local ordinances.[5]
-
Collect waste in a designated, properly labeled container.[2][6][8]
PPE Selection Guide
The following flowchart provides a simple decision-making tool to help you select the appropriate level of personal protective equipment based on the specific task.
By adhering to these guidelines, you can ensure a safe working environment and contribute to a culture of safety within your organization. This proactive approach to chemical handling not only protects researchers but also fosters the reliability and reproducibility of your scientific endeavors.
References
- 1. carlroth.com [carlroth.com]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 5. nanyangchemical.com [nanyangchemical.com]
- 6. carlroth.com [carlroth.com]
- 7. westliberty.edu [westliberty.edu]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. canbipharm.com [canbipharm.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
